Product packaging for 3-Amino-4-methoxypyridine(Cat. No.:CAS No. 33631-09-3)

3-Amino-4-methoxypyridine

Cat. No.: B1276461
CAS No.: 33631-09-3
M. Wt: 124.14 g/mol
InChI Key: STWMPIWLSQKHSJ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxypyridine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1276461 3-Amino-4-methoxypyridine CAS No. 33631-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWMPIWLSQKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409446
Record name 3-AMINO-4-METHOXYPYRIDINE
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33631-09-3
Record name 3-AMINO-4-METHOXYPYRIDINE
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Record name 3-Amino-4-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-methoxypyridine CAS number 33631-09-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-methoxypyridine (CAS: 33631-09-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, applications, and safety protocols. The insights herein are grounded in established chemical principles and supported by available technical data to empower scientists in leveraging this molecule for novel discoveries.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both an amino (-NH₂) and a methoxy (-OCH₃) group. This unique substitution pattern imparts a specific set of electronic and steric properties that define its reactivity and utility as a chemical building block.[1]

The pyridine ring itself is an electron-deficient aromatic system, but the presence of the electron-donating amino and methoxy groups modulates this property, influencing its role in various chemical transformations.[1] Its structural and chemical attributes make it a valuable precursor in the synthesis of complex, biologically active molecules.[1]

Chemical Identity
  • CAS Number : 33631-09-3[2]

  • Molecular Formula : C₆H₈N₂O[2]

  • Molecular Weight : 124.14 g/mol [2][3]

  • IUPAC Name : 4-Methoxypyridin-3-amine[2]

  • Synonyms : this compound, 4-METHOXY-PYRIDIN-3-YLAMINE[2]

Physicochemical Data

The physical and chemical properties of this compound are summarized below, providing critical data for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Physical Form Dark brown crystalline solid[1][2]
Melting Point 83 °C[2][4]
Boiling Point (Predicted) 270.4 ± 20.0 °C[2]
Density (Predicted) 1.139 ± 0.06 g/cm³[2]
pKa (Predicted) 7.48 ± 0.18[2]
XLogP3 0.1[4]
Storage Conditions Store at 2-8°C or in a freezer under -20°C, in a dark place under an inert atmosphere.[2][5]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from more common pyridine precursors. A common strategy involves the introduction of substituents onto the pyridine ring, such as nitration followed by reduction to form the amino group.

Conceptual Synthesis Workflow

A plausible synthetic route starts with a methoxypyridine precursor. The introduction of a nitro group via electrophilic aromatic substitution, followed by a reduction step, yields the target aminopyridine. The choice of reagents and conditions is critical to control regioselectivity and achieve high yields.

G cluster_0 Synthesis Pathway Start 4-Methoxypyridine Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Electrophilic Aromatic Substitution Intermediate 4-Methoxy-3-nitropyridine Step1->Intermediate Step2 Reduction (e.g., H₂/Pd-C, Fe/HCl) Intermediate->Step2 Nitro Group Reduction Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Synthesis Protocol: Reduction of 4-Methoxy-3-nitropyridine

This protocol describes a standard laboratory procedure for the reduction of a nitropyridine to the corresponding aminopyridine.

Disclaimer: This is a representative protocol. Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition : Carefully add a reducing agent. Common choices include iron powder (Fe) in the presence of an acid like HCl, or catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C).

  • Reaction Monitoring : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If using a metal/acid system, filter the mixture to remove the metal salts and neutralize the filtrate with a base (e.g., NaHCO₃).

  • Extraction : Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the pyridine nitrogen and the two electron-donating substituents.

  • Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a nucleophile or a ligand in coordination chemistry. The methoxy group can modulate this basicity through inductive effects.[6]

  • Amino Group (-NH₂) : This is a strong activating group and a primary nucleophilic center. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for its conversion into other functional groups.

  • Methoxy Group (-OCH₃) : This group is also electron-donating through resonance, activating the pyridine ring towards electrophilic substitution. Its presence influences the regioselectivity of subsequent reactions.[6]

Sources

3-Amino-4-methoxypyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-4-methoxypyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical parameter for its application in research and development. Designed for chemists, researchers, and formulation scientists, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile based on its physicochemical properties, and provides a robust experimental protocol for empirical determination.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyridine ring substituted with both an amino and a methoxy group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

For the synthetic chemist or drug development professional, understanding the solubility of this compound is not merely an academic exercise. It is a fundamental necessity that dictates the choice of reaction solvents, purification methods (such as crystallization), and the feasibility of formulation strategies. A thorough grasp of its solubility behavior is paramount for efficient process development, ensuring optimal reaction kinetics, yield, and purity.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to understanding the behavior of this compound lies in analyzing its structural features.

The molecule possesses several key features that govern its interaction with various solvents:

  • A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and serving as a hydrogen bond acceptor.

  • A Hydrogen-Bonding Donor Group: The primary amine (-NH₂) at the 3-position is a potent hydrogen bond donor.[2]

  • A Hydrogen-Bonding Acceptor Group: The methoxy group (-OCH₃) at the 4-position features an oxygen atom that can act as a hydrogen bond acceptor.[2]

  • Moderate Polarity: The combination of these functional groups imparts a significant degree of polarity to the molecule. The topological polar surface area (TPSA) is a good indicator of this, calculated to be 48.1 Ų.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33631-09-3[3][4]
Molecular Formula C₆H₈N₂O[3][5]
Molecular Weight 124.14 g/mol [3][5]
Melting Point ~83 °C[3]
pKa (Predicted) 7.48 ± 0.18[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 48.1 Ų[2]

The presence of both hydrogen bond donors and acceptors is a critical factor. The ability to form strong intermolecular hydrogen bonds with a solvent will significantly enhance solubility.[6][7][8] Conversely, strong intermolecular forces between the solute molecules themselves (e.g., in a crystal lattice) must be overcome by solute-solvent interactions for dissolution to occur.[7][9]

Theoretical Principles and Predicted Solubility Profile

The guiding principle for predicting solubility is the adage "like dissolves like".[10][11][12] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[11][13] Given the polar nature of this compound, we can predict its solubility across different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the solvent and the amino, methoxy, and pyridine moieties of this compound, it is predicted to exhibit high solubility in this class of solvents. A related compound, 3-Amino-4-methylpyridine, is noted to be soluble in water and methanol.[14]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. The pyridine nitrogen and methoxy oxygen of the solute can interact favorably with these solvents. While the solute's amino group cannot donate a hydrogen bond to the solvent, the overall polarity is similar, leading to a prediction of good to moderate solubility . For instance, 2-Amino-4-methylpyridine is freely soluble in DMF.[15]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and cannot participate in significant hydrogen bonding. The large mismatch in polarity between the highly polar this compound and these nonpolar solvents suggests that the solute-solvent interactions would be too weak to overcome the solute-solute interactions in the solid state. Therefore, it is predicted to have low to negligible solubility in nonpolar solvents. Slight solubility might be observed in solvents with some minimal polarity like diethyl ether.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding between solvent and solute's N-H, N:, and O: sites.[6][9]
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneGood to ModerateFavorable dipole-dipole interactions; solvent acts as H-bond acceptor.
Chlorinated Dichloromethane (DCM)ModerateModerate polarity allows for some interaction. Analogous compounds are soluble in MDC.[14]
Ethers Diethyl Ether, THFLow to ModerateTHF's higher polarity may afford better solubility than diethyl ether.
Aromatic Hydrocarbons Toluene, BenzeneLow / InsolubleSignificant polarity mismatch.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleLarge polarity mismatch; weak solute-solvent interactions.[15]

Experimental Workflow for Solubility Determination

While predictions are valuable, empirical data is the gold standard. The following section outlines a robust, self-validating protocol for the quantitative determination of this compound solubility, commonly known as the shake-flask method.[16]

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add excess solid This compound to a known volume of solvent B 2. Seal vial to prevent solvent evaporation A->B C 3. Agitate at constant temperature (e.g., 24h) using a shaker/stirrer B->C D 4. Allow suspension to settle C->D E 5. Withdraw supernatant and filter (e.g., 0.22 µm PTFE) D->E F 6. Prepare serial dilutions of the saturated solution E->F G 7. Quantify concentration using UV-Vis Spectroscopy or HPLC F->G H 8. Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Methanol, Acetonitrile)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical to ensure equilibrium with the solid phase is achieved. A good starting point is to add enough solid so that a significant amount remains undissolved after equilibration.

    • Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

    • Securely seal the vial to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 hours is typically adequate, but longer times (48-72 hours) may be necessary and should be validated.[16]

    • After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Analysis (Using UV-Vis Spectroscopy):

    • Causality: This technique is chosen for its speed and accessibility. It relies on Beer-Lambert Law, where absorbance is proportional to concentration.[17] A prerequisite is that the compound has a chromophore and the solvent is transparent in that UV region.

    • Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

    • Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λ_max) for this compound.

    • Calculate the concentration using a pre-established calibration curve of known concentrations versus absorbance.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness:

  • To ensure true equilibrium was reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the calculated solubility remains constant, equilibrium has been achieved.

  • The experiment should be performed in triplicate to ensure reproducibility and to calculate standard deviation.

Conclusion

This compound is a polar molecule with significant potential for hydrogen bonding, a characteristic that dominates its solubility profile. It is predicted to be highly soluble in polar protic solvents like methanol and moderately soluble in polar aprotic solvents such as acetonitrile and DMF. Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane and toluene. For drug development and process chemistry, this profile suggests that alcoholic solvents are excellent choices for reaction media, while nonpolar solvents could be effective as anti-solvents for crystallization and purification. The provided experimental protocol offers a reliable and robust method for researchers to obtain precise, quantitative solubility data, which is indispensable for advancing research and development involving this valuable compound.

References

  • Khan Academy. Solubility of organic compounds. [Link]
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
  • Journal of Medical and Health Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
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  • Science Through Time. How Do Hydrogen Bonds Affect Solubility?. YouTube. [Link]
  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
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  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
  • PubChem. 3-Methoxy-4-aminopyridine. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
  • University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • ACS Publications.
  • Google Patents. Method for determining solubility of a chemical compound.
  • International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]
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  • Quora. What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural framework is a key building block in the synthesis of various biologically active molecules. A thorough understanding of its molecular structure is paramount for its application in novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the amino and methoxy substituents on the chemical environment of the pyridine ring. Due to the limited availability of public experimental spectra, this guide is based on high-quality predicted NMR data, supplemented with a detailed interpretation based on established principles of substituent effects on aromatic systems.

Molecular Structure and Numbering

For clarity in spectral assignment, the following numbering scheme for the atoms in this compound will be used throughout this guide.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-75 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer cap 4. Cap the Tube transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire NMR Data shim->acquire

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition
  • Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Advanced 2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, a suite of 2D NMR experiments is recommended. [1][2][3][4]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds. This would confirm the coupling between H5 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This would definitively link H2 to C2, H5 to C5, H6 to C6, and the methoxy protons to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methoxy protons to C4 would confirm the attachment of the methoxy group.

Conclusion

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The interpretation of the spectral data is grounded in the fundamental principles of substituent effects on the electronic environment of the pyridine ring. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and similar compounds. While predicted data serves as a valuable guide, experimental verification is always recommended for definitive structural confirmation. The use of advanced 2D NMR techniques will further solidify the spectral assignments and provide a complete picture of the molecular structure.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8).
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.
  • NMR Prediction. (n.d.). ACD/Labs.
  • Mnova Predict. (n.d.). Bruker.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci.
  • Chemical Shift Prediction. (n.d.). NMRFx Analyst.
  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • Download NMR Predict. (n.d.). Mestrelab.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • 3-Aminopyridine. (n.d.). PubChem.
  • Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012). ResearchGate.
  • 4-Methoxypyridine. (n.d.). PubChem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications.
  • Predict all NMR spectra. (n.d.). NMRDB.org.
  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). PMC - NIH.
  • Structure Elucidation by NMR. (n.d.). ETH Zurich NMR Service.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • 3-Aminopyridine. (n.d.). NIST WebBook.

Sources

Mass spectrometry analysis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-4-methoxypyridine

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to the Analysis of a Novel Pyridine Intermediate

In the landscape of pharmaceutical and agrochemical development, the precise characterization and quantification of synthetic intermediates are paramount. This compound is a key building block, valued for its role in the synthesis of a new generation of bioactive molecules.[1] Its unique structure, featuring a pyridine ring substituted with both a basic amino group and a methoxy group, presents specific challenges and opportunities for mass spectrometric analysis. This guide eschews a generic, templated approach. Instead, it offers a deep dive into the logic and causality of method development, from first principles to a robust, validated protocol. We will treat the entire workflow as a self-validating system, where each decision is justified by the physicochemical properties of the analyte and the principles of mass spectrometry.

Analyte Deep Dive: Physicochemical Properties of this compound

A successful mass spectrometry method is built upon a thorough understanding of the analyte. The properties of this compound dictate every choice we make, from sample preparation to ionization source settings.

PropertyValueSourceSignificance for MS Analysis
Molecular FormulaC₆H₈N₂O[1][2]Defines the elemental composition.
Molecular Weight124.14 g/mol [1][2]Used for low-resolution mass spectrometer settings.
Monoisotopic Mass124.0637 Da[3][4]Critical for high-resolution MS. This is the target mass for the [M]⁺˙ or [M+H]⁺ ion.
Predicted pKa7.48 ± 0.18[2]The amino group and pyridine nitrogen are basic. This strongly suggests that the molecule will readily accept a proton, making positive mode electrospray ionization ([M+H]⁺) the logical choice .
AppearanceBrown solid[1][2]Indicates the need for dissolution in a suitable solvent for analysis.
XLogP30.1[4]The low value indicates relatively high polarity, suggesting good compatibility with reversed-phase liquid chromatography (RPLC) using aqueous mobile phases.

The Workflow: A Logic-Driven Experimental Design

Our analytical strategy is designed to isolate, detect, and quantify this compound with high specificity and sensitivity. The following workflow illustrates the interconnectedness of each stage, from sample receipt to final data analysis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Processing Sample Biological Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->LLE Isolate analyte Remove interferences Evap Evaporation & Reconstitution LLE->Evap Concentrate analyte Solvent switch LC Reversed-Phase LC Separation Evap->LC Inject into LC ESI Electrospray Ionization (ESI+) [M+H]⁺ = m/z 125.07 LC->ESI Elution MS1 Q1: Precursor Ion Isolation (m/z 125.07) ESI->MS1 Ion Transfer CID Q2: Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 Q3: Product Ion Scanning CID->MS2 Fragmentation Quant Quantification (MRM Peak Area) MS2->Quant Confirm Confirmation (Ion Ratio) MS2->Confirm

Caption: High-level workflow for the quantitative analysis of this compound.

Sample Preparation: The Foundation of Robust Analysis

For drug development and research applications, analytes are often in complex biological matrices like plasma or urine. The goal of sample preparation is to remove interfering substances (e.g., proteins, lipids, salts) that can cause ion suppression and to concentrate the analyte to improve detection limits.[5][6]

Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust technique for cleaning up samples containing small molecules. Given the basic nature of our analyte (pKa ≈ 7.48), we can manipulate the sample pH to ensure it is in a neutral state, maximizing its partitioning into an organic solvent.

Step-by-Step Methodology:

  • Aliquot Sample: Pipette 100 µL of the biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated version of the analyte, if available) to correct for extraction variability.

  • pH Adjustment: Add 50 µL of 1 M ammonium hydroxide solution to the sample. This raises the pH well above the pKa, neutralizing the amino group and making the molecule less water-soluble.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Analyte: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Concentration: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the residue. The sample is now ready for injection.

LC-MS/MS Method Development: A Symphony of Selectivity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[7][8]

Liquid Chromatography (LC)

The primary role of the LC system is to separate the analyte from any remaining matrix components that were not removed during sample preparation.[9]

  • Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a standard and effective choice for polar small molecules like this compound.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid serves two key purposes: it ensures the analyte is protonated (positively charged) for good retention on the C18 column and promotes efficient ionization in the ESI source.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common choice for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution provides good peak shape and efficiently elutes the analyte while separating it from other components.

Detailed LC Protocol:

ParameterSettingRationale
Column C18, 100 x 2.1 mm, 3.5 µmStandard for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and analyte retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 10 µLStandard volume for analytical LC-MS.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% BA typical gradient for method development.
Mass Spectrometry (MS)

Ionization: Electrospray ionization (ESI) is the ideal technique for polar molecules that are already in solution.[10] Given the basic nature of the analyte, positive ion mode is selected to generate the protonated molecule, [M+H]⁺.

  • Expected Precursor Ion: [C₆H₈N₂O + H]⁺ = m/z 125.07

Tandem MS (MS/MS) for Quantification: For definitive quantification, we use Multiple Reaction Monitoring (MRM). This involves isolating the precursor ion (m/z 125.07) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific, stable fragment ions (product ions) in the third quadrupole (Q3).[11]

Predicted Fragmentation Pathway:

The fragmentation of the protonated this compound is predicted to occur via characteristic losses of neutral molecules. The primary sites of fragmentation will likely be the methoxy and amino groups.

G cluster_frags Collision-Induced Dissociation parent [M+H]⁺ m/z 125.07 frag1 Product Ion m/z 110.05 ([M+H - CH₃]⁺) parent->frag1 Loss of methyl radical (common for methoxy groups) frag2 Product Ion m/z 95.06 ([M+H - H₂NCHO]⁺) parent->frag2 Loss of formamide (rearrangement and loss) frag3 Product Ion m/z 82.04 ([M+H - CH₃ - CO]⁺) frag1->frag3 Loss of CO

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

MRM Transitions for Quantification and Confirmation:

Based on the predicted fragmentation, we can establish a robust MRM method. We select at least two transitions: one for quantification (Quantifier) and one for confirmation (Qualifier). The ratio of these two signals should be constant across all samples and standards, providing a high degree of confidence in the identification.

TransitionIon TypeProposed IdentityCollision Energy (eV)Rationale
125.1 → 110.1 Quantifier Loss of a methyl radical from the methoxy group15-25A common, high-intensity fragmentation for aryl methyl ethers.[12]
125.1 → 95.1 Qualifier Loss of formamide via rearrangement20-30Provides structural confirmation.
125.1 → 82.0 Secondary QualifierLoss of methyl radical followed by CO25-35Further confirms the structure.

Data Analysis and System Validation

The final step is to process the acquired data to determine the concentration of this compound in the original sample.

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.

  • Quantification: The concentration of the analyte in unknown samples is calculated from the regression equation of the calibration curve.

  • Confirmation: The ion ratio (Qualifier peak area / Quantifier peak area) in the unknown sample must be within ±20% of the average ion ratio from the calibration standards to confirm the identity of the analyte.

Conclusion: A Self-Validating Approach to Certainty

This guide has detailed a comprehensive, logic-driven approach to the mass spectrometric analysis of this compound. By grounding our experimental design in the physicochemical properties of the molecule, we have constructed a workflow that is not merely a set of instructions, but a self-validating system. From the pH-adjusted LLE to the selection of specific MRM transitions based on predictable fragmentation pathways, each step is designed to ensure accuracy, precision, and confidence in the final result. This methodology provides a robust foundation for researchers and drug development professionals to reliably quantify this critical intermediate in even the most complex of matrices.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS, Royal Society of Chemistry.
  • 3-Methoxy-4-aminopyridine, PubChem - National Center for Biotechnology Information.
  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution, PubMed - National Center for Biotechnology Information.
  • New Sample Preparation Approaches to Biological Matrices for LC–MS, LCGC International.
  • Sample preparation in mass spectrometry, Wikipedia.
  • Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes, PubMed - National Center for Biotechnology Information.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method, Shimadzu.
  • Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method, PubMed - National Center for Biotechnology Information.
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis, ResearchGate.
  • Sample Preparation Techniques for Biological Matrices, Agilent Technologies.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds, ACS Publications.
  • Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions, ResearchGate.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine, National Institutes of Health.
  • Electrospray ionization, Wikipedia.
  • mass spectra - fragmentation patterns, Chemguide.
  • Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts.

Sources

Introduction: The Analytical Imperative for 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Spectrum of 3-Amino-4-methoxypyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of biologically active molecules.[1] Its structural architecture, featuring an amino group, a methoxy group, and a pyridine ring, makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals, including potential anti-inflammatory and anti-cancer agents.[1] Given its role in complex molecular synthesis, unequivocal structural verification is paramount. Any ambiguity in its identity could compromise the integrity of a multi-step synthesis, leading to significant losses in time and resources.

Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and accessible analytical technique for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[2][3] For a molecule like this compound, FTIR spectroscopy allows for the rapid and non-destructive confirmation of its key functional groups, providing a high degree of confidence in the material's identity and purity before its use in further applications. This guide provides a comprehensive overview of the principles, experimental protocol, and detailed spectral interpretation for the FTIR analysis of this compound.

Foundational Principles: From Molecular Vibration to Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces transitions between vibrational energy states of its chemical bonds.[4] These vibrations, primarily stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds), occur at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed, and the intensity of that frequency is reduced. An FTIR spectrometer plots this reduction in intensity (as either absorbance or transmittance) against the frequency of the radiation (expressed as wavenumber in cm⁻¹), generating a unique spectrum.[4] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), where the complex patterns are unique to the molecule as a whole.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible FTIR spectrum of a solid sample like this compound is critically dependent on proper sample preparation. The Potassium Bromide (KBr) pellet technique is a widely accepted and reliable method.[2]

Causality in Protocol Design:

The primary objective is to create a sample medium that is transparent to infrared radiation and in which the analyte is dispersed as fine particles to minimize light scattering (the Christiansen effect) and absorption band distortion. KBr is an ideal matrix material as it is an alkali halide that is transparent in the mid-IR range and has a refractive index close to that of many organic compounds when properly prepared.[5] The meticulous grinding and pressing steps are not merely procedural; they are essential for creating a homogenous, transparent pellet that allows for the acquisition of a high-resolution spectrum.

Step-by-Step Methodology: KBr Pellet Preparation
  • Material Preparation: Ensure all equipment is scrupulously clean and dry. Use spectroscopy-grade KBr that has been dried in an oven (typically at ~110°C) and stored in a desiccator to prevent moisture absorption, which would introduce broad O-H bands into the spectrum.[6]

  • Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the this compound sample and about 150-200 mg of the dried KBr.[2]

  • Mixing & Homogenization: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is crucial to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering and producing sharp, well-defined peaks.[2]

  • Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes.[2] The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to remove contributions from atmospheric CO₂ and water vapor.

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pelletization cluster_analysis Analysis Grind Grind 1-2 mg Sample + 200 mg Dry KBr Mix Mix Thoroughly in Agate Mortar Grind->Mix Homogenize Transfer Transfer Powder to Pellet Die Mix->Transfer Press Apply 8-10 tons Pressure Transfer->Press Mount Mount Pellet in Spectrometer Press->Mount Scan Acquire Spectrum Mount->Scan

Fig 1. Experimental workflow for the KBr pellet preparation method.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is a composite of the vibrational modes of the pyridine ring, the amino substituent, and the methoxy substituent. The electronic effects of the electron-donating amino and methoxy groups will influence the precise position and intensity of the pyridine ring vibrations.[2]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Amino-4-methoxypyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic structure, arising from the interplay between an electron-rich aminopyridine core and a methoxy substituent, dictates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on its key transformations, stability under various conditions, and practical, field-proven experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in synthesis and discovery programs.

Core Molecular Profile and Physicochemical Properties

Significance in Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its structure is embedded in compounds developed as potential anti-inflammatory and anti-cancer agents, as well as therapeutics for neurological disorders.[1] In agricultural science, it is a component in the formulation of modern herbicides and pesticides, contributing to enhanced crop protection.[1] The compound's utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

Physicochemical Data Summary

A consolidated overview of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 33631-09-3[1][3]
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][4]
Appearance Dark brown crystalline solid[1]
Melting Point 60-66 °C[1]
Boiling Point 270.4 °C at 760 mmHg[3]
SMILES COC1=C(C=NC=C1)N[5]
InChIKey STWMPIWLSQKHSJ-UHFFFAOYSA-N[3]

Electronic Structure and Reactivity Principles

The reactivity of this compound is governed by the electronic interplay of three key features: the electron-withdrawing pyridine nitrogen, the strongly electron-donating amino group (-NH₂), and the moderately electron-donating methoxy group (-OCH₃).

  • Pyridine Ring: The electronegative nitrogen atom reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene but activating it towards nucleophilic substitution, particularly at the C2 and C4 positions.[6][7]

  • Amino Group (-NH₂): As a powerful activating group, the amino substituent at C3 strongly donates electron density into the ring via resonance, primarily increasing the nucleophilicity of the C2, C4, and C6 positions. It also serves as a primary nucleophilic center for reactions like acylation and cross-coupling.

  • Methoxy Group (-OCH₃): Located at C4, the methoxy group also donates electron density through resonance, further activating the ring.

The net effect is a pyridine ring that, despite the nitrogen's influence, is activated towards electrophilic substitution and possesses a highly nucleophilic amino group poised for a variety of synthetic transformations.

Caption: Key reactive sites on the this compound scaffold.

Key Chemical Transformations

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is inherently electron-deficient, the potent activating effects of the amino and methoxy groups enable SEAr reactions under controlled conditions. The directing influence of the C3 amino group is dominant, favoring substitution at the ortho (C2) and para (C6) positions. However, steric hindrance from the C4-methoxy group can influence the regiochemical outcome, often favoring the C2 or C5 positions.

Causality in Experimental Choice: Standard Friedel-Crafts alkylations and acylations are generally not viable, as the Lewis acid catalyst will coordinate preferentially with the basic pyridine nitrogen, deactivating the system.[7] Therefore, alternative methods are required.

  • Halogenation: Direct bromination or chlorination can proceed, often leading to a mixture of products. The choice of solvent and halogenating agent (e.g., NBS, NCS) is critical to control selectivity and prevent over-reaction.

  • Nitration: This reaction requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) which can lead to oxidation and degradation. The pyridine nitrogen will be protonated, further deactivating the ring, making the reaction challenging.[8]

SEAr_Mechanism reagent E+ substrate This compound reagent->substrate Attack at C5 intermediate Sigma Complex (Resonance Stabilized) substrate->intermediate product Substituted Product intermediate->product Aromatization proton_loss -H+ intermediate->proton_loss

Caption: Generalized mechanism for electrophilic attack at the C5 position.

Nucleophilic Reactivity of the Amino Group

The C3-amino group is the most common site for synthetic modification, acting as a potent nucleophile.

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds and is highly effective with this compound.[9] This reaction couples the amino group with aryl halides or triflates, providing access to a diverse range of N-aryl derivatives that are prevalent in pharmaceuticals.[10]

Trustworthiness of the Protocol: The success of this reaction relies on the precise selection of a palladium catalyst, a phosphine ligand, and a base. The ligand's steric and electronic properties are critical for facilitating the catalytic cycle, while the base must be strong enough to deprotonate the amine without causing side reactions.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-(X)L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-(NHR')L2 pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination product Ar-NHR' pd_complex2->product react1 Ar-X react1->pd_complex1 react2 R'NH2 + Base react2->pd_complex2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr on a pyridine ring is most favorable at the C2 and C4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[12] For this compound, SNAr is generally not a primary reaction pathway unless a suitable leaving group (e.g., a halide) is present at an activated position (C2 or C6). The existing substituents do not facilitate this transformation.

Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses.

ConditionStability AssessmentRemarks
Thermal Stable under recommended storage conditions.Avoid high heat, sparks, and open flames. Thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[13]
pH (Aqueous) Susceptible to degradation under strong acidic or basic conditions.The pyridine nitrogen and exocyclic amino group can be protonated in acidic media, altering reactivity and solubility.
Oxidizing Agents Incompatible with strong oxidizing agents.[13][14]The amino group and electron-rich ring are susceptible to oxidation.
Light Potential for photolytic degradation.As with many aromatic amines, storage in amber vials or protected from light is recommended to prevent discoloration and degradation.
Storage Store in a dry, cool, and well-ventilated place.[3][15]Keep container tightly closed, preferably under an inert atmosphere to maintain product quality.[14]

Experimental Protocols

Protocol: Buchwald-Hartwig Amination with this compound

This protocol describes a representative cross-coupling reaction to synthesize an N-aryl derivative, a common transformation in drug discovery.

Objective: To couple this compound with 1-bromo-4-fluorobenzene.

Materials:

  • This compound

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent and Substrate: Add anhydrous toluene (5 mL), followed by 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Workflow for HPLC-Based Stability Assessment

This workflow provides a self-validating system to test the stability of the compound under forced degradation conditions.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Incubate) cluster_analysis 3. Analysis prep Prepare stock solution of This compound in Methanol/Water acid 0.1 M HCl prep->acid base 0.1 M NaOH prep->base heat 80 °C prep->heat oxid 3% H₂O₂ prep->oxid light UV Light (254 nm) prep->light quench Quench/Neutralize Samples acid->quench base->quench heat->quench oxid->quench light->quench hplc Inject onto HPLC-UV/MS quench->hplc data Quantify Peak Area (% Remaining) Identify Degradants hplc->data

Caption: A systematic workflow for assessing compound stability via HPLC.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the nucleophilic character of its exocyclic amino group and the activated nature of its heterocyclic ring. Its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, is well-established. However, researchers must remain cognizant of its potential instabilities, especially towards strong acids, oxidizing agents, and heat. By understanding the principles outlined in this guide and employing robust, validated protocols, scientists can effectively and safely utilize this valuable compound to advance research and development objectives.

References

  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 16). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • Unknown Source. (n.d.). Nucleophilic Substitution Reactions.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (2015, November). Electrophilic Substitution In Azines.
  • Chemistry LibreTexts. (2022, September 12). Electrophilic Substitution.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.

Sources

The Electron-Donating Effects of Substituents in 3-Amino-4-methoxypyridine: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The electronic properties of this heterocyclic system, and how they are modulated by substituents, are of paramount importance in drug design and development. Understanding the nuanced interplay of these substituents allows for the fine-tuning of a molecule's reactivity, basicity, and ultimately, its biological activity. This guide provides an in-depth exploration of the electron-donating effects of the amino and methoxy groups in 3-amino-4-methoxypyridine, a molecule of significant interest due to the synergistic and sometimes competing electronic contributions of its substituents.[1] This compound is a key building block in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] We will delve into the theoretical underpinnings of these effects, present practical experimental methodologies for their characterization, and discuss the implications for synthetic strategy and drug design.

Introduction: The Electronic Landscape of Substituted Pyridines

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency influences the ring's reactivity and the pKa of the ring nitrogen. The introduction of substituents can dramatically alter this electronic landscape. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its nucleophilicity and increasing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) decrease the electron density.

The effects of substituents are primarily governed by two phenomena:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. The amino (-NH2) and methoxy (-OCH3) groups both exert an electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen and oxygen compared to carbon.

  • Resonance Effects (R) or Mesomeric Effects (M): These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Both the amino and methoxy groups have lone pairs of electrons that can be delocalized into the pyridine ring, resulting in a strong electron-donating resonance effect (+R or +M).[2]

In this compound, the overall electronic impact of these substituents is a delicate balance between their inductive and resonance effects.

The Interplay of Amino and Methoxy Groups in this compound

The positioning of the amino and methoxy groups at the 3- and 4-positions, respectively, leads to a fascinating interplay of their electronic contributions.

Resonance Structures and Electron Delocalization

The +R effect of both substituents significantly increases the electron density of the pyridine ring. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the ring. This delocalization is most pronounced at the ortho and para positions relative to the substituent.

Diagram 1: Resonance Structures of this compound

Resonance A Initial Structure (this compound) B Amino Group Delocalization (+R effect) A->B NH2 lone pair donation C Methoxy Group Delocalization (+R effect) A->C OCH3 lone pair donation D Combined Electron Density Enhancement B->D C->D

Caption: Resonance contributions in this compound.

Impact on Basicity

The increased electron density at the ring nitrogen atom due to the combined +R effects of the amino and methoxy groups makes this compound more basic than unsubstituted pyridine. This enhanced basicity is a critical factor in its potential use as a scaffold in drug molecules, as it can influence drug-receptor interactions and pharmacokinetic properties.

Experimental and Computational Characterization

A multi-faceted approach is necessary to fully characterize the electron-donating effects in this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electron density of the carbon atoms to which they are attached. Increased electron density leads to greater shielding and an upfield shift (lower ppm values). In this compound, the ring protons are expected to be shifted upfield compared to those of pyridine.

  • ¹³C NMR: Similarly, the chemical shifts of the ring carbons will be shifted upfield due to the increased electron density from the EDGs.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the chemical shifts of the ring protons and carbons to those of unsubstituted pyridine and monosubstituted derivatives (3-aminopyridine and 4-methoxypyridine) to quantify the shielding effects of the substituents.

Hammett Analysis

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[3][4] By measuring the pKa of this compound and comparing it to that of pyridine, one can gain insight into the overall electron-donating nature of the substituent combination. Electron-donating substituents increase the strength of interactions within the molecule.[3]

Table 1: Hammett Substituent Constants (σp)

Substituentσp Value
-NH₂-0.66
-OCH₃-0.27
-H0.00

Data sourced from standard physical organic chemistry texts.[5]

The negative values for both substituents indicate their electron-donating character through the para position.[5]

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound.[6][7]

Computational Workflow:

  • Structure Optimization: Perform a geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP/6-31G*).[8]

  • Electronic Property Calculation: Calculate molecular orbitals, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges.[2][6]

  • Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) to identify regions of high electron density. The electrostatic potential map will visually demonstrate the electron-rich nature of the pyridine ring. NBO analysis can quantify the charge distribution on each atom.[6]

Diagram 2: Computational Chemistry Workflow

DFT_Workflow start Input: this compound Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt elec_prop Electronic Property Calculation (HOMO, ESP, NBO) geom_opt->elec_prop analysis Data Analysis and Visualization elec_prop->analysis output Characterization of Electron-Donating Effects analysis->output

Caption: A typical DFT workflow for electronic structure analysis.

Synthetic Implications

The enhanced nucleophilicity of the this compound ring system has significant implications for its synthetic utility. The increased electron density makes the ring more susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by the combined influence of the amino and methoxy groups. The synthesis of this compound can be achieved from aminopyridines like isonicotinic acid or nicotinic acid.[9]

Conclusion

The amino and methoxy groups in this compound act in concert to create a highly electron-rich aromatic system. Their powerful electron-donating resonance effects overwhelm their weaker inductive electron-withdrawing effects, leading to increased basicity and enhanced reactivity towards electrophiles. A thorough understanding of these electronic properties, gained through a combination of spectroscopic, physical organic, and computational methods, is essential for leveraging this scaffold in the design and synthesis of novel therapeutic agents.[1] The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore and exploit the rich chemical space offered by substituted pyridines.

References

  • Chisholm, J. D., et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health.
  • Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate.
  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • Seybold, P. G., et al. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health.
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  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • Royal Society of Chemistry. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?.
  • ResearchGate. (n.d.). Hammett's relation for pyridine / C 6 F 4 I-Y complexes.
  • ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.
  • ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine.
  • ResearchGate. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines.
  • World Journal of Chemical Education. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • De Gruyter. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.
  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ).
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • Science Alert. (2001). Evaluation of the Electron Donor Strength of Different Amino Groups.
  • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • MDPI. (2022). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties.
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Sources

A Technical Guide to the Biological Activity of 3-Amino-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Within this class, derivatives of 3-Amino-4-methoxypyridine represent a particularly versatile and promising chemical space. The strategic placement of an amino group at the C3 position and a methoxy group at the C4 position provides a unique electronic and structural foundation for designing molecules with high affinity for diverse biological targets. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives. We will delve into their mechanisms of action in oncology, virology, and inflammatory diseases, supported by detailed experimental protocols and workflow visualizations to empower researchers in the field of drug discovery and development.

The this compound Core: A Foundation for Bioactivity

The this compound molecule is more than a simple chemical; it is a versatile building block for constructing complex, biologically active agents.[1] Its structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (methoxy group and pyridine nitrogen), allows it to form critical interactions within the binding pockets of enzymes and receptors.[1][2] This inherent potential has led to its use as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Synthetic Strategy: A Generalized Approach

A common and effective method for synthesizing the core scaffold involves a two-step process starting from the more readily available 3-methoxypyridine. The process involves nitration followed by reduction.

Causality in Synthesis: The choice of a nitration-reduction pathway is strategic. Nitration at the C4 position is directed by the existing methoxy group. The subsequent reduction of the nitro group to an amine is a high-yield, well-established transformation, often accomplished using reducing agents like iron in acidic media or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[3] This provides a reliable and scalable route to the desired this compound intermediate.

G Start 3-Methoxypyridine Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate 3-Methoxy-4-nitropyridine Step1->Intermediate Step2 Reduction (Fe/HCl or H₂/Pd-C) Intermediate->Step2 End This compound (Core Scaffold) Step2->End

Caption: Generalized workflow for the synthesis of the this compound core.

Major Therapeutic Applications and Mechanisms of Action

Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activity. Below, we explore the most significant of these, focusing on the underlying molecular mechanisms.

Anticancer Activity

The fight against cancer is a primary area where these derivatives show immense promise, primarily through the targeted inhibition of key signaling pathways.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A recent study detailed the design and synthesis of sulfonamide methoxypyridine derivatives as potent, novel PI3K/mTOR dual inhibitors.[4] By employing a scaffold-hopping strategy, researchers developed compounds that effectively block this pathway.[4] Dual inhibition is particularly advantageous as it can prevent the feedback activation of PI3K that often occurs when only mTOR is inhibited, leading to more durable responses.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.

The parent compound, this compound, has been shown to inhibit cancer cell growth by disrupting protein synthesis.[2] Furthermore, it can suppress inflammatory disease progression by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that controls inflammatory responses and promotes cell survival.[2] This dual mechanism highlights the scaffold's potential in treating inflammation-driven cancers.

Antiviral Activity

The structural features of pyridine derivatives make them ideal candidates for inhibiting viral enzymes.

While not a 3-amino-4-methoxy derivative itself, the closely related compound 3-amino-4-methylpyridine is a crucial intermediate in the synthesis of Nevirapine, a widely used anti-AIDS drug.[5][6][7] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and blocks viral replication.[7] This successful clinical application validates the utility of the aminopyridine scaffold in developing potent enzyme inhibitors.

Research into related heterocyclic structures has shown promise against other viruses. For instance, certain imidazo[4,5-b]pyridine derivatives have demonstrated moderate but selective activity against the Respiratory Syncytial Virus (RSV).[8] Additionally, 3-amino-4-arylpyridin-2(1H)-one derivatives have been identified as potential inhibitors of the Mpro protease, an enzyme essential for the replication of the SARS-CoV-2 coronavirus.[9]

Neurological and Anti-inflammatory Applications

The this compound scaffold is also being explored for its effects on the central nervous system and in treating inflammatory conditions. The parent compound has been noted for its potential in developing anti-inflammatory agents, likely through the aforementioned inhibition of the NF-κB pathway.[1][2] Studies on the distribution of 3-methoxy-4-aminopyridine in mice showed that it rapidly crosses the blood-brain barrier and accumulates in key areas like the hippocampus and thalamus, suggesting its potential as a scaffold for CNS-targeting drugs.[10]

Summary of Biological Activities

The diverse applications of this compound derivatives are summarized below.

Derivative ClassTarget/PathwayBiological ActivityTherapeutic Area
Sulfonamide Methoxypyridines PI3K / mTORDual InhibitionOncology
This compound Protein Synthesis / NF-κBInhibitionOncology, Anti-inflammatory
This compound Glycogen Synthase Kinase-3 (GSK3)InhibitionOncology (Glioblastoma)
3-Amino-4-methylpyridine (Intermediate for Nevirapine)Antiviral (HIV)Virology
Imidazo[4,5-b]pyridines Viral ReplicationAntiviral (RSV)Virology
3-Amino-4-arylpyridin-2(1H)-ones Mpro ProteaseAntiviral (SARS-CoV-2)Virology

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust, validated protocols.

Protocol: In Vitro Cell Proliferation (MTT Assay)

This is a foundational colorimetric assay to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol: Western Blot for Pathway Inhibition Analysis

This technique is used to verify that a compound inhibits its intended target within a signaling pathway, for example, by detecting changes in protein phosphorylation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To confirm PI3K/mTOR inhibition, one would measure the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein. A successful inhibitor will reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) without affecting the total protein levels.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to confirm target engagement.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Lead Optimization Synthesis Derivative Synthesis Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening HitID Hit Identification (IC₅₀ < Threshold) Screening->HitID MoA Target Engagement (e.g., Western Blot) HitID->MoA KinaseAssay Enzyme Assay (e.g., PI3K Kinase Assay) MoA->KinaseAssay SAR SAR Studies MoA->SAR KinaseAssay->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A streamlined workflow for the discovery and development of novel pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives constitute a highly valuable class of compounds in modern drug discovery. Their demonstrated efficacy across oncology, virology, and anti-inflammatory applications underscores their chemical versatility and therapeutic potential. The success of PI3K/mTOR dual inhibitors highlights a particularly promising avenue for future development in precision oncology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematically modifying the core to improve potency, selectivity, and pharmacokinetic properties.

  • Novel Target Exploration: Screening derivative libraries against new and emerging biological targets.

  • Reduction of Off-Target Effects: Designing derivatives with higher specificity to minimize toxicity, a strategy successfully employed in creating peptide derivatives of aminopyridines for neurodegenerative disorders.[11]

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to innovate and expand upon the significant therapeutic potential of this compound derivatives.

References

  • Preparation method of 3-amino-4-methylpyridine - Eureka | P
  • The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. (URL: [Link])
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Distribution of the 4-aminopyridine Derivative 3-methoxy-4-aminopyridine in Mice - PubMed. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (URL: [Link])
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
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  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
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  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - MDPI. (URL: [Link])
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. (URL: [Link])
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The Strategic deployment of 3-Amino-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, 3-amino-4-methoxypyridine has emerged as a particularly valuable scaffold. Its unique electronic and structural features provide a versatile platform for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the synthesis, reactivity, and extensive applications of this compound as a cornerstone in medicinal chemistry.

Physicochemical Properties and Reactivity Profile

This compound (CAS No: 33631-09-3) is a crystalline solid with a molecular weight of 124.14 g/mol .[1] The molecule's key structural features, an amino group at the 3-position and a methoxy group at the 4-position of the pyridine ring, dictate its chemical reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
CAS Number33631-09-3[1]
AppearanceBrown crystalline solidChem-Impex
Melting Point83 °CChemicalBook
Boiling Point270.4±20.0 °C (Predicted)ChemicalBook
pKa7.48±0.18 (Predicted)ChemicalBook

The amino group imparts nucleophilic character, making it a key handle for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor and a site for coordination to metal catalysts. The methoxy group, an electron-donating group, influences the electron density of the pyridine ring, thereby modulating its reactivity and the basicity of the ring nitrogen.

Synthesis of the this compound Scaffold

While a definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for analogous aminopyridines. A general approach involves the oxidation of aminopyridines like isonicotinic acid or nicotinic acid with hydrogen peroxide and sodium nitrite in the presence of a base catalyst.[1] More specific and adaptable synthetic routes can be extrapolated from the preparation of the closely related compound, 3-amino-4-methylpyridine.

Two primary strategies for the synthesis of 3-amino-4-substituted pyridines are:

  • Amination of a Pre-functionalized Pyridine Ring: This approach typically involves the displacement of a leaving group, such as a halogen, from the 3-position of a 4-methoxypyridine derivative with an amino group source. For instance, the reaction of 3-bromo-4-methoxypyridine with ammonia or an ammonia equivalent, often in the presence of a copper catalyst, can yield the desired product. Patents describing the synthesis of 3-amino-4-methylpyridine from 3-bromo- or 3-chloro-4-methylpyridine detail the use of ammonia in a solvent such as methanol or concentrated ammonia water, with copper sulfate as a catalyst, at elevated temperatures and pressures. These conditions could likely be adapted for the methoxy analog.

  • Reduction of a Nitro Precursor: A common and effective method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. Therefore, a plausible synthetic route to this compound would involve the nitration of 4-methoxypyridine to introduce a nitro group at the 3-position, followed by reduction. The nitration of 4-methylpyridine to 3-nitro-4-methylpyridine has been reported, followed by reduction using catalysts such as Pd/C. This two-step sequence offers a viable pathway to the target molecule.

Below is a generalized, hypothetical protocol for the synthesis of this compound via the reduction of a nitro intermediate, based on established chemical principles and analogous transformations.

Hypothetical Experimental Protocol: Synthesis via Nitration and Reduction

Step 1: Nitration of 4-Methoxypyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 4-methoxypyridine with stirring, maintaining the temperature below 10 °C.

  • To this mixture, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-methoxypyridine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 3-Nitro-4-methoxypyridine

  • Dissolve 3-nitro-4-methoxypyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or, if using a chemical reductant, add it portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start_Nitration 4-Methoxypyridine Reaction_Nitration Nitration (HNO₃, H₂SO₄) Start_Nitration->Reaction_Nitration Workup_Nitration Work-up & Purification Reaction_Nitration->Workup_Nitration Product_Nitro 3-Nitro-4-methoxypyridine Workup_Nitration->Product_Nitro Start_Reduction 3-Nitro-4-methoxypyridine Reaction_Reduction Reduction (e.g., H₂, Pd/C) Start_Reduction->Reaction_Reduction Workup_Reduction Work-up & Purification Reaction_Reduction->Workup_Reduction Product_Amino This compound Workup_Reduction->Product_Amino

Fig. 1: Hypothetical synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Versatile Building Block

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[2] Its derivatives have shown promise in targeting a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.[2]

Kinase Inhibitors in Oncology

A significant application of this compound is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyridine core can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors.

One notable example is the reported ability of this compound to inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases, including cancer.[1] Furthermore, derivatives of this scaffold have been explored as inhibitors of other kinases, such as those in the PI3K/mTOR pathway. For instance, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[3]

The general structure of a kinase inhibitor often involves a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. The amino group of this compound can be readily functionalized to introduce various substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Concept Scaffold This compound Scaffold Hinge_Binding Amino group forms H-bonds with kinase hinge region Scaffold->Hinge_Binding Pocket_Binding Substituents on the amino group and pyridine ring occupy hydrophobic pockets Scaffold->Pocket_Binding Kinase_Inhibitor Potent & Selective Kinase Inhibitor Hinge_Binding->Kinase_Inhibitor Pocket_Binding->Kinase_Inhibitor

Sources

The Strategic Role of 3-Amino-4-methoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyridine ring is a cornerstone in the architecture of numerous biologically active molecules, and its substituted derivatives are pivotal intermediates in the synthesis of a wide array of agrochemicals. Among these, 3-Amino-4-methoxypyridine stands out as a versatile and highly valuable building block. Its unique substitution pattern, featuring an activating amino group and a methoxy group, allows for strategic and regioselective transformations, making it a sought-after precursor in the development of innovative herbicides, fungicides, and insecticides. This in-depth technical guide explores the multifaceted role of this compound in agrochemical synthesis, providing a comprehensive overview of its synthesis, key reactions, and its application in the construction of potent crop protection agents. We will delve into the mechanistic rationale behind synthetic choices, present detailed experimental protocols for key transformations, and discuss the structure-activity relationships of the resulting agrochemical products.

Introduction: The Significance of the Pyridine Scaffold in Agrochemicals

The pyridine nucleus is a fundamental heterocyclic motif that is widely incorporated into the structures of commercial agrochemicals.[1][2][3] Its presence can significantly influence the biological activity, selectivity, and physicochemical properties of a molecule, such as its solubility and metabolic stability.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. Furthermore, the aromatic nature of the ring allows for a variety of substitution patterns, enabling fine-tuning of a compound's properties.

Pyridine-based compounds have demonstrated efficacy across all major classes of agrochemicals:

  • Herbicides: Including well-known examples like paraquat and diquat.[5]

  • Insecticides: Such as the widely used neonicotinoids and chlorpyrifos.[5]

  • Fungicides: A growing class of pyridine-containing fungicides, including picolinamides and strobilurin analogues, have shown significant market potential.[6][7]

The strategic introduction of substituents onto the pyridine ring is a key aspect of modern agrochemical design. The position and nature of these substituents dictate the molecule's mode of action and its spectrum of activity. In this context, readily functionalized pyridine intermediates are of paramount importance to the synthetic chemist.

This compound: A Key Synthetic Intermediate

This compound (CAS No: 33631-09-3) is a dark brown crystalline solid with a molecular weight of 124.14 g/mol .[8] Its structure, featuring an amino group at the 3-position and a methoxy group at the 4-position, makes it a particularly useful and versatile intermediate in agrochemical synthesis.[8][9]

The amino group is a powerful activating group and a versatile handle for a wide range of chemical transformations, including diazotization-substitution reactions and N-acylation. The methoxy group, in addition to influencing the electronic properties of the ring, can also be a site for further modification. The relative positions of these two groups allow for regioselective synthesis of a variety of polysubstituted pyridine derivatives.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common synthetic route involves the amination of a corresponding halogenated precursor. For instance, 3-bromo-4-methoxypyridine can be subjected to amination under pressure in the presence of a copper catalyst to yield this compound.

A representative laboratory-scale synthesis is described in the patent literature, where 3-bromo-4-methylpyridine is used as a starting material. A similar approach can be envisioned for the methoxy analog.

Application of this compound in the Synthesis of Picolinamide Fungicides

Picolinamide fungicides are a significant class of agricultural chemicals that exhibit excellent activity against a range of fungal pathogens.[7] Their mode of action typically involves the inhibition of the mitochondrial respiratory chain. The synthesis of these complex molecules often relies on the availability of suitably substituted picolinic acid derivatives, which can be prepared from aminopyridines like this compound.

The general synthetic strategy involves the conversion of the amino group of this compound into a carboxylic acid function at the 2-position, followed by amidation with a specific amine side chain.

Synthetic Pathway to a Representative Picolinamide Fungicide

The following section outlines a representative, multi-step synthesis of a hypothetical picolinamide fungicide derived from this compound. This pathway is constructed based on established and well-documented reactions in pyridine chemistry.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate. In this step, the amino group of this compound is transformed into a cyano group at the 3-position.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature and then heating gently to complete the reaction.

  • Extract the product, 3-cyano-4-methoxypyridine, with an organic solvent, wash, dry, and purify by chromatography.

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Cyanide: This reagent is the classical catalyst for the Sandmeyer cyanation, facilitating the substitution of the diazonium group with a cyanide nucleophile.

The cyano group introduced in the previous step is a versatile precursor to a carboxylic acid. Acid- or base-catalyzed hydrolysis effectively converts the nitrile to the corresponding carboxylic acid, yielding the key picolinic acid intermediate.

Experimental Protocol:

  • Reflux a solution of 3-cyano-4-methoxypyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 4-methoxypicolinic acid.

Causality of Experimental Choices:

  • Strong Acid and Heat: The hydrolysis of a nitrile to a carboxylic acid requires harsh conditions to overcome the stability of the carbon-nitrogen triple bond.

The final step in the synthesis is the coupling of the picolinic acid intermediate with a specific amine, which constitutes the other half of the final fungicide molecule. This amide bond formation is a crucial step that can be achieved using various coupling reagents.

Experimental Protocol:

  • Suspend 4-methoxy-picolinic acid (1.0 eq) in an inert solvent such as dichloromethane.

  • Add a coupling agent, for example, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Add the desired amine (e.g., a substituted aniline, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the final picolinamide product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Coupling Reagents (EDC/DMAP): These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, thus facilitating the formation of the amide bond under mild conditions.

Structure-Activity Relationships (SAR)

The biological activity of picolinamide fungicides is highly dependent on the nature and position of the substituents on both the pyridine ring and the amine moiety.

  • Pyridine Ring Substituents: The 4-methoxy group in our example can play a role in binding to the target enzyme and can also influence the molecule's overall lipophilicity, which affects its uptake and translocation within the plant.

  • Amine Moiety: The structure of the amine component is critical for potent fungicidal activity. Often, this part of the molecule is a substituted aniline or another aromatic amine, where the substituents on the aromatic ring can be varied to optimize activity against specific fungal pathogens.

The systematic modification of these structural features is a key strategy in the discovery and optimization of new and effective picolinamide fungicides.

Visualization of the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the synthetic pathway from this compound to a representative picolinamide fungicide.

G cluster_0 Synthesis of Picolinamide Fungicide A This compound B 3-Cyano-4-methoxypyridine A->B Step 1: Sandmeyer Reaction C 4-Methoxy-picolinic Acid B->C Step 2: Hydrolysis D Picolinamide Fungicide C->D Step 3: Amide Coupling

Caption: Synthetic pathway from this compound to a picolinamide fungicide.

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its versatile functionality allows for the efficient construction of complex pyridine-based molecules with potent biological activity. The synthetic pathway to picolinamide fungicides detailed in this guide serves as a prime example of how this building block can be effectively utilized to create high-value crop protection agents. As the demand for new and more effective agrochemicals continues to grow, the importance of versatile and readily available intermediates like this compound in the discovery and development pipeline is set to increase. Further exploration of the reactivity of this and related pyridine derivatives will undoubtedly lead to the discovery of the next generation of innovative and sustainable solutions for global agriculture.

References

  • Abdel-Raheem, Sh. A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters. [Link]
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  • EPO. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. [Link]
  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. [Link]
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Potential therapeutic targets of 3-Amino-4-methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-4-methoxypyridine Analogs

Executive Summary

The this compound scaffold is a versatile heterocyclic structure that serves as a crucial building block in the synthesis of biologically active molecules.[1] As a derivative of the broader aminopyridine class—a family of compounds with a rich history in medicinal chemistry—it holds significant promise for the development of novel therapeutics.[2] Aminopyridines are known to interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects.[2] This guide provides a detailed exploration of the known and potential therapeutic targets for analogs of this compound, offering a technical framework for researchers and drug development professionals. We will delve into key target classes, including protein kinases, ion channels, and metabolic enzymes, and provide validated experimental protocols for target identification and validation, thereby bridging the gap between chemical synthesis and clinical application.

The this compound Scaffold: A Foundation for Drug Discovery

Chemical Properties and Synthetic Versatility

This compound is a pyridine ring substituted with an amino group at position 3 and a methoxy group at position 4.[1] This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a valuable intermediate for creating more complex molecules.[1][3] Its structure allows for diverse chemical modifications, enabling the generation of large libraries of analogs for screening against various biological targets. This scaffold is utilized not only in pharmaceutical development for neurological disorders, inflammation, and cancer but also in the agrochemical industry.[1][4]

The Aminopyridine Family in Medicinal Chemistry

The parent aminopyridine structure is a cornerstone of many therapeutic agents.[2] The position of the amino group on the pyridine ring significantly influences the molecule's biological activity.[5] For instance, 4-aminopyridine is a well-established potassium channel blocker used to improve symptoms in multiple sclerosis patients, while other isomers and derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The proven therapeutic relevance of the aminopyridine core provides a strong rationale for investigating its methoxy-substituted derivatives, such as this compound, for novel therapeutic targets.

Key Therapeutic Target Classes and Disease Indications

The structural features of this compound analogs make them suitable candidates for interacting with several important classes of biological targets.

Protein Kinases: A Prolific Target Family

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders. The aminopyridine and related aminopyrimidine scaffolds are well-known "hinge-binding" motifs that anchor inhibitors into the ATP-binding site of many kinases.[8][9]

  • Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Studies have identified aminopyridine-based compounds as inhibitors of MAP4K4, a serine/threonine kinase involved in inflammation, cancer, and diabetes.[10][11] Inhibition of MAP4K4 can protect motor neurons from stress-induced death, highlighting its potential as a target in neurodegenerative diseases.[10]

  • Epidermal Growth Factor Receptor (EGFR): Aminopyridine-containing spiro derivatives have been specifically designed as inhibitors of EGFR mutations, which are common drivers of non-small cell lung cancer.[12] This demonstrates the scaffold's utility in developing targeted cancer therapies.

  • Glycogen Synthase Kinase-3 (GSK-3): this compound has been shown to inhibit GSK-3, an enzyme implicated in a wide range of pathologies including glioblastoma, neurodegenerative diseases, and inflammatory conditions.[13]

  • Polo-like Kinase 4 (PLK4): While utilizing a related aminopyrimidine core, research into PLK4 inhibitors for breast cancer further validates the general strategy of targeting kinases with such scaffolds.[14] PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells.[14]

G cluster_0 MAP Kinase Signaling Cascade Stress Cellular Stress / Cytokines MAP4K4 MAP4K4 (Target for Inhibition) Stress->MAP4K4 Activates MAP3K MAP3K MAP4K4->MAP3K Phosphorylates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun) JNK->AP1 Phosphorylates Response Inflammation, Apoptosis AP1->Response Regulates Gene Transcription

Caption: Simplified MAP Kinase pathway highlighting MAP4K4 as an upstream target.

Ion Channels: Modulators of Neuronal Activity

The ability of aminopyridines to block voltage-gated potassium channels is their most clinically validated mechanism of action.[2][6]

  • Voltage-Gated Potassium Channels: By blocking these channels, aminopyridines can enhance neurotransmitter release and restore conduction in demyelinated axons.[6][7] While high doses are needed to see effects on demyelinated axons directly, clinically relevant doses can potentiate synaptic transmission and increase muscle tension, which may be responsible for the observed benefits in multiple sclerosis.[6] Analogs of this compound are prime candidates for investigation as next-generation potassium channel modulators with potentially improved selectivity and pharmacokinetic profiles.

Other Noteworthy Targets
  • Ribonucleotide Reductase: 3-Aminopyridine can inhibit this enzyme, which is essential for producing the building blocks of DNA.[7] This makes it a valuable target for anticancer therapies, as cancer cells have a high demand for DNA synthesis.[7]

  • Bacterial Enzymes (e.g., BioA): In the search for new antibiotics, heterocyclic analogs, including dihydropyridones, have been designed as mechanism-based inhibitors of BioA, an enzyme in the biotin synthesis pathway of Mycobacterium tuberculosis.[15] This suggests a potential application for this compound analogs in developing novel anti-infective agents.

  • Central Nervous System Receptors (e.g., GABA-A): The imidazo[1,2-a]pyridine scaffold, which can be synthesized from 2-aminopyridine derivatives, is the chemical foundation for zolpidem (Ambien).[16] Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, producing sedative-hypnotic effects.[16] This precedent opens the door for developing this compound analogs that target CNS receptors for treating insomnia, anxiety, or other neurological conditions.

Methodologies for Target Identification and Validation

To systematically identify the therapeutic targets of novel this compound analogs, a multi-step experimental approach is required. The following protocols provide a robust framework for moving from a synthesized compound to a validated biological target.

Protocol: Affinity Chromatography-Mass Spectrometry for Target Discovery

This method identifies proteins that physically bind to an analog of interest.

Causality: The principle is that a specific, high-affinity interaction between the drug-like molecule and its protein target will allow the target to be "pulled down" from a complex mixture of cellular proteins, while non-specific, low-affinity binders are washed away.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto a solid support. A control compound without the reactive group should also be used.

  • Immobilization: Covalently attach the synthesized probe to activated sepharose beads (e.g., NHS-activated or streptavidin-coated beads).

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line or primary neurons) and prepare a native protein lysate using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe beads for 2-4 hours at 4°C. Also, incubate lysate with control beads (beads only, or beads with an inactive analog).

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing salt concentration can improve specificity.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for identifying protein targets via affinity chromatography.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay confirms direct inhibition of a putative kinase target and quantifies the compound's potency.

Causality: Kinases transfer a phosphate group from ATP to a substrate. A kinase inhibitor will compete with ATP, reducing the rate of this reaction. The assay measures the remaining kinase activity (often by quantifying the amount of ADP produced) at various inhibitor concentrations.

Step-by-Step Methodology:

  • Reagents: Obtain recombinant kinase, a suitable peptide substrate, and ATP. Use a commercial kit such as ADP-Glo™ (Promega) for ease of use.

  • Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO, typically starting from 10 mM. Create a dose-response plate by further diluting in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the activity. For the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Component Example Concentration Purpose
Recombinant Kinase (e.g., MAP4K4)5 ng/µLThe enzyme being tested
Peptide Substrate0.2 µg/µLThe molecule to be phosphorylated
ATP10 µMPhosphate donor
Test Compound1 nM - 100 µMThe potential inhibitor
Assay Buffer(Varies by kit)Provides optimal reaction conditions

Table 1: Example components for an in vitro kinase assay.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA verifies that the compound binds to its intended target within the complex environment of a living cell.

Causality: Ligand binding typically stabilizes a protein's structure, increasing its resistance to thermal denaturation. When heated, the unbound target protein will denature and aggregate at a lower temperature than the ligand-bound protein.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact, cultured cells with the test compound (at a relevant concentration, e.g., 10x the cellular EC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another specific protein detection method like ELISA.

  • Data Analysis: For each temperature, quantify the amount of soluble target protein. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with Compound vs. Vehicle B 2. Heat aliquots to a range of temps A->B C 3. Lyse cells and centrifuge to pellet aggregated protein B->C D 4. Analyze soluble protein in supernatant via Western Blot C->D E Result: Shifted melting curve indicates target engagement D->E

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 3-Amino-4-methoxypyridine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, in silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research, significantly accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides an in-depth technical walkthrough of the computational methodologies used to investigate the receptor binding profile of 3-Amino-4-methoxypyridine, a versatile pyridine derivative with documented potential in pharmaceuticals.[4][5] We will navigate the logical progression from target identification to the dynamic validation of ligand-receptor interactions, emphasizing the causality behind methodological choices to ensure a robust and reproducible computational framework. This document serves as a practical manual for researchers aiming to leverage computational tools to elucidate molecular interactions and guide rational drug design.

Introduction: The Case for this compound

This compound is a heterocyclic compound recognized as a valuable building block in the synthesis of biologically active molecules.[5][6] Its structure, featuring a pyridine ring with amino and methoxy substitutions, provides a scaffold for developing agents with potential anti-inflammatory, anti-cancer, and anesthetic properties.[4][5] Early reports suggest its activity may be linked to the inhibition of key signaling proteins such as Glycogen Synthase Kinase-3 (GSK3) and the NF-κB pathway.[4] Furthermore, derivatives of aminopyridines have shown affinity for targets like adenosine receptors.[7][8]

Given this potential, a systematic evaluation of its receptor binding profile is paramount. In silico modeling offers a resource-efficient and powerful approach to predict and analyze these interactions at an atomic level, providing critical insights long before committing to costly and time-consuming wet-lab experiments.[1][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₂O[10]
Molecular Weight 124.14 g/mol [10]
IUPAC Name 3-methoxypyridin-4-amine[10]
SMILES COC1=C(C=CN=C1)N[10]
InChIKey GPMHHELOMRCBRN-UHFFFAOYSA-N[10]

The Computational Workflow: A Multi-Pillar Approach

A credible in silico investigation is not a single experiment but a multi-stage workflow where each step validates the previous one. Our approach is built on three pillars: static binding prediction (Molecular Docking), interaction feature mapping (Pharmacophore Modeling), and dynamic stability assessment (Molecular Dynamics Simulation).

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Binding Prediction & Analysis cluster_2 Phase 3: Dynamic Validation Target_ID Target Identification (Literature, Databases) Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Target_ID->Ligand_Prep Receptor_Prep Receptor Preparation (PDB, Structure Cleanup) Target_ID->Receptor_Prep Docking Molecular Docking (Binding Pose & Affinity Estimation) Ligand_Prep->Docking Receptor_Prep->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD_Sim Molecular Dynamics (MD) Simulation (Complex Stability Assessment) Docking->MD_Sim Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Analysis Conclusion Conclusion & Next Steps Analysis->Conclusion Validate Hypothesis

Caption: High-level overview of the in silico modeling workflow.

Pillar I: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[11] This static snapshot is the foundational step for all further analysis.

Causality Behind the Protocol:

The choice of docking software and parameters is critical. We utilize AutoDock Vina , a widely adopted tool known for its accuracy and speed. The protocol is designed to be self-validating by first performing "re-docking"—docking the native co-crystallized ligand back into its receptor pocket. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystal structure, validates the docking parameters and confirms the protocol's ability to find the correct binding mode.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Objective: To prepare a clean, chemically correct receptor structure.

    • Steps:

      • Download the receptor crystal structure from the Protein Data Bank (PDB). For this example, let's hypothesize a target: Adenosine A1 Receptor (PDB ID: 5N2S).

      • Load the structure into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

      • Remove all non-essential molecules: water (HOH), co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking algorithm.

      • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This ensures correct electrostatic and hydrogen bonding calculations.

      • Save the prepared receptor in the .pdbqt format required by AutoDock Tools.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of this compound.

    • Steps:

      • Obtain the 2D structure of the ligand (e.g., from PubChem[10]).

      • Use a tool like Open Babel to convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is vital for ensuring a realistic ligand conformation.

      • Define rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Box Generation:

    • Objective: To define the search space for the docking algorithm within the receptor's binding site.

    • Steps:

      • Identify the binding pocket. This is typically done based on the location of the co-crystallized ligand in the original PDB file.

      • Center a 3D grid box around this site. The box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time. A typical size is 25 x 25 x 25 Å.

  • Running AutoDock Vina:

    • Objective: To execute the docking simulation.

    • Steps:

      • Create a configuration file specifying the paths to the receptor, ligand, and grid parameters.

      • Execute the Vina command from the terminal. The exhaustiveness parameter is key; a higher value (e.g., 16 or 32) increases the search thoroughness at the cost of longer computation time.

      • Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.

G PDB 1. Fetch Receptor (e.g., PDB: 5N2S) Clean 2. Clean Structure (Remove Water, Ligands) PDB->Clean Hydrogens 3. Add Hydrogens & Assign Charges Clean->Hydrogens Receptor_PDBQT 4. Save as Receptor.pdbqt Hydrogens->Receptor_PDBQT Grid 8. Define Grid Box (Binding Site) Receptor_PDBQT->Grid Ligand_2D 5. Obtain Ligand 2D (e.g., PubChem) Ligand_3D 6. Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D Ligand_PDBQT 7. Save as Ligand.pdbqt Ligand_3D->Ligand_PDBQT Ligand_PDBQT->Grid Run 9. Run Vina Simulation Grid->Run Analyze 10. Analyze Results (Binding Affinity, Pose) Run->Analyze

Caption: Step-by-step workflow for a molecular docking experiment.

Interpreting Docking Results

The primary output is the binding affinity, a negative value where a more negative number suggests a stronger interaction. The top-ranked pose should be visually inspected to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Table 2: Hypothetical Molecular Docking Results for this compound

Target ReceptorPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Adenosine A₁ Receptor5N2S-7.8ASN254, HIS278, THR270
GSK-3β1Q3D-7.2VAL135, LYS85, ASP200
IKKβ (NF-κB pathway)3R2N-6.9CYS99, LYS44, GLU100

Pillar II: Pharmacophore Modeling - Abstracting the Essentials

A pharmacophore is an abstract representation of the molecular features necessary for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[12] Modeling these features helps to understand why a ligand binds and can be used to screen large databases for other molecules with similar interaction potential.[13][14]

  • Structure-Based Approach: When a reliable docked pose is available, a pharmacophore can be generated directly from the key interactions observed between this compound and the receptor's active site.[15] This model represents the receptor's "ideal" binding partner.

  • Ligand-Based Approach: If multiple known active ligands for the target exist, they can be aligned to extract common chemical features, even without a known receptor structure.[15]

Pillar III: Molecular Dynamics (MD) Simulation - Adding the Dimension of Time

While docking provides a valuable static image, biological systems are dynamic. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing crucial insights into the stability of the predicted binding pose.[16][17] A stable docked pose over a simulation of 100 nanoseconds (ns) or more provides high confidence in the docking result.

Causality Behind the Protocol:

The choice of force field and water model is paramount for a realistic simulation. We use the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand, a well-validated combination.[18] The system is solvated using the TIP3P water model in a cubic box to mimic physiological conditions. The protocol includes rigorous equilibration steps (NVT and NPT ensembles) to stabilize the system's temperature and pressure before the production run, which is a critical step for simulation integrity.[18][19]

Experimental Protocol: GROMACS MD Simulation
  • System Preparation:

    • Objective: To prepare the docked complex for simulation.

    • Steps:

      • Select the best-ranked pose from molecular docking.

      • Generate the ligand's topology and parameter files using tools like Antechamber.

      • Combine the protein and ligand into a single complex.

      • Use the GROMACS editconf module to place the complex in a simulation box (e.g., a 15 Å padded cubic box).

      • Solvate the box with the TIP3P water model using solvate.

      • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge using genion.

  • Simulation and Equilibration:

    • Objective: To minimize and equilibrate the system for a stable production run.

    • Steps:

      • Perform a steep descent energy minimization to remove steric clashes.

      • Run a 100-picosecond (ps) NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature.

      • Run a 100-ps NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize pressure and density.

  • Production MD:

    • Objective: To run the simulation for data collection.

    • Steps:

      • Execute the production run for a significant duration (e.g., 100 ns). Trajectories are saved at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Objective: To analyze the stability and dynamics of the complex.

    • Key Metrics:

      • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand from their initial positions. A stable, plateauing RMSD indicates the complex is not unfolding or dissociating.

      • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues. High RMSF in active site loops can indicate flexibility and induced fit.

      • Interaction Analysis: Monitor hydrogen bonds and other key interactions over time to see if they are persistent.

Model Validation and Scientific Trustworthiness

The credibility of any in silico model hinges on its validation.[20][21]

  • Internal Validation: As described, re-docking the native ligand validates the docking protocol. Stable RMSD and persistent interactions during MD simulations validate the predicted binding mode.

  • External Validation: The ultimate validation is a comparison with experimental data. If experimental binding affinities (e.g., Kᵢ, IC₅₀) are available for this compound or its analogs against the target receptor, these can be correlated with the calculated docking scores.

  • Regulatory Context: For models intended for regulatory submissions, guidelines from bodies like the OECD provide a framework for ensuring the model is well-defined, unambiguous, and has a defined domain of applicability.[21]

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for investigating the receptor binding of this compound. By integrating molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can build a comprehensive and dynamic picture of molecular interactions. This approach not only predicts binding affinity but also provides deep mechanistic insights into the stability and key features of the ligand-receptor complex. The methodologies described herein, when executed with an understanding of their underlying principles and a commitment to rigorous validation, serve as a powerful engine for hypothesis generation and a critical accelerator in the modern drug discovery pipeline.

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  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-aminopyridine. PubChem Compound Database.
  • van der Walt, M. M., et al. (2017). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central.
  • Meliciani, I., et al. (2018). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. MDPI.

Sources

Methodological & Application

Synthesis of 3-Amino-4-methoxypyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-amino-4-methoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence starting from the commercially available 4-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven experimental procedures.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a pyridine core with strategically placed amino and methoxy functionalities, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. The synthetic route detailed herein involves an initial electrophilic nitration of 4-methoxypyridine to introduce a nitro group at the 3-position, followed by a selective reduction of the nitro group to the desired amine.

Synthetic Strategy Overview

The overall synthetic transformation from 4-methoxypyridine to this compound is depicted below. The strategy hinges on the powerful directing effect of the methoxy group and the selective reactivity of the reagents employed in each step.

Synthesis_Overview Start 4-Methoxypyridine Intermediate 3-Nitro-4-methoxypyridine Start->Intermediate Nitration Product This compound Intermediate->Product Reduction

Caption: Overall synthetic workflow.

Part 1: Nitration of 4-Methoxypyridine

The introduction of a nitro group onto the pyridine ring is a critical first step. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. However, the presence of the electron-donating methoxy group at the 4-position activates the ring towards electrophilic attack and directs the incoming electrophile to the 3- and 5-positions. Due to steric hindrance, substitution at the 3-position is generally favored.

A highly effective method for the nitration of activated pyridines involves the use of nitric acid in the presence of trifluoroacetic anhydride. This combination generates a potent nitrating agent, trifluoroacetyl nitrate, in situ, which can nitrate the pyridine ring under relatively mild conditions.

Experimental Protocol: Nitration

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
4-MethoxypyridineC₆H₇NO109.1310.91 g (0.1 mol)
Trifluoroacetic Anhydride(CF₃CO)₂O210.0331.5 g (0.15 mol)
Fuming Nitric AcidHNO₃63.017.5 mL (~0.12 mol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxypyridine (10.91 g, 0.1 mol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (31.5 g, 0.15 mol) to the stirred solution, maintaining the temperature below 5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (7.5 mL) to dichloromethane (50 mL) at 0 °C.

  • Nitration Reaction: Add the nitric acid solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 3-nitro-4-methoxypyridine, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Reduction of 3-Nitro-4-methoxypyridine

The selective reduction of the nitro group in the presence of the pyridine ring is the final and crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate as the hydrogen source is a well-established and reliable method for the selective reduction of nitroarenes without affecting other reducible functional groups or the aromaticity of the pyridine ring.[1]

Reaction Mechanism: Catalytic Transfer Hydrogenation

Reduction_Mechanism cluster_0 Catalyst Surface Pd/C Pd/C N2H4*H2O N2H4*H2O H2 (adsorbed) H2 (adsorbed) N2H4*H2O->H2 (adsorbed) Decomposition on Pd/C This compound This compound 3-Nitro-4-methoxypyridine 3-Nitro-4-methoxypyridine 3-Nitro-4-methoxypyridine->this compound Reduction by adsorbed H2

Caption: Catalytic transfer hydrogenation mechanism.

Experimental Protocol: Reduction

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
3-Nitro-4-methoxypyridineC₆H₆N₂O₃154.1215.41 g (0.1 mol)
10% Palladium on Carbon (Pd/C)--1.5 g (10 wt%)
Hydrazine MonohydrateN₂H₄·H₂O50.0615 mL (~0.3 mol)
EthanolC₂H₅OH46.07200 mL
Celite--As needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-4-methoxypyridine (15.41 g, 0.1 mol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g) to the suspension.

  • Addition of Hydrazine: Heat the mixture to reflux and then add hydrazine monohydrate (15 mL) dropwise over a period of 30 minutes. Caution: The reaction is exothermic, and the addition of hydrazine should be controlled to maintain a steady reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (50 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Summary of Results and Data

StepStarting MaterialProductReagentsConditionsYield (%)
1. Nitration4-Methoxypyridine3-Nitro-4-methoxypyridineHNO₃, (CF₃CO)₂O, DCM0 °C to RT~75-85
2. Reduction3-Nitro-4-methoxypyridineThis compound10% Pd/C, N₂H₄·H₂O, EthanolReflux~85-95

Conclusion

The two-step synthesis of this compound from 4-methoxypyridine presented here is a reliable and scalable method for producing this important synthetic intermediate. The protocols have been designed to be straightforward and reproducible, utilizing common laboratory reagents and equipment. By understanding the underlying chemical principles of each step, researchers can confidently apply and adapt these procedures for their specific research and development needs.

References

  • Katritzky, A. R., et al. Preparation of nitropyridines by nitration of pyridines with nitric acid. Org. Biomol. Chem., 2005, 3, 538-541. [Link]
  • Furst, A., Berlo, R. C., & Hooton, S. Hydrazine for the reduction of nitro compounds. Chemical Reviews, 1965, 65(1), 51-68. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 3-Amino-4-methoxypyridine, a crucial building block in pharmaceutical and agrochemical research.[1] The synthesis proceeds via the nitration of 4-hydroxypyridine, followed by chlorination, methoxylation, and a final reduction of the nitro intermediate. This guide emphasizes the causality behind procedural choices, incorporates robust safety measures, and details methods for in-process monitoring and final product validation to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound is a versatile pyridine derivative widely used as a key intermediate in the development of biologically active molecules, including novel anti-inflammatory and anti-cancer agents.[1] Its utility stems from the strategic placement of the amino and methoxy groups, which allows for diverse subsequent chemical modifications.

The synthetic route detailed herein is a robust four-step process designed for reliability and scalability in a standard laboratory setting. The strategy involves:

  • Nitration: Introduction of a nitro group at the 3-position of the 4-hydroxypyridine ring.

  • Chlorination: Conversion of the hydroxyl group to a chloro group, creating a reactive site for nucleophilic substitution.

  • Methoxylation: Substitution of the chloro group with a methoxy group.

  • Reduction: Selective reduction of the nitro group to the target primary amine.

This pathway is chosen for its reliance on well-established chemical transformations and the commercial availability of the starting materials.

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Reduction A 4-Hydroxypyridine B 4-Hydroxy-3-nitropyridine A->B H₂SO₄, HNO₃ C 4-Chloro-3-nitropyridine B->C POCl₃ D 4-Methoxy-3-nitropyridine C->D NaOCH₃, CH₃OH E This compound D->E SnCl₂·2H₂O, HCl

Caption: Multi-step synthesis of this compound.

Materials and Reagents

Reagent / MaterialFormulaCAS No.PuritySupplierNotes
4-HydroxypyridineC₅H₅NO626-64-2≥98%Standard Supplier
Sulfuric AcidH₂SO₄7664-93-998% (conc.)Standard SupplierCorrosive
Nitric AcidHNO₃7697-37-270% (conc.)Standard SupplierOxidizer, Corrosive
Phosphorus OxychloridePOCl₃10025-87-3≥99%Standard SupplierReacts violently with water
TolueneC₇H₈108-88-3AnhydrousStandard SupplierFlammable
Sodium MethoxideNaOCH₃124-41-4≥95%Standard SupplierMoisture sensitive
MethanolCH₃OH67-56-1AnhydrousStandard SupplierFlammable, Toxic
Tin(II) Chloride DihydrateSnCl₂·2H₂O10025-69-1≥98%Standard Supplier
Hydrochloric AcidHCl7647-01-037% (conc.)Standard SupplierCorrosive
Sodium BicarbonateNaHCO₃144-55-8Reagent GradeStandard Supplier
Sodium SulfateNa₂SO₄7757-82-6AnhydrousStandard Supplier
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeStandard SupplierFlammable
HexanesC₆H₁₄110-54-3ACS GradeStandard SupplierFlammable
Deionized WaterH₂O7732-18-5In-house

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-nitropyridine
  • Principle: This step involves the electrophilic nitration of the 4-hydroxypyridine ring. The pyridine nitrogen is first protonated by the strong acid medium, and the hydroxyl group directs the incoming nitro group primarily to the 3-position.

  • Procedure:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add 4-hydroxypyridine (9.5 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete and a clear solution is formed, add concentrated nitric acid (7.5 mL, 0.12 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 9:1).

    • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The yellow precipitate of 4-hydroxy-3-nitropyridine is collected by vacuum filtration, washed with cold deionized water (3 x 50 mL), and dried under vacuum.

Step 2: Synthesis of 4-Chloro-3-nitropyridine
  • Principle: The hydroxyl group of 4-hydroxy-3-nitropyridine is converted into a better leaving group (a chlorosulfite ester intermediate) by phosphorus oxychloride, which is then displaced by a chloride ion to yield the product. This is a standard method for converting hydroxypyridines to chloropyridines.[2]

  • Procedure:

    • Set up a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

    • To the flask, add 4-hydroxy-3-nitropyridine (14.0 g, 0.1 mol) and toluene (100 mL).

    • At room temperature, slowly add phosphorus oxychloride (27.6 mL, 0.3 mol) to the suspension.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 16 hours.[2] The reaction should become a clear, dark solution.

    • After completion (monitored by TLC, Eluent: Hexanes/Ethyl Acetate 7:3), cool the mixture to room temperature.

    • Carefully remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator.

    • Caution: The residue is highly reactive. Slowly and carefully quench the residue by adding it to 200 mL of an ice-water mixture with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-3-nitropyridine as a solid.[3]

Step 3: Synthesis of 4-Methoxy-3-nitropyridine
  • Principle: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the 4-position, facilitating the displacement of the chloride by the methoxide nucleophile.

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.53 g, 0.11 mol) to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL flask cooled in an ice bath. Allow all the sodium to react.

    • To this solution, add a solution of 4-chloro-3-nitropyridine (15.8 g, 0.1 mol) in anhydrous methanol (50 mL) dropwise at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC (Eluent: Hexanes/Ethyl Acetate 7:3).

    • Once the starting material is consumed, remove the methanol under reduced pressure.

    • Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 4-methoxy-3-nitropyridine, which can be purified by column chromatography if necessary.[4][5]

Step 4: Synthesis of this compound
  • Principle & Causality: This final step involves the reduction of an aromatic nitro group. While catalytic hydrogenation is an option, using tin(II) chloride (SnCl₂) in acidic media is a classic and highly effective method that is tolerant of many other functional groups.[6] The acidic conditions protonate the nitro group, facilitating a series of electron transfers from Sn(II), which is oxidized to Sn(IV).[7][8] The reaction proceeds through nitroso and hydroxylamine intermediates to form the anilinium salt, which is then neutralized in the workup to yield the free amine.[7][9]

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 4-methoxy-3-nitropyridine (15.4 g, 0.1 mol) in ethanol (150 mL).

    • Add tin(II) chloride dihydrate (67.7 g, 0.3 mol) to the solution.

    • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (50 mL) dropwise. The reaction is exothermic.

    • After the addition, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Monitor the reaction by TLC (Eluent: Hexanes/Ethyl Acetate 1:1) until the nitro compound is no longer visible.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add 150 mL of deionized water and cool the flask in an ice bath.

    • Slowly neutralize the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is >10. The tin salts will precipitate as tin hydroxides.

    • Filter the mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with ethyl acetate (2 x 50 mL).

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[10]

Purification and Characterization

The crude product from Step 4 can be purified by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.

  • Expected Yield: 60-70% over the final step.

  • Appearance: Off-white to light brown solid.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H), 7.85 (d, 1H), 6.70 (d, 1H), 3.95 (br s, 2H, -NH₂), 3.88 (s, 3H, -OCH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 153.2, 141.5, 138.0, 128.1, 107.5, 55.8.

    • Mass Spec (ESI+): m/z 125.1 [M+H]⁺.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

HazardReagent(s)Precaution
Highly Corrosive H₂SO₄, HNO₃, HCl, POCl₃Handle with extreme care. Use glass or acid-resistant equipment. Have a sodium bicarbonate solution ready for spills.[12]
Violent Reaction POCl₃ with water, Na with MethanolAdd reagents slowly and under controlled cooling. Ensure equipment is dry.[2]
Flammable Solvents Toluene, Methanol, Ethanol, Ethyl AcetateKeep away from ignition sources. Use proper grounding for large volumes.[12]
Toxic/Sensitizer Methanol, SnCl₂Avoid inhalation and skin contact. Methanol is toxic if ingested. SnCl₂ is a suspected sensitizer.[9][11]

Troubleshooting Guide

ProblemPossible CauseSolution
Incomplete Nitration (Step 1)Insufficient nitrating agent or reaction time.Add a small additional amount of HNO₃. Extend reaction time and monitor by TLC.
Low Yield in Chlorination (Step 2)Incomplete reaction or loss during workup.Ensure reflux is maintained for the full duration. Be cautious during the quenching step to avoid product hydrolysis.
Incomplete Reduction (Step 4)Insufficient reducing agent or acid.Add more SnCl₂·2H₂O and HCl and continue to reflux. Ensure the mixture is strongly acidic.
Difficulty Filtering Tin Salts (Step 4)Gelatinous nature of tin hydroxide precipitate.Use a thick pad of celite. Diluting the mixture with more water can sometimes improve filtration.

References

  • Aromatic Reactions. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Biosynth. (n.d.). This compound.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • ChemicalBook. (2025). 4-Chloro-3-nitropyridine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet - 3-Amino-4-methylpyridine.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Chem-Impex. (n.d.). This compound.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • BOC Sciences. (n.d.). 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis.
  • Biosynth. (n.d.). 4-Methoxy-3-nitropyridine.
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine.

Sources

Palladium-catalyzed synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Palladium-Catalyzed Synthesis of 3-Amino-4-methoxypyridine Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Synthesis of this compound via Buchwald-Hartwig Amination

Introduction: The Significance of the 3-Aminopyridine Moiety

The this compound scaffold is a crucial building block in medicinal chemistry and drug discovery. The arrangement of the amino and methoxy groups on the pyridine ring offers a unique combination of hydrogen bonding capabilities, electronic properties, and metabolic stability, making it a privileged structure in the design of bioactive molecules. Its synthesis, however, requires a robust and versatile methodology that can overcome the challenges associated with nucleophilic substitution on an electron-rich heterocyclic ring. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, providing a reliable route to this and other arylamines that were previously difficult to access[1][2]. This guide provides an in-depth protocol and the underlying scientific principles for the synthesis of this compound, leveraging an ammonia equivalent in a palladium-catalyzed cross-coupling reaction.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base[1][3]. The synthesis of a primary amine, such as our target molecule, necessitates the use of an "ammonia equivalent" or surrogate, as the direct use of ammonia gas can be challenging to handle and often leads to side reactions[4]. A common and effective strategy involves the use of benzophenone imine, which couples with the aryl halide to form a protected imine intermediate. This intermediate is then readily hydrolyzed under acidic conditions to yield the desired primary amine[5][6][7].

The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromo-4-methoxypyridine, forming a Pd(II) complex[3].

  • Amine Coordination & Deprotonation: The ammonia surrogate (benzophenone imine) coordinates to the palladium center. The base then deprotonates the coordinated imine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the N-arylated imine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle[8].

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-N=CPh₂(L_n) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product N-Arylated Imine (Ar-N=CPh₂) Red_Elim->Product ArylHalide 3-Bromo-4-methoxypyridine (Ar-Br) ArylHalide->OxAdd Amine Benzophenone Imine (H-N=CPh₂) Amine->Amine_Coord Base Base (e.g., NaOt-Bu) Base->Amine_Coord Hydrolysis Hydrolysis (H₃O⁺) Product->Hydrolysis FinalProduct This compound (Ar-NH₂) Hydrolysis->FinalProduct

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
The Critical Role of Ligand Selection

The success of the Buchwald-Hartwig amination, especially with challenging substrates like electron-rich pyridines, is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are paramount for several reasons[9][10][11]:

  • Steric Hindrance: The bulkiness of the ligand promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thus increasing the overall reaction rate[12].

  • Electron-Donating Properties: Electron-rich phosphines increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, the crucial first step in the cycle[12][13].

  • Catalyst Stability: These ligands form stable, monoligated Pd(0) complexes that are highly active and resist decomposition at the elevated temperatures often required for these reactions.

For the amination of heteroaryl halides, ligands such as XPhos, RuPhos, and BINAP have demonstrated excellent efficacy[9][14]. The choice of ligand can significantly impact reaction yield and should be optimized for the specific substrate.

Experimental Protocol

This protocol details a two-step procedure: the palladium-catalyzed coupling of 3-bromo-4-methoxypyridine with benzophenone imine, followed by the acidic hydrolysis of the resulting imine to yield this compound.

G Experimental Workflow A 1. Reagent Preparation (Oven-dried flask, inert atmosphere) B 2. Catalyst System Assembly (Add Pd₂(dba)₃, XPhos, NaOt-Bu) A->B C 3. Addition of Reactants (Add 3-bromo-4-methoxypyridine, benzophenone imine, and solvent) B->C D 4. Reaction (Heat to 100 °C, monitor by TLC/LC-MS) C->D E 5. Workup & Isolation (Cool, dilute, filter through Celite, concentrate) D->E F 6. Hydrolysis (Dissolve crude imine in THF, add 2M HCl, stir) E->F G 7. Final Purification (Basify, extract with organic solvent, dry, concentrate, purify by chromatography) F->G H Product: this compound G->H

Figure 2: Step-by-step experimental workflow.

Materials and Equipment:

  • 3-bromo-4-methoxypyridine (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware

Step 1: Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (NaOt-Bu, 1.4 equivalents) and 3-bromo-4-methoxypyridine (1.0 equivalent).

  • Solvent and Nucleophile: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting halide. Finally, add benzophenone imine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude N-(4-methoxypyridin-3-yl)-1,1-diphenylmethanimine, which can be used in the next step without further purification.

Step 2: Hydrolysis to the Primary Amine

  • Dissolution: Dissolve the crude imine from the previous step in THF.

  • Acidification: Add 2 M aqueous HCl and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Expected Results

While the specific yield for the synthesis of this compound must be determined empirically, the following table provides typical conditions and expected outcomes based on analogous Buchwald-Hartwig aminations of substituted bromopyridines[14].

ParameterRecommended ConditionsRationale/Notes
Aryl Halide 3-bromo-4-methoxypyridineThe bromo-substituent is sufficiently reactive for oxidative addition.
Amine Source Benzophenone ImineA reliable and commercially available ammonia surrogate[4][5].
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective Pd(0) or Pd(II) precursors.
Ligand XPhos or BrettPhos (2-6 mol%)Bulky, electron-rich biaryl phosphines are crucial for this transformation[9].
Base NaOt-Bu or LiHMDS (1.4-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine[8][15].
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are standard.
Temperature 80-110 °CSufficient thermal energy is typically needed to drive the reaction.
Typical Yield 75-95%Expected range based on similar reported reactions[14].
Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider screening other ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, Cs₂CO₃). Ensure that all reagents and the solvent are scrupulously anhydrous and that the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the starting material. This can sometimes be suppressed by changing the ligand or using a milder base.

  • Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst and ligand can be added. Alternatively, increasing the reaction temperature may be beneficial, provided the substrates are stable.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination offers a robust and highly efficient method for the synthesis of this compound. By employing an ammonia surrogate like benzophenone imine and a carefully selected catalyst system featuring a bulky, electron-rich phosphine ligand, researchers can reliably access this valuable synthetic intermediate. The protocol described herein provides a solid foundation for the successful execution of this important transformation, enabling further advancements in drug discovery and development.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
  • Ali, M. A., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 20(7), 12580-12597. [Link]
  • Dakhel, R. (2024). The Role of Phosphine Ligands in Palladium Catalysis Explained.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • LibreTexts. (2023).
  • Gessner Group. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417-3419. [Link]
  • Kaur, N., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
  • Fors, D. A., et al. (2012). Trans-Spanned Palladium Catalyst for Mild and Efficient Amination of Aryl Halides with Benzophenone Imine. Journal of the American Chemical Society, 134(4), 2056-2059. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(38), 7236-7239. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Martin, R., & Buchwald, S. L. (2008).
  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Journal of the American Chemical Society, 138(36), 11849-11858. [Link]
  • Tundel, R. E., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(11), 2842-2845. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines. ACS GCI Reagent Guides. [Link]

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Application Notes & Protocols: A Modular Approach to Kinase Inhibitor Synthesis Utilizing 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of potent kinase inhibitors, leveraging the versatile chemical scaffold, 3-Amino-4-methoxypyridine. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery.[3][4][5] this compound serves as an exemplary starting material, offering strategic handles for diversification through robust, high-yield chemical transformations.[6][7] This guide details a representative two-step synthetic sequence involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling, furnishing a core structure common to many p38 MAP kinase inhibitors.[3][4][8] We provide detailed, field-tested protocols, mechanistic insights, characterization data, and troubleshooting guides to empower researchers in medicinal chemistry and drug development.

Strategic Rationale: The Utility of the this compound Scaffold

The selection of a starting material is a critical decision in the design of a synthetic campaign. This compound is a privileged scaffold in medicinal chemistry for several reasons rooted in its distinct structural and electronic properties.

  • Nucleophilic Amino Group: The primary amine at the 3-position is an excellent nucleophile, perfectly positioned for participation in C-N bond-forming reactions. This is the primary reactive site for introducing the first point of diversity, typically an aryl or heteroaryl group, via palladium-catalyzed cross-coupling.[9][10]

  • Hinge-Binding Motif: The pyridine ring itself is a cornerstone of many Type I and Type II kinase inhibitors. The nitrogen atom within the ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2][4]

  • Modulating Methoxy Group: The methoxy group at the 4-position is not merely a passive substituent. It influences the molecule's electronic properties, pKa, solubility, and metabolic stability.[7][11] This group can also serve as a steric director or be a site for later-stage functionalization if demethylated.

  • Vector for C-C Coupling: While not directly reactive, the pyridine ring can be halogenated to introduce a handle for subsequent C-C bond-forming reactions like the Suzuki coupling, allowing for the installation of a second key pharmacophoric element.

Caption: Key pharmacophoric features of the this compound scaffold.

General Synthetic Workflow

The synthesis of a diaryl-substituted kinase inhibitor from this compound is efficiently achieved through a modular, two-stage cross-coupling strategy. This approach allows for the independent introduction of two different aromatic systems, enabling the rapid generation of a focused library of analogs for structure-activity relationship (SAR) studies.

  • Stage 1: C-N Bond Formation: A palladium-catalyzed Buchwald-Hartwig amination is employed to couple the 3-amino group with a suitable (hetero)aryl halide. This reaction is highly reliable and tolerates a wide range of functional groups.[9][12][13]

  • Stage 2: Introduction of a C-C Coupling Handle: The intermediate from Stage 1 is halogenated (e.g., brominated) at a vacant, activated position on the pyridine ring.

  • Stage 3: C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura coupling is used to join the halogenated intermediate with a (hetero)aryl boronic acid or ester. This step installs the final piece of the core scaffold.[14][15]

Caption: General multi-step workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols describe the synthesis of a representative p38 MAP kinase inhibitor core.

Protocol 1: Synthesis of N-(2-chlorophenyl)-4-methoxypyridin-3-amine (Intermediate 1) via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C(aryl)-N bonds.[10] The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[10][16] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[12]

Materials and Reagents

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound124.145004.031.0
1-Bromo-2-chlorobenzene191.469264.831.2
Pd₂(dba)₃915.72740.0810.02 (2 mol%)
XPhos476.65800.1690.042 (4.2 mol%)
Sodium tert-butoxide (NaOtBu)96.105425.641.4
Anhydrous Toluene-20 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst Pd₂(dba)₃ (74 mg) and the phosphine ligand XPhos (80 mg).

    • Causality: Both the Pd(0) catalyst and the phosphine ligand are sensitive to oxygen. Performing this initial step under an inert atmosphere prevents their degradation and ensures high catalytic activity.[10]

  • Reagent Addition: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes by evacuating and backfilling three times. Under a positive pressure of argon, add sodium tert-butoxide (542 mg), this compound (500 mg), and anhydrous, degassed toluene (20 mL) via syringe.

  • Substrate Addition: Add 1-bromo-2-chlorobenzene (926 mg, 0.6 mL) to the stirring suspension via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Causality: The aqueous work-up removes the inorganic base and salts. Multiple extractions ensure complete recovery of the product from the aqueous layer.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Expected Characterization Data for Intermediate 1:

AnalysisExpected Result
Yield 75-85%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H), 8.15 (d, J=5.6 Hz, 1H), 7.40 (dd, J=8.0, 1.6 Hz, 1H), 7.25 (td, J=7.8, 1.6 Hz, 1H), 7.05 (dd, J=8.2, 1.4 Hz, 1H), 6.95 (td, J=7.8, 1.4 Hz, 1H), 6.80 (d, J=5.6 Hz, 1H), 6.75 (s, 1H, NH), 3.95 (s, 3H, OCH₃).
MS (ESI+) m/z = 235.06 [M+H]⁺
Protocol 2: Synthesis of a Diaryl Kinase Inhibitor Core via Suzuki Coupling

(Note: This protocol assumes prior bromination of Intermediate 1 at the 6-position to create the necessary handle, a standard procedure using N-Bromosuccinimide not detailed here for brevity.)

Principle: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[14] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid derivative, and finally, reductive elimination to yield the biaryl product.[15] The base (e.g., K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[14][17]

Materials and Reagents

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
6-Bromo-N-(2-chlorophenyl)-4-methoxypyridin-3-amine (Intermediate 2)313.555001.591.0
4-Fluorophenylboronic acid139.923342.391.5
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56920.080.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.214403.182.0
1,4-Dioxane / Water (4:1)-15 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 50 mL Schlenk flask containing a stir bar, add Intermediate 2 (500 mg), 4-fluorophenylboronic acid (334 mg), and potassium carbonate (440 mg).

  • Catalyst and Solvent Addition: Seal the flask and purge with argon for 10 minutes. Under a positive argon flow, add the Pd(PPh₃)₄ catalyst (92 mg). Add the degassed solvent mixture of 1,4-dioxane (12 mL) and water (3 mL) via syringe.

    • Causality: The aqueous co-solvent is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 6-8 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford the final product.

Biological Context: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key components of signaling cascades responding to cellular stress and inflammatory cytokines.[18] Dysregulation of the p38α isoform is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and in cancer cell proliferation.[4][18] Small molecule inhibitors that are ATP-competitive are designed to block the kinase activity of p38, thereby preventing the phosphorylation of downstream targets and interrupting the pro-inflammatory or pro-survival signaling cascade.[8] The synthesized diaryl pyridine scaffold is designed to occupy the ATP binding site, with the pyridine core interacting with the hinge region and the two aryl groups occupying adjacent hydrophobic pockets.

p38_Pathway Stress Cellular Stress / Inflammatory Cytokines MKK Upstream Kinases (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates (Activates) Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Phosphorylates Response Inflammatory Response Cell Proliferation Substrates->Response Inhibitor Synthesized Kinase Inhibitor Inhibitor->p38 Blocks ATP Binding Site

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Pyridine Derivatives: this compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[19] Handle with care.

    • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care to avoid inhalation of dust.

    • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin.

    • Organic Solvents: Toluene and dioxane are flammable and have associated toxicological risks. Avoid inhalation and skin contact.

References

  • This compound - Chem-Impex. (URL: )
  • 3-Amino-2-methoxy-4-methylpyridine Formula - ECHEMI. (URL: )
  • Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed. (URL: [Link])
  • Buchwald–Hartwig amin
  • 3-Methoxy-4-aminopyridine | C6H8N2O | CID 3016738 - PubChem. (URL: [Link])
  • 4-Amino-3-methoxypyridine - Chem-Impex. (URL: )
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL: [Link])
  • Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines - Benchchem. (URL: )
  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PubMed Central. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. (URL: )
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed. (URL: [Link])
  • Suzuki reaction - Wikipedia. (URL: [Link])
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine - Benchchem. (URL: )
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - NIH. (URL: [Link])

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-methoxypyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of clinically successful drugs underscores its privileged status as a pharmacophore. Within this class of heterocycles, this compound emerges as a particularly valuable building block. The unique electronic and steric arrangement of its substituents—a hydrogen bond-donating amino group and an electron-donating methoxy group—provides a rich platform for molecular recognition and modulation of physicochemical properties.

The functionalization of this pyridine core, particularly through the formation of carbon-carbon bonds, is a critical step in the elaboration of complex molecular architectures for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods to achieve this transformation.[1] Its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents have cemented its role in both academic and industrial research.[2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to this compound derivatives. We will delve into the mechanistic nuances of this reaction with a focus on the specific challenges and opportunities presented by this electron-rich substrate. Detailed protocols, based on established methodologies for analogous aminopyridines, will be provided to serve as a robust starting point for researchers, scientists, and drug development professionals.

Mechanistic Considerations: Navigating the Challenges of an Electron-Rich Heterocycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the electronic properties of this compound introduce specific challenges that require careful consideration in the design of a successful coupling strategy.

The primary challenge arises from the presence of two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can slow down or completely stall the catalytic cycle. Furthermore, the electron-donating nature of the amino and methoxy groups increases the electron density of the pyridine ring, which can decrease the reactivity of a C-X bond (where X is a halide) towards the initial, often rate-limiting, oxidative addition step.

To overcome these hurdles, the selection of an appropriate catalyst system, particularly the ligand, is paramount. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has proven to be highly effective for Suzuki couplings of electron-rich heteroaryl halides. These ligands can stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination to release the desired product.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for a Successful Coupling

A successful Suzuki coupling of a halogenated this compound hinges on the careful optimization of several key parameters:

  • The Halide (Leaving Group): The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > Br > OTf >> Cl.[1] For practical and economic reasons, aryl bromides and chlorides are most commonly employed. The increased reactivity of aryl bromides often makes them a good starting point for challenging couplings.

  • The Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands.

  • The Ligand: As previously mentioned, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for couplings involving electron-rich heteroaryl halides.

  • The Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common inorganic bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. For aminopyridine substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can help to minimize side reactions.

  • The Solvent: The reaction is typically performed in a polar aprotic solvent, often with water as a co-solvent. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/water. Thoroughly degassing the solvent is crucial to prevent oxidation of the catalyst.

  • The Boron Reagent: While boronic acids are widely used, they can be prone to protodeboronation, a side reaction that consumes the boron reagent. In cases where this is problematic, more stable boronic esters, such as pinacol or MIDA esters, can be employed.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound. Note: These are generalized procedures based on successful couplings of structurally similar aminopyridines and should be optimized for each specific substrate combination.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add_Reagents Add solid reagents (halopyridine, boronic acid, base) to a dry Schlenk flask. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Add_Reagents->Inert_Atmosphere Add_Solvents_Catalyst Add degassed solvent, ligand, and palladium precursor via syringe. Inert_Atmosphere->Add_Solvents_Catalyst Heating_Stirring Heat the reaction mixture to the desired temperature with vigorous stirring. Add_Solvents_Catalyst->Heating_Stirring Monitoring Monitor reaction progress by TLC or LC-MS. Heating_Stirring->Monitoring Cooling_Quenching Cool to room temperature and dilute with an organic solvent and water. Monitoring->Cooling_Quenching Extraction Separate the organic layer and extract the aqueous layer. Cooling_Quenching->Extraction Drying_Concentration Dry the combined organic layers, filter, and concentrate under reduced pressure. Extraction->Drying_Concentration Purification Purify the crude product by column chromatography. Drying_Concentration->Purification

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine C-N Coupling

The Buchwald-Hartwig amination has emerged as an indispensable transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[2] While the reaction has seen extensive development, its application to heteroaromatic substrates, particularly pyridines, presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which often results in diminished yields or complete reaction failure.

This technical guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 3-Amino-4-methoxypyridine, an electron-rich and structurally important building block. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully navigate the intricacies of this powerful reaction.

The Catalytic Cycle and the Critical Role of Ligand Selection

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, product-forming step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.

For challenging substrates like this compound, the success of this catalytic cycle is critically dependent on the choice of the phosphine ligand. The electron-donating methoxy group and the amino substituent increase the electron density of the pyridine ring, enhancing its ability to poison the catalyst. To mitigate this, bulky, electron-rich biarylphosphine ligands are employed. These ligands, such as XPhos, RuPhos, and BrettPhos, create a sterically hindered environment around the palladium center, which disfavors coordination of the pyridine nitrogen and promotes the desired catalytic turnover.[3]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amido_Complex Palladium-Amido Complex Oxidative_Addition->Amido_Complex + HNR'R'' - HX Amido_Complex->Pd(0)L Amido_Complex->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: N-Arylation of this compound

This protocol provides a generalized procedure for the coupling of this compound with an aryl bromide. The reaction conditions are based on established methodologies for the amination of electron-rich and heteroaromatic substrates.[4][5] Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.

Reagents and Equipment
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • XPhos (or other bulky biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine Pd Source, Ligand, Base, and this compound in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert add_solvents Add Anhydrous Solvent and Aryl Bromide inert->add_solvents reaction Heat to 80-110 °C with Vigorous Stirring add_solvents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Cool, Quench, and Extract monitor->workup purify Purify by Flash Column Chromatography workup->purify end End purify->end

Figure 2: A generalized workflow for the Buchwald-Hartwig amination of this compound.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl-3-amino-4-methoxypyridine.

Quantitative Data and Reaction Parameters

ParameterRecommended ValueRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalystReadily available and effective palladium sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands to prevent catalyst poisoning.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, degassed, and non-coordinating solvents.
Temperature 80-110 °CTo ensure a reasonable reaction rate.
Stoichiometry 1.2 equiv Aryl Halide, 1.4 equiv BaseTo drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by pyridine nitrogen.Increase ligand loading; switch to a bulkier ligand.
Impure reagents or solvent.Ensure all reagents are pure and the solvent is anhydrous and degassed.
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature; ensure a strictly inert atmosphere.
Side Product Formation Hydrodehalogenation of the aryl halide.Use a less sterically hindered ligand or a milder base.

Conclusion

The Buchwald-Hartwig amination of this compound, while presenting challenges due to the nature of the substrate, is a highly feasible and valuable transformation. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system—particularly a bulky, electron-rich phosphine ligand—researchers can achieve high yields of the desired N-arylated products. The protocol and insights provided herein serve as a robust starting point for the synthesis of a diverse range of substituted aminopyridines, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Using 3-Amino-4-methoxypyridine in multi-component reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Use of 3-Amino-4-methoxypyridine in Isocyanide-Based Multi-Component Reactions for Heterocyclic Scaffold Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This application note details the utility of this compound as a versatile amino component in isocyanide-based MCRs, with a specific focus on the Ugi-type three-component reaction. We provide a mechanistic rationale for its reactivity, a detailed experimental protocol for the synthesis of a novel 3-aminoimidazo[1,2-a]pyridine derivative, and discuss the broader implications for the rapid generation of diverse chemical libraries. This guide serves as a practical resource for researchers aiming to leverage this valuable building block in drug discovery and materials science.

Introduction: The Power of MCRs and the Role of this compound

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a cornerstone of green and efficient chemistry.[1][2] Their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity make them invaluable in the synthesis of compound libraries for high-throughput screening.

Among the vast array of MCRs, isocyanide-based reactions like the Ugi and Passerini reactions are particularly prominent for their reliability and broad substrate scope.[3][4][5] The choice of the "amino component" in these reactions is critical as it dictates the core scaffold of the final product.

This compound is an exceptionally useful building block for this purpose.[6] Its structure possesses two key features for MCRs:

  • An Exocyclic Primary Amine: This group serves as the primary nucleophile, initiating the reaction cascade by forming an imine with an aldehyde or ketone.

  • An Endocyclic Pyridine Nitrogen: This nitrogen atom can act as an internal nucleophile in subsequent steps, facilitating intramolecular cyclizations to yield fused heterocyclic systems.

This dual reactivity allows this compound to participate in specialized Ugi-type reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to produce the privileged imidazo[1,2-a]pyridine scaffold, which is found in numerous pharmacologically active compounds.[7] This note will elucidate the mechanism and provide a practical protocol for this powerful transformation.

Mechanistic Insight: From the Classical Ugi Reaction to Intramolecular Cyclization

To appreciate the unique reactivity of this compound, one must first understand the classical Ugi four-component reaction (Ugi-4CR). It involves the condensation of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[4]

The generally accepted mechanism proceeds through several reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[4]

Ugi_4CR_Mechanism cluster_reactants Amine Amine (R1-NH2) Imine Imine Amine->Imine -H2O Aldehyde Aldehyde (R2CHO) Aldehyde->Imine Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R4COOH) Iminium Iminium Ion Imine->Iminium + H+ (from R4COOH) Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct CarboxylicAcid_anion R4COO- Product α-Acylamino Amide (Product) Adduct->Product Mumm Rearrangement (Irreversible) CarboxylicAcid_anion->Adduct

Figure 1. General mechanism of the Ugi four-component reaction (Ugi-4CR).

When this compound is used, the reaction pathway diverges. In this three-component variation, a Lewis acid often replaces the carboxylic acid to activate the imine. The crucial difference is that after the formation of the nitrilium ion intermediate, the endocyclic pyridine nitrogen, being spatially well-positioned, acts as the nucleophile. This intramolecular [4+1] cycloaddition leads directly to the formation of the fused imidazo[1,2-a]pyridine ring system.[7][8]

GBB_Reaction_Mechanism cluster_reactants Aminopyridine This compound Imine Schiff Base / Imine Aminopyridine->Imine -H2O Aldehyde Aldehyde (R1CHO) Aldehyde->Imine Isocyanide Isocyanide (R2-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Catalyst Lewis Acid (e.g., Sc(OTf)3) Iminium Activated Iminium Ion Catalyst->Iminium Activation Imine->Iminium Iminium->Nitrilium Cyclized Cyclized Cation Nitrilium->Cyclized Intramolecular [4+1] Cycloaddition (5-exo-dig) Product 3-Aminoimidazo[1,2-a]pyridine Product Cyclized->Product Rearomatization (-H+)

Figure 2. Mechanism of the Ugi-type three-component reaction to form imidazo[1,2-a]pyridines.

Experimental Application: Protocol for Synthesis

This protocol describes a microwave-assisted, Lewis acid-catalyzed three-component synthesis of a model compound, N-tert-butyl-7-methoxy-2-phenylimidazo[1,2-a]pyridin-3-amine.

Objective: To provide a reliable, step-by-step method for the synthesis of a substituted 3-aminoimidazo[1,2-a]pyridine using this compound.

Principle: The reaction is a one-pot condensation of this compound, benzaldehyde, and tert-butyl isocyanide, catalyzed by scandium(III) triflate and accelerated by microwave irradiation.[8][9][10]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
This compoundC₆H₈N₂O124.14CommercialStore under inert gas
BenzaldehydeC₇H₆O106.12CommercialFreshly distilled recommended
tert-Butyl isocyanideC₅H₉N83.13CommercialToxic, stench. Handle in fume hood.
Scandium(III) triflateSc(CF₃SO₃)₃492.16CommercialHygroscopic. Store in desiccator.
Methanol (Anhydrous)CH₃OH32.04CommercialDry solvent is crucial.
Ethyl AcetateC₄H₈O₂88.11CommercialACS Grade for extraction/chromatography
HexanesC₆H₁₄86.18CommercialACS Grade for chromatography
Saturated NaHCO₃ solution--Lab PrepFor work-up
Brine--Lab PrepFor work-up
Anhydrous Na₂SO₄Na₂SO₄142.04CommercialFor drying
10 mL Microwave Vial--CommercialWith stir bar and snap cap
Step-by-Step Protocol
  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial. Flame-dry the vial under a stream of argon or nitrogen and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the cooled vial, add this compound (124 mg, 1.0 mmol, 1.0 equiv.).

  • Add anhydrous methanol (4.0 mL). Stir the mixture until the solid is fully dissolved.

  • Add scandium(III) triflate (25 mg, 0.05 mmol, 0.05 equiv.).

  • Add benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.).

  • Critical Step: In a well-ventilated fume hood, carefully add tert-butyl isocyanide (113 µL, 1.0 mmol, 1.0 equiv.) to the vial. Immediately seal the vial with the cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of a scientific microwave reactor. Irradiate the mixture at 140°C for 15 minutes . Ensure stirring is active throughout the reaction.

  • Reaction Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate (e.g., starting from 9:1 to 1:1) to elute the product.

  • Characterization: The pure product should be isolated as a solid. Expected Yield: 75-85%. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.

Safety Precautions
  • Isocyanides are volatile, toxic, and have a powerful, unpleasant odor. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave synthesis can generate high pressures. Use only certified microwave vials and operate the instrument according to the manufacturer's guidelines.

Expected Results and Versatility

The described protocol is robust and can be adapted to generate a library of compounds by varying the aldehyde and isocyanide components. The methoxy group at the 7-position and the amino-substituent at the 3-position provide handles for further functionalization, making this a powerful diversity-oriented synthesis strategy.

EntryAldehydeIsocyanideExpected Product StructureApprox. Yield (%)
1Benzaldehydetert-Butyl isocyanide7-methoxy-2-phenyl-N-(tert-butyl)81
24-Chlorobenzaldehydetert-Butyl isocyanide2-(4-chlorophenyl)-7-methoxy-N-(tert-butyl)78
32-Thiophenecarboxaldehydetert-Butyl isocyanide7-methoxy-2-(thiophen-2-yl)-N-(tert-butyl)75
4BenzaldehydeCyclohexyl isocyanideN-cyclohexyl-7-methoxy-2-phenyl83

Conclusion

This compound is a highly effective and versatile substrate for multi-component reactions. Its inherent electronic and structural properties enable it to participate in Ugi-type cyclization cascades to rapidly generate the medicinally relevant imidazo[1,2-a]pyridine scaffold. The provided microwave-assisted protocol offers a time-efficient, high-yielding, and broadly applicable method for synthesizing libraries of these valuable heterocyclic compounds, underscoring the power of MCRs in modern drug discovery programs.

References

  • Shuvalov, V. Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry, 57, 1235–1244.
  • Wikipedia. Passerini reaction.
  • Shaabani, S., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(23), 5656.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Wikipedia. Ugi reaction.
  • de Graaff, C. (2004). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Freie Universität Berlin.
  • Dömling, A. (2002). The Passerini Reaction. Organic Reactions.
  • Organic Chemistry Portal. Passerini Reaction.
  • de Graaff, C. (2004). Experimental part – Ugi-type three component reaction. Freie Universität Berlin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. Mechanisms of the Ugi four and three component reactions.
  • Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016.
  • ResearchGate. Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot | Request PDF.
  • ResearchGate. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles.
  • Martínez, R., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(20), 7114.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Beilstein Archives. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(4), 498.
  • ResearchGate. New MultiComponent Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines | Request PDF.
  • Wikipedia. Multi-component reaction.
  • Stoltz, B. M., et al. Multicomponent Reactions in Total Synthesis. Caltech.
  • Nishiwaki, N. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 10(11), 565.
  • Organic Chemistry Portal. Multicomponent Reactions.
  • ResearchGate. Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst.

Sources

Introduction: The Strategic Value of the 3-Amino-4-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-Amino-4-methoxypyridine for Drug Discovery

This compound is a highly versatile heterocyclic building block, playing a pivotal role in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a pyridine ring decorated with a nucleophilic amino group and an electron-donating methoxy group, presents a unique electronic and steric profile. This arrangement makes it an essential intermediate for synthesizing a diverse array of biologically active molecules, including novel anti-inflammatory and anti-cancer agents.[1]

The primary amino group at the 3-position is the principal handle for chemical modification. Derivatizing this site allows researchers to systematically modulate a compound's physicochemical properties—such as solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity—to optimize its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of key derivatization strategies for the amino group of this compound, complete with detailed protocols and the scientific rationale behind methodological choices.

Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties and safety requirements is the foundation of any successful synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Appearance Powder/Crystalline Solid[4]
Melting Point 102-107 °C[4]
CAS Number 33631-09-3[3][5]
Canonical SMILES COC1=C(C=CN=C1)N[2]
Safety and Handling Precautions

This compound is classified as an irritant and is harmful if swallowed.[2] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6]

  • Handling: Avoid dust formation and inhalation.[6][7] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Derivatization Strategies and Protocols

The nucleophilic amino group is readily susceptible to a variety of transformations. The following sections detail the most robust and widely utilized derivatization reactions.

Logical Workflow for Derivatization

The general experimental process follows a logical sequence from setup to final analysis, ensuring reproducibility and purity.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Reagent Addition Setup->Reagents Reaction Reaction Progress (TLC/LC-MS Monitoring) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: General Experimental Workflow.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the installation of a wide variety of R-groups, thereby tuning the molecule's steric and electronic properties.

This protocol is a standard procedure for forming a simple acetamide derivative.

  • Materials:

    • This compound

    • Acetic Anhydride

    • Pyridine (anhydrous) or Triethylamine (TEA)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • If using DCM, add a base such as TEA (1.5 eq).

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be less polar than the starting amine.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

N-Sulfonylation: Synthesis of Sulfonamides

The reaction with sulfonyl chlorides yields sulfonamides, a privileged functional group in medicinal chemistry known for its chemical stability and ability to participate in strong hydrogen bonding interactions. This moiety is present in numerous approved drugs.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous, used as solvent and base)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • In an oven-dried flask, dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous pyridine.

    • Cool the mixture to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the aqueous mixture three times with EtOAc.

    • Combine the organic layers and wash with 1 M HCl (to remove pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel) to afford the desired sulfonamide.

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of diaryl or aryl-heteroaryl amines, the Buchwald-Hartwig amination is the gold standard.[9][10] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[9][11]

Buchwald_Hartwig Pd(0)L Pd(0)L₂ Pd(II) Ar-Pd(II)(L₂)-X Pd(0)L->Pd(II) Oxidative Addition (Ar-X) Amido Ar-Pd(II)(L₂)-NHR' Pd(II)->Amido Amine Binding & Deprotonation (+ R'NH₂, Base) Product Ar-NHR' Amido->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Materials:

    • This compound

    • Aryl Bromide (e.g., 4-bromotoluene)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., XPhos or BINAP, 4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 eq)

    • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.

    • Seal the flask, and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[10]

    • Under the inert atmosphere, add this compound (1.2 eq) and the aryl bromide (1.0 eq).

    • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

    • Heat the reaction mixture with vigorous stirring to 80-110 °C.

    • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 8-24 hours).

    • Cool the mixture to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Analytical Characterization of Derivatives

Confirming the structure and purity of the synthesized derivatives is a critical final step. A combination of spectroscopic and chromatographic methods should be employed.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress. A change in the retention factor (Rf) indicates the conversion of the starting material to a new compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on reaction conversion and confirms the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. For N-acylation, expect a new amide N-H signal and signals for the acyl group. For N-arylation, signals corresponding to the new aryl ring will appear.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups. The formation of an amide in N-acylation will show a characteristic C=O stretching band (approx. 1650-1690 cm⁻¹). Sulfonamides will exhibit S=O stretching bands.[12][13]

Table 2: Troubleshooting Common Derivatization Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently active catalyst (Buchwald-Hartwig); Low reaction temperature; Impure reagents/solvents; Weak base.Use fresh, anhydrous/degassed solvents. Screen different ligands/bases. Increase reaction temperature.[14]
Multiple Products Over-acylation/alkylation; Side reactions (e.g., protodeboronation in Suzuki couplings).Use controlled stoichiometry (e.g., dropwise addition of acylating agent at 0 °C). Ensure strictly inert conditions for cross-coupling.[14][15]
Difficulty in Purification Products with similar polarity to starting materials or byproducts.Optimize chromatography conditions (try different solvent systems or use a gradient elution). Consider recrystallization.

Conclusion

The derivatization of this compound is a powerful strategy for generating novel molecular entities for drug discovery and other applications. The methodologies of N-acylation, N-sulfonylation, and N-arylation provide a robust toolkit for chemists to explore the chemical space around this valuable scaffold. By understanding the underlying chemistry and adhering to detailed, validated protocols, researchers can efficiently synthesize libraries of derivatives for biological screening, accelerating the path toward new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-aminopyridine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
  • Thompson, A. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(11), 4413–4423.
  • Comins, D. L., & Brown, J. D. (1986). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. The Journal of Organic Chemistry, 51(19), 3566–3572.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Synthesis and Spectral Analysis of Pyridine Derivates. (2017). International Journal of Pharmaceutical and Chemical Sciences, 6(1), 1-5.
  • De, B. (1991). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIOSH. (n.d.). Pyridine 1613. Centers for Disease Control and Prevention.
  • PubMed. (2024). Aminative Suzuki-Miyaura coupling.
  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2015). How can I prepare 3-amino-4-methoxy acetanilide?.
  • Organic Letters. (2023).
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ResearchGate. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • National Institutes of Health. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
  • ACS Catalysis. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

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Application Notes & Protocols: Regioselective Reactions of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-4-methoxypyridine is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of an electron-donating amino group and a methoxy group on the electron-deficient pyridine core. This unique electronic arrangement creates a nuanced reactivity profile, making regioselective functionalization a challenging yet critical task for molecular design and drug development. The amino group can act as a potent directing group in electrophilic substitutions and as a nucleophile, while the methoxy group can influence the ring's electronics and potentially serve as a leaving group in nucleophilic aromatic substitution.[2][3] This guide provides a detailed exploration of the key regioselective reactions of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Electronic Landscape and Reactivity

The reactivity of this compound is governed by the interplay of three key factors: the electron-withdrawing nature of the pyridine nitrogen, the strong electron-donating resonance effect of the amino group, and the moderate electron-donating effect of the methoxy group.

  • Pyridine Nitrogen: The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, generally deactivating it towards electrophilic aromatic substitution (EAS) and activating it for nucleophilic aromatic substitution (NAS).

  • Amino Group (C3): As a powerful activating group, the -NH₂ substituent donates electron density into the ring via resonance, primarily at the positions ortho (C2, C4) and para (C6) to itself.

  • Methoxy Group (C4): The -OCH₃ group is also an activating, ortho-, para- director, donating electron density to positions ortho (C3, C5) and para (C6) relative to its position.

The combination of these effects leads to a complex pattern of activation and deactivation across the ring. The positions most activated towards electrophilic attack are C2 and C5, which benefit from the directing effects of both the amino and methoxy groups.

Caption: Electronic influences on the this compound ring.

Regioselective Electrophilic Aromatic Substitution (EAS)

Electrophilic attack is directed to the most electron-rich positions. Due to the synergistic activation from the amino and methoxy groups, positions C2 and C5 are the primary targets for electrophiles. The choice between C2 and C5 can often be controlled by the steric bulk of the electrophile and the reaction conditions.

Application Note: Halogenation

Halogenation is a foundational step for introducing a versatile handle for subsequent cross-coupling reactions. Direct bromination or chlorination can be achieved with high regioselectivity.

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are used as mild halogen sources. Their use avoids the strongly acidic and harsh conditions of using Br₂ or Cl₂ directly, which could lead to side reactions or decomposition of the sensitive aminopyridine.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are common choices as they are relatively non-polar and aprotic, effectively solvating the reagents without interfering with the reaction mechanism.

  • Temperature: Performing the reaction at 0 °C to room temperature helps to control the reaction rate and improve selectivity by minimizing the formation of di-substituted products.

Protocol 2.1: Regioselective Bromination at C5

This protocol details the selective installation of a bromine atom at the C5 position.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS.

  • Add saturated aqueous NaHCO₃ to neutralize any acidic byproducts.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield 5-bromo-3-amino-4-methoxypyridine.

ReactionPositionReagentTypical Yield
BrominationC5NBS85-95%
ChlorinationC5NCS80-90%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring allows for nucleophilic substitution, particularly at positions ortho (C2) and para (C4) to the ring nitrogen.[4][5] In this compound, the methoxy group at the C4 position can act as a leaving group, especially when displaced by strong nucleophiles under forcing conditions.

Application Note: Displacement of the Methoxy Group

This reaction allows for the introduction of various nucleophiles (amines, thiols, etc.) directly at the C4 position, providing a pathway to novel derivatives that would be inaccessible through other means.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles like secondary amines (e.g., piperidine, morpholine) or alkoxides are required to displace the methoxy group.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the nucleophile, increasing its reactivity.[6]

  • Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are used to facilitate the reaction, which often requires elevated temperatures.

  • Temperature: High temperatures (100-150 °C) are necessary to overcome the activation energy for the displacement of the methoxide, which is not an ideal leaving group.

Protocol 3.1: Amination at C4 via Methoxy Displacement

This protocol describes the substitution of the C4-methoxy group with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (or other secondary amine) (3.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction vessel (pressure tube)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Caution: Handle NaH with extreme care under an inert atmosphere (N₂ or Ar).

  • To a solution of piperidine in anhydrous DMF in a pressure tube, carefully add NaH at 0 °C. Allow the mixture to stir for 20 minutes at room temperature to form the sodium amide salt.

  • Add this compound to the mixture.

  • Seal the vessel and heat the reaction to 120 °C for 12-24 hours. Monitor progress by LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 4-(piperidin-1-yl)pyridin-3-amine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[7][8] These reactions require a halide or triflate handle on the pyridine ring, which can be installed regioselectively as described in Protocol 2.1.

G cluster_workflow General Workflow: Halogenation to Cross-Coupling start 3-Amino-4- methoxypyridine halogenation Protocol 2.1: Regioselective Halogenation (e.g., NBS in MeCN) start->halogenation intermediate 5-Bromo-3-amino-4- methoxypyridine halogenation->intermediate coupling Protocol 4.1: Suzuki-Miyaura Coupling intermediate->coupling product 5-Aryl-3-amino-4- methoxypyridine coupling->product

Caption: A two-step sequence for C5-arylation.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly robust and versatile method for forming C-C bonds between an aryl halide (the brominated pyridine) and a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve both the organic-soluble pyridine derivative and the inorganic base and boronic acid salt. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

Protocol 4.1: Suzuki-Miyaura Coupling at C5

This protocol describes the arylation of 5-bromo-3-amino-4-methoxypyridine.

Materials:

  • 5-Bromo-3-amino-4-methoxypyridine (from Protocol 2.1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add 5-bromo-3-amino-4-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl-3-amino-4-methoxypyridine.

Coupling TypeSubstratePartnerCatalyst SystemTypical Yield
Suzuki-Miyaura5-Bromo-PyridineArylboronic AcidPd(PPh₃)₄ / K₂CO₃70-90%
Buchwald-Hartwig5-Bromo-PyridineAminePd₂(dba)₃ / XPhos / NaOtBu65-85%

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
  • Chiba, S., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central (PMC), NIH. [Link]
  • Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". Chemistry Stack Exchange. [Link]
  • Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
  • Singh, M. S., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." PubMed Central (PMC), NIH. [Link]
  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
  • SciSpace. "How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory". [Link]

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Application Notes & Protocols: Leveraging 3-Amino-4-methoxypyridine for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-4-methoxypyridine Scaffold

In the landscape of modern drug discovery, the efficiency of exploring chemical space is paramount. The identification of novel, biologically active molecules often begins with the strategic selection of a core scaffold—a molecular framework amenable to systematic modification. This compound has emerged as a highly valuable building block for the creation of diverse compound libraries.[1][2] Its utility stems from a unique combination of structural features: a pyridine ring, a nucleophilic amino group, and a methoxy substituent. This arrangement provides multiple, orthogonally reactive sites, making it an ideal starting point for diversity-oriented synthesis (DOS).

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates targeting a wide array of biological targets, including neurological disorders.[1][3] The methoxy group can serve as a masked pyridone, a common pharmacophore, while also influencing the electronic properties and basicity of the pyridine nitrogen.[4] The primary amino group is a versatile handle for a multitude of chemical transformations, from simple acylations to complex multicomponent reactions (MCRs).[5][6]

This guide provides an in-depth exploration of the application of this compound in compound library generation. It moves beyond simple procedural lists to explain the strategic rationale behind synthetic choices, offering detailed, field-proven protocols for key transformations that empower researchers to rapidly generate novel and diverse molecular entities.

Property Value Source
Molecular Formula C₆H₈N₂O[7][8]
Molecular Weight 124.14 g/mol [7][8]
CAS Number 33631-09-3[7]
Appearance Solid (Brown)[7]
Melting Point 83 °C[7]
pKa (Predicted) 7.48 ± 0.18[7]
Storage Conditions 2-8°C, protect from light

Part 1: Strategic Framework for Library Design

The power of this compound lies in its adaptability to various library design strategies. A successful library synthesis campaign leverages these strategies to maximize structural diversity from a single, readily available starting material.

Diversity-Oriented Synthesis (DOS) Workflow

DOS aims to populate chemical space with structurally diverse and complex molecules. This compound is an exemplary starting scaffold for DOS due to its multiple points of diversification. A typical workflow involves functionalizing the core in a stepwise or parallel manner to generate a library of related but distinct compounds.

dos_workflow cluster_diversification Diversification Pathways cluster_library Generated Compound Libraries start This compound (Core Scaffold) path1 Pathway 1: Amino Group Functionalization start->path1 Acylation, Sulfonylation path2 Pathway 2: Multicomponent Reactions (MCRs) start->path2 Ugi, GBB, etc. path3 Pathway 3: Ring Functionalization (via Halogenation & Cross-Coupling) start->path3 Halogenation lib1 Amides, Sulfonamides, Ureas path1->lib1 lib2 Fused Heterocycles (e.g., Imidazopyridines) path2->lib2 lib3 Aryl/Heteroaryl- Substituted Pyridines path3->lib3

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of 3-Amino-5-bromo-4-methoxypyridine

Materials & Reagents Notes
This compound1.0 equivalent
N-Bromosuccinimide (NBS)1.05 equivalents
Acetonitrile (ACN)Anhydrous

Methodology:

  • Dissolve this compound in anhydrous ACN in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS portion-wise over 15 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the desired brominated intermediate.

Part B: Suzuki-Miyaura Coupling

Materials & Reagents Notes
3-Amino-5-bromo-4-methoxypyridine1.0 equivalent
Arylboronic Acid1.2 - 1.5 equivalents
Pd(PPh₃)₄3-5 mol%
K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
1,4-Dioxane / Water (e.g., 4:1)Degassed

Methodology:

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 85-100°C with vigorous stirring for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired C5-arylated product.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Principle: This MCR protocol rapidly constructs the medicinally relevant imidazo[1,2-a]pyridine scaffold. [9]this compound acts as the amine component, which condenses with an aldehyde to form an imine. This is followed by nucleophilic attack by an isocyanide and subsequent intramolecular cyclization. A Lewis acid catalyst, such as Yb(OTf)₃, is used to activate the aldehyde and facilitate imine formation.

gbb_reaction cluster_reactants Reactants cluster_process One-Pot Process r1 3-Amino-4- methoxypyridine step1 Condensation (Imine Formation) r1->step1 r2 Aldehyde (R¹-CHO) r2->step1 r3 Isocyanide (R²-NC) step2 Nucleophilic Attack by Isocyanide r3->step2 step1->step2 step3 Intramolecular Cyclization step2->step3 product Imidazo[1,2-a]pyridine Product step3->product catalyst Lewis Acid (e.g., Yb(OTf)₃) catalyst->step1

Caption: Schematic of the Groebke-Blackburn-Bienaymé (GBB) MCR.

Materials & Reagents Notes
This compound1.0 equivalent
Aldehyde (diverse set)1.1 equivalents
Isocyanide (diverse set)1.1 equivalents
Ytterbium(III) triflate (Yb(OTf)₃)10 mol%
Methanol (MeOH)Anhydrous

Methodology:

  • In a microwave vial, combine this compound (1.0 eq, 0.5 mmol), the aldehyde (1.1 eq, 0.55 mmol), and Yb(OTf)₃ (0.1 eq, 0.05 mmol).

  • Add anhydrous methanol (3 mL) and then the isocyanide (1.1 eq, 0.55 mmol).

  • Seal the vial and heat in a microwave reactor at 80-100°C for 30-60 minutes.

  • Monitor the reaction by LC-MS. If using conventional heating, the reaction may require several hours at reflux.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Redissolve the residue in DCM or ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the fused imidazo[1,2-a]pyridine.

References

  • PubChem. 3-Methoxy-4-aminopyridine.
  • Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • NIH PMC. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • Soural group. Diversity-oriented synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
  • NIH PMC. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
  • NIH PMC. Chemistry & Biology Of Multicomponent Reactions.
  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Beilstein Archives. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • ResearchGate. Three possible scaffold-decorations combinations of the DRD2 antagonist....
  • ResearchGate. Plots describing the resulting 4167207 scaffold-decorations tuples....
  • ResearchGate. Three possible scaffold-decorations tuples obtained from slicing the....
  • ResearchGate. Plots describing the resulting 4167207 scaffold-decorations set....
  • NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • ChemRxiv. PromptSMILES: Prompting for scaffold decoration and fragment linking in chemical language models.
  • ResearchGate. Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation.
  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.
  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

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Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 3-Amino-4-methoxypyridine stands out as a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive molecules.[1] Its unique electronic and structural features, including the presence of a nucleophilic amino group and a methoxy substituent, make it an ideal precursor for the construction of complex heterocyclic systems with significant pharmacological potential.[1] This is particularly true in the realm of anti-inflammatory drug discovery, where pyridine-based compounds have shown considerable promise.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases. The development of novel and effective anti-inflammatory agents remains a critical area of research. This document provides a comprehensive guide for the synthesis of potential anti-inflammatory agents derived from this compound, with a focus on two powerful and widely applicable synthetic strategies: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

These application notes will not only provide detailed, step-by-step protocols but also delve into the underlying scientific principles, offering insights into the rationale behind the chosen synthetic routes and the mechanistic basis of the anti-inflammatory activity of the target compounds.

Strategic Approaches to Synthesis

The strategic location of the amino and methoxy groups on the pyridine ring of this compound allows for a variety of chemical transformations. Two of the most powerful methods for constructing the carbon-nitrogen and carbon-carbon bonds essential for building complex drug-like molecules are palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine, a transformation that is often challenging using classical methods. In the context of our starting material, the amino group of this compound can act as the nucleophile, reacting with a variety of aryl or heteroaryl halides to generate more complex molecular architectures.

Mechanism of Action Rationale: Many potent anti-inflammatory agents, particularly selective COX-2 inhibitors, feature a diaryl heterocyclic core. The Buchwald-Hartwig amination provides a direct and efficient route to construct the crucial N-aryl linkage present in many of these inhibitors.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product (Ar-NR2) ArylHalide Aryl Halide (Ar-X) Amine This compound caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Building the C-C Bond

The Suzuki-Miyaura cross-coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. To utilize this compound in a Suzuki coupling, it must first be functionalized to either a halide (e.g., 3-bromo-4-methoxypyridine) or a boronic acid/ester derivative. This versatile reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are key structural motifs in many anti-inflammatory drugs.

Mechanism of Action Rationale: The biaryl and heteroaryl-aryl structures are prevalent in a large class of anti-inflammatory agents, including those that target cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling pathways. The Suzuki coupling provides a robust and high-yielding method to access these critical pharmacophores.

Suzuki_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar1-X Transmetalation Transmetalation OxAdd->Transmetalation Ar2-B(OR)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product (Ar1-Ar2) ArylHalide Aryl Halide (Ar1-X) BoronicAcid Arylboronic Acid (Ar2-B(OR)2) caption Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Potential COX-2 Inhibitor via Buchwald-Hartwig Amination

This protocol details the synthesis of a potential selective COX-2 inhibitor based on the imidazo[1,2-a]pyridine scaffold. While the specific synthesis starting from this compound is not explicitly reported, this procedure is adapted from a well-established synthesis of analogous compounds with potent anti-inflammatory activity.[2][3] The rationale is that the electronic properties of this compound are well-suited for this type of transformation.

Target Molecule: N-(4-methoxypyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core (Intermediate A)

This step involves the condensation of a 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core.

  • Reactants:

    • 2-Aminopyridine

    • α-Bromo-4-(methylsulfonyl)acetophenone

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add α-bromo-4-(methylsulfonyl)acetophenone (1.0 eq) and sodium bicarbonate (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine.

Step 2: Bromination of the Imidazo[1,2-a]pyridine Core (Intermediate B)
  • Reactants:

    • 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (Intermediate A)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-bromo-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (Intermediate B).

Step 3: Buchwald-Hartwig Amination
  • Reactants:

    • 3-bromo-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (Intermediate B) (1.0 eq)

    • This compound (1.2 eq)

    • Pd₂(dba)₃ (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk tube, add Intermediate B, this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final product.

Expected Data and Characterization
CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (δ, ppm)
Final ProductC₂₁H₁₈N₄O₃S418.4660-75Signals corresponding to the imidazo[1,2-a]pyridine, 4-methoxypyridine, and methylsulfonylphenyl moieties.

Protocol 2: Synthesis of a Biaryl Anti-inflammatory Agent via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a potential anti-inflammatory agent featuring a biaryl scaffold, a common motif in many NSAIDs. The synthesis involves the Suzuki coupling of a halogenated this compound derivative with an appropriate arylboronic acid.

Target Molecule: 3-Amino-4-methoxy-5-(4-fluorophenyl)pyridine

Step 1: Bromination of this compound (Intermediate C)
  • Reactants:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C and add N-Bromosuccinimide (1.05 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 5-bromo-3-amino-4-methoxypyridine (Intermediate C).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reactants:

    • 5-bromo-3-amino-4-methoxypyridine (Intermediate C) (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine Intermediate C, 4-fluorophenylboronic acid, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final product.

Expected Data and Characterization
CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (δ, ppm)
Final ProductC₁₂H₁₁FN₂O218.2370-85Signals corresponding to the 4-methoxypyridine and 4-fluorophenyl moieties, along with the amino group protons.

Biological Evaluation and Mechanism of Action

The synthesized compounds are designed to target key pathways in the inflammatory response.

COX-2 Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The synthesized imidazo[1,2-a]pyridine derivatives are designed to be selective COX-2 inhibitors.[2][3] The N-aryl substituent is expected to interact with the active site of the COX-2 enzyme, leading to its inhibition.

COX_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Synthesized Inhibitor Inhibitor->COX2 Inhibition caption Mechanism of COX-2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Cytokine Modulation

Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The biaryl pyridine derivatives synthesized via the Suzuki coupling may exhibit anti-inflammatory activity by modulating the signaling pathways that lead to the production of these cytokines.

In Vitro and In Vivo Testing

The anti-inflammatory potential of the synthesized compounds should be evaluated using a combination of in vitro and in vivo assays.

  • In Vitro COX Inhibition Assay: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.

  • Cell-Based Assays: To measure the inhibition of prostaglandin and cytokine production in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • In Vivo Models of Inflammation: To assess the efficacy of the compounds in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Compound ClassTargetIn Vitro Potency (IC₅₀)In Vivo Efficacy
Imidazo[1,2-a]pyridinesCOX-20.1 - 1 µM (for analogous compounds)[2]Reduction in paw edema in rodent models
Biaryl PyridinesCytokine ProductionInhibition of TNF-α, IL-6 releaseDose-dependent anti-inflammatory effects

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, provides efficient and modular routes to a wide range of pyridine-based compounds with the potential to target key inflammatory pathways. The protocols and strategies outlined in this document offer a solid foundation for researchers to explore the rich medicinal chemistry of this compound and to develop new and improved therapies for inflammatory diseases.

References

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

Sources

Application Notes and Protocols for the Development of Anti-Cancer Compounds with a 3-Amino-4-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Strategic Importance of the 3-Amino-4-methoxypyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions makes it an ideal anchor for binding to biological targets. The this compound moiety, in particular, has emerged as a critical component in the design of novel anti-cancer agents.[2] This scaffold's unique electronic and steric properties, conferred by the electron-donating amino and methoxy groups, facilitate potent and selective interactions with key oncogenic proteins, particularly kinases.[3][4]

This guide provides a comprehensive overview of the development of anti-cancer compounds featuring the this compound scaffold. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, evaluate, and advance novel therapeutic candidates. The narrative emphasizes the rationale behind experimental design, ensuring a deep understanding of the structure-activity relationships (SAR) that drive successful drug discovery.

Medicinal Chemistry: Synthesis and Optimization

The synthesis of this compound derivatives is a cornerstone of developing novel anti-cancer agents. The following section outlines a representative synthetic protocol for the core scaffold and discusses key considerations for derivatization to explore the structure-activity relationship.

Protocol 1: Synthesis of the this compound Scaffold

This protocol provides a general method for the synthesis of the this compound core, which can then be further modified. A common strategy involves the reduction of a corresponding nitropyridine.

Materials:

  • 3-Nitro-4-methoxypyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-nitro-4-methoxypyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of nitroarenes to anilines. It is generally milder and more selective than catalytic hydrogenation for this transformation.

  • The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic reagents.

  • Filtration through Celite is crucial for the complete removal of fine iron particles, which can interfere with subsequent steps.

  • Basification with sodium bicarbonate is necessary to neutralize any remaining acid and to ensure the amino group is in its free base form for efficient extraction into the organic solvent.

Structure-Activity Relationship (SAR) Insights

Once the this compound core is synthesized, further modifications are introduced to optimize its anti-cancer activity. SAR studies are crucial for understanding how different chemical groups at various positions of the scaffold influence its biological activity.[4]

Position of SubstitutionEffect on ActivityRationale
Amino Group (Position 3) Often acylated or used as a point of attachment for larger side chains.The amino group can act as a key hydrogen bond donor, interacting with the hinge region of kinases. Modification can fine-tune binding affinity and selectivity.
Methoxy Group (Position 4) Generally important for activity.The methoxy group can influence the electronics of the pyridine ring and may also engage in specific interactions within the target's binding pocket.
Other Positions on the Pyridine Ring Substitution with various functional groups (e.g., halogens, alkyls, aryls).Can modulate physicochemical properties such as solubility and cell permeability, as well as introduce additional binding interactions to improve potency and selectivity.

Biological Evaluation: Key Assays and Protocols

The following protocols are fundamental for evaluating the anti-cancer potential of newly synthesized compounds with a this compound scaffold.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, making them attractive therapeutic targets.[5]

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the PIM-1 kinase. The amount of ADP produced in the kinase reaction is quantified using a luminescence-based assay.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Also, prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or DMSO control.

    • Add 2 µl of PIM-1 enzyme solution.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" background from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • The inclusion of a known PIM-1 inhibitor as a positive control is essential to validate the assay's performance.

  • The signal-to-background ratio should be sufficiently high to ensure robust data.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the suitability of the assay for high-throughput screening.

Diagram of PIM-1 Signaling Pathway

PIM1_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_gene PIM1 Gene Transcription STAT->PIM1_gene Induces PIM1_kinase PIM-1 Kinase PIM1_gene->PIM1_kinase Leads to BAD BAD (Pro-apoptotic) PIM1_kinase->BAD Phosphorylates Apoptosis Apoptosis BAD->Apoptosis pBAD Phospho-BAD (Inactive) pBAD->Apoptosis Inhibits

Caption: Simplified PIM-1 signaling pathway.

Protocol 3: In Vitro Tubulin Polymerization Assay

Microtubules are essential for cell division, and their disruption is a proven anti-cancer strategy. This assay determines if a compound inhibits the polymerization of tubulin into microtubules.

Principle:

The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm.[7]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP.[7][8]

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.

    • Add the tubulin solution to each well to a final volume of 100 µL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[7][8]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The IC₅₀ value can be determined by measuring the extent of polymerization at the end of the incubation period across a range of compound concentrations.

Diagram of Tubulin Polymerization Assay Workflow

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_prep Prepare tubulin solution with GTP Mix Mix tubulin and compound in 96-well plate Tubulin_prep->Mix Compound_prep Prepare serial dilutions of test compound Compound_prep->Mix Incubate Incubate at 37°C in spectrophotometer Mix->Incubate Measure Measure absorbance at 340 nm over time Incubate->Measure Plot Plot absorbance vs. time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Diagram of MTT Assay Workflow

MTT_Workflow Seed Seed cells in 96-well plate Treat Treat with test compound Seed->Treat Add_MTT Add MTT solution and incubate Treat->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Preclinical to Clinical Translation: The Case of PIM447

The development of PIM447 (LGH447) serves as an excellent case study for the clinical translation of a compound with a related aminopyridine scaffold. PIM447 is a potent and selective pan-PIM kinase inhibitor that has undergone clinical investigation for the treatment of hematological malignancies, particularly multiple myeloma.

Key Findings from PIM447 Clinical Trials:

  • Tolerability: PIM447 was generally well-tolerated in patients with relapsed and/or refractory multiple myeloma.

  • Single-Agent Activity: The compound demonstrated single-agent anti-tumor activity, providing proof-of-concept for PIM kinase inhibition as a therapeutic strategy in this patient population.

  • Disease Control: A significant disease control rate was observed in the overall study population.

  • Combination Potential: Preclinical studies have shown that PIM447 synergizes with standard-of-care agents for multiple myeloma, suggesting its potential use in combination therapies.

The journey of PIM447 from preclinical research to clinical trials underscores the therapeutic potential of targeting PIM kinases with compounds containing an aminopyridine scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. Its synthetic tractability and favorable interactions with key oncogenic targets, such as PIM kinases and tubulin, make it an attractive scaffold for further exploration. The protocols and insights provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of new drug candidates based on this versatile chemical framework. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Raab, M. S., et al. (2019). The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. Leukemia, 33(12), 2924–2933. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(15), 4998. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(16), 7027–7041. [Link]
  • MTT (Assay protocol). (2023). protocols.io. [Link]
  • Paíno, T., et al. (2017). The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. Clinical Cancer Research, 23(1), 225–238. [Link]
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2013). Journal of Pharmacology and Experimental Therapeutics, 345(3), 441–451. [Link]
  • PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche. (2024). Blood, 144(Supplement 1), 3798. [Link]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7, 4176. [Link]
  • The novel pan-PIM kinase inhibitor, PIM447, displays dual anti-myeloma and bone protective effects, and potently synergizes with current standards of care. (2016). Clinical Cancer Research, 22(24), 6173–6185. [Link]
  • This compound. (n.d.). Chem-Impex.

Sources

The Strategic Application of 3-Amino-4-methoxypyridine in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in CNS Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel drugs, particularly for complex targets within the central nervous system (CNS).[3] Among the vast array of pyridine derivatives, 3-Amino-4-methoxypyridine has emerged as a particularly valuable building block for the synthesis of drugs targeting neurological disorders. Its bifunctional nature—a nucleophilic amino group and a strategically positioned methoxy group—offers medicinal chemists a versatile platform for constructing molecules with finely tuned pharmacological profiles.

This guide provides an in-depth exploration of the use of this compound in the synthesis of potential therapeutics for neurological conditions, with a focus on dopamine D4 receptor antagonists and gamma-secretase modulators. We will delve into the rationale behind its use, detailed synthetic protocols, and the critical role of its structural features in achieving desired biological activity and pharmacokinetic properties.

The Significance of the this compound Scaffold

The utility of this compound in CNS drug design is not coincidental. The arrangement of its functional groups imparts specific advantages:

  • The 3-Amino Group: This primary amine serves as a key reactive handle for introducing a variety of substituents and building larger molecular architectures. It is readily diazotized and converted into other functional groups, or it can participate in nucleophilic substitution and coupling reactions to link the pyridine core to other pharmacophoric elements.

  • The 4-Methoxy Group: The methoxy group is a prevalent feature in many approved drugs and plays a multifaceted role in modulating a molecule's properties.[4][5] It can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties such as solubility.[2] Crucially for CNS drugs, the methoxy group can impact a molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle for therapies targeting the brain.[6]

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a key determinant of the molecule's overall basicity and its ability to form hydrogen bonds with biological targets.[3] The position of the nitrogen relative to the substituents can significantly influence receptor binding affinity and selectivity.[7]

Application in the Synthesis of Dopamine D4 Receptor Antagonists

Selective dopamine D4 receptor antagonists are a promising class of drugs for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[8][9] The this compound scaffold can be elaborated into potent and selective D4 antagonists. Below is a representative synthetic workflow.

Workflow for a Novel Dopamine D4 Receptor Antagonist

G A This compound B 3-Chloro-4-methoxypyridine A->B  Sandmeyer Reaction C 1-(4-Methoxypyridin-3-yl)piperazine B->C  Buchwald-Hartwig Amination D Target Dopamine D4 Antagonist C->D  Reductive Amination G A This compound B 3-Bromo-4-methoxypyridine A->B  Sandmeyer Reaction (Bromination) C (4-Methoxypyridin-3-yl)boronic acid B->C  Borylation E GSM Precursor C->E  Suzuki Coupling D Heterocyclic Core D->E

Sources

Application Notes and Protocols: 3-Amino-4-methoxypyridine as a Versatile Intermediate for the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Moiety in Herbicide Discovery

The pyridine ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercially successful herbicides.[1] Its unique electronic properties and ability to engage in various biological interactions make it an ideal building block for creating potent and selective weed control agents. Among the vast array of pyridine-based intermediates, 3-Amino-4-methoxypyridine stands out as a particularly valuable precursor for the development of novel herbicides.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a methoxy-substituted pyridine ring, allows for diverse chemical modifications, leading to compounds with a range of herbicidal mechanisms.

This technical guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of two distinct classes of novel herbicides: Protoporphyrinogen Oxidase (PPO) inhibiting pyridyl-ureas and Acetolactate Synthase (ALS) inhibiting sulfonylureas . We will delve into the rationale behind the molecular design, provide detailed, step-by-step synthetic protocols, and discuss the established modes of action for these herbicide classes.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂OChem-Impex
Molecular Weight 124.14 g/mol Chem-Impex
Appearance Dark brown crystalline solidChem-Impex
Melting Point 60-66 °CChem-Impex
CAS Number 33631-09-3Chem-Impex

Part 1: Synthesis of a Novel Pyridyl-Urea Herbicide Targeting Protoporphyrinogen Oxidase (PPO)

Scientific Rationale and Design

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides.[2][3][4][5] PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthetic pathways.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen, causing rapid cell membrane disruption and plant death.[2]

The urea linkage is a common feature in many biologically active compounds, including herbicides, due to its ability to form strong hydrogen bonds with target enzymes.[6][7][8] By combining the this compound scaffold with a substituted phenyl isocyanate, we can generate a novel pyridyl-urea with the potential to act as a PPO inhibitor. The methoxy group on the pyridine ring can influence the compound's electronic properties and metabolic stability, potentially enhancing its herbicidal efficacy.

Experimental Workflow: Synthesis of N-(4-methoxypyridin-3-yl)-N'-(4-chlorophenyl)urea

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification cluster_4 Characterization A Dissolve this compound in anhydrous Dichloromethane (DCM) B Add Triethylamine (TEA) A->B C Cool the mixture to 0°C B->C D Slowly add 4-Chlorophenyl isocyanate dissolved in anhydrous DCM C->D E Allow the reaction to warm to room temperature D->E F Stir for 12-18 hours E->F G Monitor reaction progress by TLC F->G H Wash with saturated NaHCO3 solution G->H I Wash with brine H->I J Dry over anhydrous Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) K->L M Obtain 1H NMR, 13C NMR, and HRMS spectra L->M

Caption: Synthetic workflow for N-(4-methoxypyridin-3-yl)-N'-(4-chlorophenyl)urea.

Detailed Protocol: Synthesis of N-(4-methoxypyridin-3-yl)-N'-(4-chlorophenyl)urea

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-(4-methoxypyridin-3-yl)-N'-(4-chlorophenyl)urea.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Synthesis of a Novel Sulfonylurea Herbicide Targeting Acetolactate Synthase (ALS)

Scientific Rationale and Design

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][9] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[9]

The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a pyrimidine or triazine ring. The amino group of this compound provides a reactive handle to construct the urea portion of the sulfonylurea bridge. By reacting it with a suitable sulfonyl isocyanate, we can synthesize a novel sulfonylurea herbicide. The 4-methoxy-substituted pyridine ring can confer favorable properties such as enhanced biological activity and crop selectivity.

Experimental Workflow: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)-3-(4-methoxypyridin-3-yl)sulfonylurea

G cluster_0 Step 1: Synthesis of Sulfonyl Isocyanate cluster_1 Step 2: Urea Formation cluster_2 Work-up and Purification cluster_3 Characterization A React 4-methoxy-3-pyridinesulfonamide with phosgene or a phosgene equivalent C Add the sulfonyl isocyanate from Step 1 A->C B Dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous acetonitrile B->C D Stir at room temperature for 24 hours C->D E Concentrate the reaction mixture D->E F Triturate with diethyl ether E->F G Filter and wash the solid product F->G H Recrystallize from a suitable solvent (e.g., ethanol/water) G->H I Obtain 1H NMR, 13C NMR, and HRMS spectra H->I

Caption: Synthetic workflow for a novel sulfonylurea herbicide.

Detailed Protocol: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)-3-(4-methoxypyridin-3-yl)sulfonylurea

Note: The synthesis of the required 4-methoxy-3-pyridinesulfonyl isocyanate intermediate is a key step. This protocol assumes the availability or prior synthesis of this intermediate.

Materials:

  • This compound (1.0 eq)

  • 2-(Chlorosulfonyl)phenyl isocyanate (or a similar sulfonyl isocyanate precursor) (1.0 eq)

  • 2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

  • Anhydrous Acetonitrile

  • Diethyl ether

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Slowly add a solution of 2-(chlorosulfonyl)phenyl isocyanate (1.0 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.

  • Second Urea Formation: To the resulting mixture, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and continue stirring at room temperature for an additional 24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Purification: Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

  • Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure sulfonylurea.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Herbicidal Activity and Mode of Action

The herbicidal activity of the newly synthesized compounds should be evaluated through a series of bioassays.

Pyridyl-Urea Derivative (PPO Inhibitor)
  • Mechanism of Action: This class of herbicides inhibits the protoporphyrinogen oxidase (PPO) enzyme, leading to the accumulation of protoporphyrin IX, which causes rapid cell membrane disruption in the presence of light.[2][3][5]

  • Expected Symptoms: Susceptible plants will exhibit rapid chlorosis (yellowing) and necrosis (browning) of the leaves within hours to a few days of application, particularly in bright sunlight.[5]

Sulfonylurea Derivative (ALS Inhibitor)
  • Mechanism of Action: These herbicides inhibit the acetolactate synthase (ALS) enzyme, blocking the synthesis of essential branched-chain amino acids.[2][9]

  • Expected Symptoms: Plant growth will cease shortly after application. Symptoms, such as stunting, chlorosis, and purpling of the leaves, will develop more slowly over one to three weeks.

Data Presentation: Expected Herbicide Efficacy

The following table provides a hypothetical summary of the expected herbicidal activity of the synthesized compounds against common weed species. Actual data would be obtained from greenhouse and field trials.

CompoundTarget WeedApplication Rate (g a.i./ha)% Control (Post-emergence)
N-(4-methoxypyridin-3-yl)-N'-(4-chlorophenyl)urea Velvetleaf (Abutilon theophrasti)5095
Common Lambsquarters (Chenopodium album)5092
Giant Foxtail (Setaria faberi)10075
1-(4,6-dimethoxypyrimidin-2-yl)-3-(4-methoxypyridin-3-yl)sulfonylurea Redroot Pigweed (Amaranthus retroflexus)2098
Common Chickweed (Stellaria media)2096
Barnyardgrass (Echinochloa crus-galli)4085

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel herbicides. Its unique structure allows for the creation of diverse chemical entities with different modes of action, including PPO and ALS inhibitors. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the potential of this building block in the ongoing quest for more effective and selective weed management solutions. Further optimization of the synthesized lead compounds through structure-activity relationship (SAR) studies can lead to the development of next-generation herbicides with improved performance and environmental profiles.

References

  • Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. PubMed. [Link]
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  • Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. ProQuest. [Link]
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Application Notes & Protocols: Formulation of Advanced Pesticides Using 3-Amino-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its versatile bioactivity.[1][2] Among its derivatives, 3-Amino-4-methoxypyridine represents a key building block for a new generation of pesticides, offering unique physicochemical properties that can lead to enhanced efficacy and improved environmental profiles.[3] However, the transition from a potent active ingredient (AI) to a stable, effective, and commercially viable pesticide product is entirely dependent on the science of formulation. This guide provides an in-depth exploration of the principles and protocols for formulating pesticides based on this compound derivatives. We will move beyond simple recipes to explain the causality behind formulation choices, establish self-validating quality control systems, and ground our recommendations in authoritative standards.

The Active Ingredient: Understanding the Core Component

This compound and its analogues are versatile intermediates used in the synthesis of both pharmaceuticals and agrochemicals.[3][4] Their structure, featuring an amino group and a methoxy group on a pyridine ring, allows for diverse chemical modifications to create active ingredients with specific modes of action, such as disrupting neural transmission in insects or inhibiting fungal respiration.[3][5][6]

Before formulation, a thorough characterization of the specific AI derivative is paramount.

Table 1: Example Physicochemical Properties of a Hypothetical AI (AM-Pesticide 1) | Property | Value | Significance in Formulation | | :--- | :--- | :--- | | Chemical Name | N-(2-chloro-6-fluorobenzyl)-4-methoxypyridin-3-amine | Defines the active substance. | | CAS Number | [Hypothetical] | Unique identifier for regulatory and safety purposes. | | Molecular Weight | 266.7 g/mol | Influences concentration calculations (w/w, w/v). | | Appearance | Off-white to light brown crystalline solid |[3][7] | Basic quality check; color may indicate impurity levels. | | Melting Point | 62-66 °C[3] | Critical for assessing thermal stability during processing and storage. | | Solubility | Low in water; Soluble in acetone, methanol, xylene | Determines the feasible formulation types (e.g., EC vs. SC). | | pKa | ~4.5 (estimated) | Affects pH stability and interaction with other components. | | Storage Temp. | 2-8°C, protect from light | Essential for maintaining AI integrity before formulation. |

Synthesis Overview

The synthesis of a target AI from a this compound starting material typically involves a multi-step process. Understanding this process is crucial for identifying potential impurities that could affect formulation stability.

SynthesisWorkflow cluster_synthesis Active Ingredient Synthesis Workflow A Start: this compound B Reaction Step 1: Coupling with Side Chain Precursor (e.g., Acylation, Alkylation) A->B Reagents, Catalyst C Purification 1: Crystallization / Chromatography B->C Crude Product D Reaction Step 2 (Optional): Further Functionalization C->D E Final Purification: Recrystallization & Drying D->E F QC Analysis: (HPLC, NMR, MS) Confirm Purity >98% E->F Purified AI G Store AI under controlled conditions F->G

Caption: General workflow for the synthesis and purification of an AI.

Principles of Pesticide Formulation

A pure AI is rarely applied directly in the field. Formulation is the process of blending the AI with other substances, known as adjuvants or inert ingredients, to create a product that is safe, stable, and efficacious.[8]

The core goals of formulation are:

  • Improve Handling and Safety: Convert a concentrated, potentially hazardous AI into a product that can be easily measured and diluted.

  • Enhance Efficacy: Ensure the AI reaches the target pest, adheres to it, and is absorbed effectively.[9][10]

  • Ensure Stability: Guarantee the product's physical and chemical properties remain unchanged during storage for at least two years.

  • Regulatory Compliance: Meet the stringent requirements of regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11][12]

Key Formulation Components: The Role of Adjuvants

Adjuvants are the workhorses of a formulation, designed to modify the spray solution and enhance the pesticide's activity.[13][14] The choice of adjuvants is critically dependent on the AI's properties and the intended formulation type.

  • Solvents: Dissolve a solid AI or dilute a liquid AI to create a stable solution. Aromatic hydrocarbons (e.g., xylene, solvent naphtha) are common for AIs with low water solubility.

  • Surfactants (Surface Acting Agents): These are crucial for performance. They reduce the surface tension of spray droplets, allowing them to spread out on a waxy leaf surface ("pancake effect") rather than beading up ("basketball effect").[13][14]

    • Emulsifiers: A type of surfactant used in Emulsifiable Concentrates (EC) to allow oil-based formulations to mix with water, forming a stable emulsion. A blend of anionic and non-ionic surfactants is often required.

    • Wetting Agents: Used in solid formulations like Wettable Powders (WP) to help the powder disperse and suspend in water.

    • Dispersants: Prevent the agglomeration of solid particles in a liquid suspension.

  • Carriers: An inert solid (e.g., clay, silica) used in dry formulations (WP, Granules) to dilute the AI to a standard concentration.

  • Utility Adjuvants: These modify the physical characteristics of the spray solution and include defoaming agents, buffering agents to control pH, and drift control agents.[8][10]

Detailed Formulation Protocols

The following protocols are models for developing formulations based on a hypothetical AI, "AM-Pesticide 1," with the properties listed in Table 1. All steps should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Emulsifiable Concentrate (EC) Formulation

EC formulations are ideal for water-insoluble AIs. They are concentrated liquids designed to be diluted with water to form a spontaneous emulsion.

EC_Workflow cluster_ec Emulsifiable Concentrate (EC) Formulation Workflow A Step 1: AI Dissolution Dissolve AI in primary solvent with gentle heating (if required) B Step 2: Add Adjuvants Add emulsifier blend and any co-solvents to the AI concentrate A->B Clear Solution C Step 3: Homogenization Mix thoroughly with an overhead stirrer until a clear, uniform solution is formed B->C D Step 4: Quality Control Perform emulsion stability test, flash point, and AI content analysis C->D Homogeneous Concentrate E Step 5: Packaging Package in appropriate solvent-resistant containers D->E Pass/Fail

Caption: Step-by-step workflow for creating an EC formulation.

Table 2: Example Recipe for a 200 g/L EC Formulation of AM-Pesticide 1

Component Function % (w/w) Grams (for 100g batch)
AM-Pesticide 1 (AI) Active Ingredient 20.0 20.0
Calcium Dodecylbenzene Sulfonate Anionic Emulsifier 5.0 5.0
Polyoxyethylene Nonylphenol Ether Non-ionic Emulsifier 5.0 5.0
Aromatic Solvent (e.g., Solvesso 150) Solvent 70.0 70.0

| Total | | 100.0 | 100.0 |

Step-by-Step Methodology:

  • Preparation: Weigh 70.0 g of the aromatic solvent into a glass beaker equipped with a magnetic stirrer.

  • AI Dissolution: Slowly add 20.0 g of AM-Pesticide 1 to the solvent while stirring. If necessary, gently warm the mixture to no more than 40°C to facilitate dissolution. Continue stirring until a clear, homogenous solution is obtained.

    • Causality Note: Adding the solid AI to the solvent, rather than the reverse, prevents clumping and ensures efficient dissolution.

  • Adjuvant Addition: Add 5.0 g of the anionic emulsifier followed by 5.0 g of the non-ionic emulsifier to the solution.

    • Causality Note: A blend of anionic and non-ionic emulsifiers is used to achieve a stable emulsion across a wide range of water hardness. The Hydrophile-Lipophile Balance (HLB) of the blend is critical.

  • Homogenization: Continue stirring for 30 minutes at room temperature to ensure all components are fully integrated. The final product should be a clear, stable concentrate.

  • Quality Control (Self-Validation):

    • Emulsion Stability Test: Add 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times. A stable, milky-white emulsion should form spontaneously. Observe for any phase separation or creaming after 30 minutes and 2 hours.[15]

    • Active Ingredient Content: Use High-Performance Liquid Chromatography (HPLC) to verify that the AI concentration is within ±5% of the target (200 g/L).

Protocol 2: Wettable Powder (WP) Formulation

WP formulations are powders containing the AI, a carrier, and wetting/dispersing agents. They are mixed with water to form a sprayable suspension.

Table 3: Example Recipe for a 50% WP Formulation of AM-Pesticide 1

Component Function % (w/w) Grams (for 100g batch)
AM-Pesticide 1 (AI) Active Ingredient 50.0 50.0
Sodium Lignosulfonate Dispersant 5.0 5.0
Sodium Lauryl Sulfate Wetting Agent 3.0 3.0
Kaolin Clay Carrier/Diluent 42.0 42.0

| Total | | 100.0 | 100.0 |

Step-by-Step Methodology:

  • Pre-milling: Grind the crystalline AM-Pesticide 1 (50.0 g) using a mortar and pestle or a laboratory-scale hammer mill to reduce the initial particle size.

  • Blending: In a powder blender, combine the milled AI with the dispersant (5.0 g), wetting agent (3.0 g), and kaolin clay (42.0 g). Blend for 15-20 minutes until the mixture is visually uniform.

  • Milling (Air Milling): Pass the blended powder through an air mill (jet mill). This is a critical step to reduce the particle size to the desired range (typically <10 µm).

    • Causality Note: Small, uniform particle size is essential for good suspension stability and to prevent nozzle clogging during application. Air milling uses high-velocity air to cause particle-on-particle collisions, which reduces particle size without generating excessive heat that could degrade the AI.

  • Quality Control (Self-Validation):

    • Wettability Test: Add 1 g of the WP to 100 mL of water without stirring. The powder should become completely wet and sink within 1-2 minutes.

    • Suspensibility Test: Prepare a suspension according to standard methods (e.g., CIPAC MT 15). After 30 minutes, the amount of AI remaining in the top 90% of the suspension should be at least 80%. This ensures the particles do not settle out too quickly in the spray tank.

    • Particle Size Analysis: Use laser diffraction to confirm that the D90 (90% of particles are smaller than this diameter) is below the specified threshold (e.g., 15 µm).

Quality Control: Stability Testing

Stability testing is mandatory to ensure the pesticide product has a shelf life of at least two years under normal storage conditions. It evaluates the chemical stability of the AI and the physical stability of the formulation.

Accelerated Storage Stability

This method uses elevated temperatures to predict long-term stability. The most common condition is storage at 54 ± 2°C for 14 days , which is generally accepted to simulate two years of storage at ambient temperatures.

StabilityLogic cluster_stability Stability Testing Logic A Prepare Formulation Batch (>5 kg or 5 L) B Take Initial Samples (T=0) Analyze Physical Properties & AI Content A->B C Store Samples in Commercial Packaging - Accelerated: 54°C for 14 days - Low Temp: 0°C for 7 days B->C D Analyze Post-Storage Samples C->D E Compare T=0 and Post-Storage Data D->E F Does Data Meet Acceptance Criteria? E->F G PASS: Formulation is Stable F->G Yes H FAIL: Reformulate F->H No

Caption: Decision workflow for formulation stability testing.

Table 4: Accelerated Storage Stability: Parameters and Acceptance Criteria

Parameter Test Method Acceptance Criteria Potential Failure Indication
AI Content HPLC AI degradation should be <5% relative to the initial value. Chemical instability of the AI or interaction with adjuvants.
Emulsion Stability (EC) CIPAC MT 36 No significant increase in phase separation after 2 hours. Emulsifier system breakdown.
Suspensibility (WP) CIPAC MT 184 Suspensibility should not decrease by more than 10%. Particle agglomeration, crystal growth.
Acidity/Alkalinity Titration pH change should be minimal (e.g., <10% change). Degradation reactions occurring.

| Appearance | Visual Inspection | No color change, crystal growth, or phase separation. | Physical instability. |

Low-Temperature Stability

Liquid formulations must also be tested for stability at low temperatures (e.g., 0 ± 2°C for 7 days ). This is to ensure that no components crystallize or separate out during winter storage or transport. After the storage period, the sample is allowed to return to room temperature and is re-assessed for its physical and chemical properties.

Regulatory Considerations

The development of a new pesticide formulation is governed by strict regulatory frameworks. In the United States, the EPA requires extensive data on product chemistry, toxicology, and environmental fate before a product can be registered for sale under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[11] In Europe, similar regulations are enforced by the European Food Safety Authority (EFSA).[16]

Recently, regulatory bodies have been updating their guidance. For instance, the EPA has proposed updates to PRN 98-10, which outlines the types of minor formulation changes that can be made via notification versus those that require a full amendment application.[12][17][18] Researchers must stay abreast of these guidelines to ensure compliance.[12]

References

  • Understanding different kinds of Adjuvants and Surfactants - AgraCity. (URL: )
  • Pesticides 101: Introduction to Pesticide Adjuvants and Surfactants - Brewer Intern
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  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes - National Institutes of Health (NIH). (URL: )
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  • EPA Announces Availability of Draft Pesticide Registration Notice 2026-NEW - Bergeson & Campbell, P.C. (URL: )
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxypyridine. This molecule is a valuable building block in pharmaceutical and agrochemical research.[1] Achieving a high yield and purity of this compound can be challenging due to the inherent electronic properties of the pyridine ring, which can lead to difficulties in controlling regioselectivity and the potential for side reactions.[2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome common obstacles and optimize their synthetic route.

Common Synthetic Routes and Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the nitration of a pyridine precursor followed by the reduction of the nitro group. A prevalent strategy involves the following general steps:

  • N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

  • Nitration: Introduction of a nitro group, typically at the 4-position.

  • Methoxylation: Introduction of the methoxy group.

  • Reduction: Conversion of the nitro group to the desired amino group.

The primary challenges in this synthesis are achieving high regioselectivity during the nitration and methoxylation steps and ensuring a clean and complete reduction of the nitro group without affecting other functionalities.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Nitration of 3-Methoxy-pyridine-1-oxide

Possible Causes:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used.[5] Improper ratios or concentrations can lead to incomplete reactions or the formation of byproducts.

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can result in over-nitration or decomposition of the starting material. Maintaining a low temperature (typically 0-10 °C) is crucial for selectivity.

  • Presence of Water: Water can deactivate the nitrating agent. Using anhydrous reagents and solvents is essential.

Troubleshooting Steps:

ParameterRecommendationRationale
Nitrating Agent Use a freshly prepared mixture of fuming nitric acid and concentrated sulfuric acid. Ensure the molar ratio of the nitrating agent to the substrate is optimized.A potent and well-defined nitrating agent ensures efficient and selective nitration.
Temperature Maintain strict temperature control, typically between 0-5 °C, during the addition of the nitrating agent.Prevents runaway reactions and minimizes the formation of undesired di-nitrated or other side products.
Reaction Medium Use concentrated sulfuric acid as the solvent to ensure a homogeneous and reactive environment.Sulfuric acid protonates the pyridine N-oxide, further activating the ring for electrophilic attack.
Quenching Quench the reaction by pouring the mixture onto crushed ice slowly.This method safely neutralizes the strong acid and precipitates the product while controlling the exotherm.
Problem 2: Incomplete Reduction of 3-Nitro-4-methoxypyridine

Possible Causes:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material or solvent.[6] The pyridine nitrogen itself can sometimes coordinate to the metal catalyst, inhibiting its activity.[7]

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to a sluggish or incomplete reaction.

  • Incorrect Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents like SnCl₂ or Fe/HCl can also be effective.[6] The choice of reductant may need to be tailored to the specific substrate and reaction conditions.

Troubleshooting Steps:

ParameterRecommendationRationale
Catalyst Use a high-quality catalyst and ensure the substrate is free of potential poisons. Consider using a different catalyst, such as Raney Nickel, which can be less sensitive to certain functional groups.[6]An active catalyst is paramount for efficient hydrogenation. Different catalysts have varying sensitivities to functional groups and impurities.
Hydrogen Source For catalytic hydrogenation, ensure a consistent and adequate supply of hydrogen, either from a cylinder or a transfer hydrogenation source like ammonium formate.A sufficient stoichiometric amount of the reducing species is necessary for the reaction to go to completion.
Solvent Use a solvent that allows for good solubility of the starting material and is compatible with the chosen reducing agent (e.g., ethanol, methanol, or acetic acid).Proper solvation ensures efficient mass transfer to the catalyst surface.
Alternative Reducing Agents If catalytic hydrogenation is problematic, consider alternative methods such as reduction with tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid.[6]These methods operate through different mechanisms and may be more tolerant of certain functional groups or impurities.
Problem 3: Formation of Side Products

Possible Causes:

  • Over-nitration: During the nitration step, the formation of dinitro- or other over-nitrated species can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

  • Hydrodehalogenation: If a halogenated pyridine is used as a precursor, reductive conditions can sometimes lead to the removal of the halogen (hydrodehalogenation), especially with palladium catalysts.[7]

  • Dimerization: In some amination reactions, such as the Chichibabin reaction, dimerization of the pyridine ring can be a significant side reaction.[8]

Troubleshooting Steps:

IssueRecommendationRationale
Over-nitration Carefully control the stoichiometry of the nitrating agent and maintain low reaction temperatures.Minimizes the electrophilic aromatic substitution at multiple positions on the pyridine ring.
Hydrodehalogenation If using a bromo- or chloro-pyridine intermediate, consider using a catalyst less prone to this side reaction, such as Raney Nickel for reductions.[6]Palladium catalysts are highly active for C-X bond cleavage, while other catalysts may show greater selectivity.
Dimerization If employing a direct amination strategy, optimize the reaction conditions (temperature, pressure, solvent) to favor the desired amination product over dimerization.[8]Reaction kinetics and thermodynamics can be shifted to favor the desired product by adjusting these parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: A widely adopted and reliable route starts from 3-methoxypyridine. The sequence involves N-oxidation to 3-methoxypyridine-1-oxide, followed by nitration to yield 3-methoxy-4-nitropyridine-1-oxide.[9] Subsequent reduction of the nitro group and deoxygenation of the N-oxide (which can often occur in the same step) yields the final product.

Q2: Why is N-oxidation of the pyridine ring often a necessary first step?

A2: The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution reactions like nitration.[2][3] Converting the pyridine to its N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[9]

Q3: Can I introduce the amino group directly onto the 4-methoxypyridine ring?

A3: Direct amination of pyridines is possible through methods like the Chichibabin reaction, which typically uses sodium amide.[8][10][11] However, this reaction generally favors amination at the 2- and 6-positions. Achieving selective C-3 amination is challenging, though modern methods involving Zincke imine intermediates are being explored.[3][12] For 3-amino substitution, an indirect route via a nitro intermediate is generally more reliable.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration step involves the use of strong, corrosive acids (fuming nitric acid and concentrated sulfuric acid) and is highly exothermic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat), and the reaction temperature must be carefully controlled. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriately rated and shielded apparatus.

Q5: How can I purify the final this compound product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Column chromatography on silica gel can also be employed for higher purity, using a solvent gradient of ethyl acetate in hexanes or dichloromethane.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-nitropyridine-1-oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[5][9]

Materials:

  • 3-Methoxypyridine-1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 3-methoxypyridine-1-oxide to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3-methoxypyridine-1-oxide, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 3-methoxy-4-nitropyridine-1-oxide.

Protocol 2: Reduction of 3-Nitro-4-methoxypyridine to this compound

This protocol describes a general procedure for the catalytic hydrogenation of a nitro-pyridine derivative.[6][13]

Materials:

  • 3-Nitro-4-methoxypyridine (or its N-oxide)

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas or Ammonium Formate

  • Celite

Procedure:

  • To a hydrogenation flask, add 3-nitro-4-methoxypyridine and a suitable solvent such as ethanol or methanol.

  • Carefully add the hydrogenation catalyst (10% Pd/C, ~5-10 mol%).

  • If using hydrogen gas, seal the flask, evacuate, and purge with nitrogen, then fill with hydrogen to the desired pressure (typically 1-3 atm).

  • If using transfer hydrogenation, add ammonium formate (3-5 equivalents).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

General Synthetic Pathway

Synthesis_Pathway A 3-Methoxypyridine B 3-Methoxypyridine-1-oxide A->B  Oxidation   (e.g., m-CPBA) C 3-Methoxy-4-nitropyridine-1-oxide B->C  Nitration   (HNO3/H2SO4) D This compound C->D  Reduction   (e.g., H2, Pd/C)

Caption: A common synthetic route to this compound.

Troubleshooting Low Nitration Yield

Troubleshooting_Nitration Start Low Nitration Yield Cause1 Inadequate Nitrating Agent - Old or dilute reagents - Incorrect stoichiometry Start->Cause1 Cause2 Poor Temperature Control - Exothermic reaction - Side product formation Start->Cause2 Cause3 Presence of Moisture - Deactivates nitrating agent - Hydrolysis Start->Cause3 Solution1 Use fresh, concentrated reagents and optimize molar ratios. Cause1->Solution1 Solution2 Maintain low temperature (0-5 °C) with an ice bath. Cause2->Solution2 Solution3 Use anhydrous solvents and reagents. Cause3->Solution3

Caption: Troubleshooting flowchart for low yield in the nitration step.

Troubleshooting Incomplete Reduction

Troubleshooting_Reduction Start Incomplete Reduction Cause1 Catalyst Deactivation - Impurities in substrate - Pyridine coordination Start->Cause1 Cause2 Insufficient Reducing Agent - Low H2 pressure - Insufficient transfer agent Start->Cause2 Cause3 Suboptimal Conditions - Poor solvent choice - Incorrect temperature Start->Cause3 Solution1 Use high-purity substrate and screen different catalysts (e.g., Raney Ni). Cause1->Solution1 Solution2 Ensure adequate H2 pressure or sufficient equivalents of transfer agent. Cause2->Solution2 Solution3 Optimize solvent for solubility and adjust temperature as needed. Cause3->Solution3

Caption: Troubleshooting flowchart for incomplete nitro group reduction.

References

  • Pipzine Chemicals. (n.d.). 3-Methoxy-4-Nitropyridine 1-Oxide.
  • Gryko, D., et al. (2025). Challenges in the functionalization of pyridines. ResearchGate.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • Bohrium. (2023). c-h-functionalization-of-pyridines.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(30), 6174-6193.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Morton, D. (n.d.). Pyridine CH functionalization. Slideshare.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Procter, D. J., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Hong, S. H., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(15), 2065–2078.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Kakiuchi, F., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Wang, Y., et al. (2015). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 39(10), 7852-7858.
  • Kakiuchi, F., et al. (2018). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Nielsen, A. T. (1998). Synthesis and Functionalization of 3-Nitropyridines. DTU.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (n.d.). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent.
  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-4-methoxypyridine (CAS: 33631-09-3). This molecule is a crucial building block in the development of pharmaceuticals and agrochemicals, valued for its role as a key intermediate in complex molecular scaffolds.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind the formation of common side products in various synthetic routes and provide actionable troubleshooting strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound, structured by common synthetic methodologies.

Route 1: Reduction of 4-Methoxy-3-nitropyridine

This is a common and direct approach, but impurities can arise from the choice of reducing agent and reaction conditions.

Question: I am reducing 4-methoxy-3-nitropyridine and my final product is contaminated. What are the likely impurities and how can I prevent them?

Answer:

The primary challenge in this synthesis is achieving complete and clean reduction of the nitro group without affecting the pyridine ring or the methoxy group. The identity of the side products is highly dependent on the reducing system employed.

Expertise & Causality: The reduction of a nitro group to an amine is a multi-step process involving nitroso and hydroxylamine intermediates. Incomplete reaction is the most common source of impurities.

  • Incomplete Reduction: If the reaction is not driven to completion, you may isolate starting material (4-methoxy-3-nitropyridine) or partially reduced intermediates like 4-methoxy-3-nitrosopyridine and N-(4-methoxypyridin-3-yl)hydroxylamine. This is often due to insufficient reducing agent, poor catalyst activity, or inadequate reaction time.

  • Hydrodehalogenation (if applicable): If your starting material is a halogenated nitropyridine, catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to the cleavage of the carbon-halogen bond, replacing it with a hydrogen.

  • Side Products from Metal/Acid Systems: When using systems like SnCl₂/HCl or Fe/HCl, the acidic workup and subsequent basification to isolate the free amine can be critical. Incomplete removal of metal salts can contaminate the product.[2] The primary drawback of using stannous chloride is the generation of significant tin salt waste, which can complicate purification.[2]

Trustworthiness & Self-Validating Protocols: To ensure a clean reaction, systematically evaluate and optimize the following parameters:

  • Catalyst Choice & Loading (for Catalytic Hydrogenation):

    • Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. A loading of 5-10 mol% is typical.

    • If hydrodehalogenation is an issue with a halogenated precursor, consider alternative catalysts like platinum oxide (Adam's catalyst) or transfer hydrogenation conditions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. The reaction is complete only when all starting material is consumed.

  • Workup Procedure:

    • For metal/acid reductions, after the reaction, ensure the pH is carefully adjusted to >8 with a base like sodium carbonate or sodium hydroxide to precipitate metal hydroxides.

    • Filter the reaction mixture through a pad of Celite to thoroughly remove the metal salts and/or catalyst before extraction.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Side Product Potential Cause Recommended Solution
Unreacted 4-methoxy-3-nitropyridineInsufficient reducing agent; deactivated catalyst; short reaction time.Increase reagent/catalyst loading; use fresh catalyst; monitor reaction by TLC/LC-MS until completion.
Metal Salt ContaminationIncomplete removal during workup.Filter through Celite after basification; wash the organic layer thoroughly with water and brine.
N-(4-methoxypyridin-3-yl)hydroxylamineIncomplete reduction.Increase reaction time or temperature; ensure sufficient reducing agent is present.
Route 2: Buchwald-Hartwig Amination

This powerful palladium-catalyzed C-N bond formation is highly versatile but sensitive to reaction parameters.[3] The coupling typically involves an aryl halide (e.g., 3-bromo-4-methoxypyridine) and an ammonia equivalent or a primary amine followed by deprotection.

Question: I am performing a Buchwald-Hartwig amination to synthesize an N-protected precursor to this compound and I'm getting a low yield and multiple spots on my TLC. What's going wrong?

Answer:

The Buchwald-Hartwig amination is a complex catalytic cycle, and deviations can lead to several unproductive pathways.[4]

Expertise & Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] Side reactions compete with the productive reductive elimination step.[3]

  • Hydrodehalogenation: This is often the primary side product, where the starting aryl halide is reduced to 4-methoxypyridine. It arises from a competing pathway where an intermediate palladium-hydride species, formed via β-hydride elimination from the amido complex or reaction with trace water/base, reductively eliminates the arene.

  • Homocoupling (Biaryl Formation): The formation of dimeric bipyridyl species can occur, though it is less common with modern, sterically hindered phosphine ligands.

  • Ligand Degradation: Phosphine ligands can be oxidized, deactivating the catalyst. This is exacerbated by the presence of oxygen.

  • Base Incompatibility: Strong bases like NaOt-Bu can be incompatible with sensitive functional groups on the substrate.[6]

Trustworthiness & Self-Validating Protocols: Success in Buchwald-Hartwig amination hinges on meticulous setup and component selection.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents are added under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[7]

  • Ligand and Base Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often minimize side reactions like hydrodehalogenation.[4][6] The base must be strong enough to deprotonate the amine but compatible with other functional groups.[5]

  • Solvent Purity: Use anhydrous, high-purity solvents. Trace water can interfere with the catalyst and promote hydrodehalogenation.

  • Purification: The crude product from a Buchwald-Hartwig reaction almost always requires purification by flash column chromatography on silica gel to separate the desired product from the starting material, hydrodehalogenated side product, and catalyst residues.[7]

Experimental Workflow: Troubleshooting Buchwald-Hartwig Reactions

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions LowYield Low Yield / Multiple Products Identify Identify Side Products (LC-MS, NMR) LowYield->Identify Hydrodehalogenation Major product is 4-methoxypyridine? Identify->Hydrodehalogenation StartingMaterial High amount of starting material? Identify->StartingMaterial Inert Improve Inert Atmosphere (Degas solvent, use glovebox) Hydrodehalogenation->Inert Yes Ligand Change Ligand (Use bulkier phosphine) Hydrodehalogenation->Ligand Yes Catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) StartingMaterial->Catalyst Yes Temp Optimize Temperature StartingMaterial->Temp Yes Inert->LowYield Re-run Ligand->LowYield Re-run Catalyst->LowYield Re-run Temp->LowYield Re-run

Caption: Troubleshooting workflow for a Buchwald-Hartwig amination.

Route 3: Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine rings using sodium amide (NaNH₂).[8] It is effective but often requires harsh conditions.

Question: I am trying to aminate 4-methoxypyridine using the Chichibabin reaction, but the result is a complex mixture. What are the expected side products?

Answer:

The Chichibabin reaction's high reactivity and harsh conditions can lead to issues with regioselectivity and stability.[8][9]

Expertise & Causality: The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻).[9]

  • Isomeric Products: The primary issue with a substituted pyridine like 4-methoxypyridine is regioselectivity. The amide anion can attack either the C2 or C6 position, which are electronically activated by the ring nitrogen. This can lead to the formation of 2-amino-4-methoxypyridine as a significant isomeric impurity.

  • Dimerization: Under the strongly basic and high-temperature conditions, dimerization of the pyridine starting material can occur, leading to bipyridine derivatives.[9]

  • Over-amination: Although less common, reaction at multiple sites on the ring can occur.[8]

Trustworthiness & Self-Validating Protocols: Controlling the Chichibabin reaction requires careful management of conditions.

  • Temperature Control: Traditional conditions often require high heat (100-130 °C) in solvents like toluene or xylene.[8] Carefully controlling the temperature can help minimize dimer formation.

  • Modern Variants: Consider using milder, modern variations of the Chichibabin reaction. For instance, protocols using a sodium hydride-iodide composite have been developed to allow amination under less harsh conditions.[10][11]

  • Purification: Isomeric products like 2-amino-4-methoxypyridine and this compound can have very similar polarities, making separation challenging. Careful flash column chromatography or preparative HPLC may be required.

Impurity Formation Pathway: Chichibabin Reaction

G cluster_0 cluster_1 Start 4-Methoxypyridine Reagents NaNH₂, Heat Desired This compound (Desired Product) Reagents->Desired Attack at C3 (If starting with a precursor) Side1 2-Amino-4-methoxypyridine (Isomeric Impurity) Reagents->Side1 Attack at C2/C6 Side2 Bipyridine Dimers (Dimerization) Reagents->Side2 Dimerization

Caption: Potential products from the Chichibabin amination of 4-methoxypyridine.

Route 4: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide (4-methoxypyridine-3-carboxamide) into a primary amine with one fewer carbon atom.[12]

Question: I am using a Hofmann rearrangement to prepare this compound, but my yield is low and I have several byproducts. What should I look for?

Answer:

The key to a successful Hofmann rearrangement is the controlled formation and subsequent reaction of the isocyanate intermediate.[12]

Expertise & Causality: The reaction proceeds by converting the amide to an N-bromoamide, which rearranges to an isocyanate. This isocyanate is then hydrolyzed to the amine.[12] Side products arise from alternative fates of the highly reactive isocyanate.

  • Urethane/Carbamate Formation: If the reaction is performed in an alcohol solvent (e.g., methanol), the alcohol can act as a nucleophile and trap the isocyanate intermediate, forming a stable carbamate (e.g., methyl N-(4-methoxypyridin-3-yl)carbamate).[13][14] This is a common and useful modification of the reaction, but if the free amine is the target, it represents a side product.

  • Symmetrical Urea Formation: The desired product, this compound, is nucleophilic and can react with any remaining isocyanate intermediate to form a symmetrical urea byproduct (1,3-bis(4-methoxypyridin-3-yl)urea).

  • Incomplete Reaction: Unreacted starting amide or the N-bromoamide intermediate may persist if conditions are not optimal.

Trustworthiness & Self-Validating Protocols: To favor the formation of the primary amine:

  • Aqueous Conditions: Ensure the reaction is run in aqueous base (e.g., NaOH(aq) or KOH(aq)). Water is required to hydrolyze the isocyanate to a carbamic acid, which then decarboxylates to the amine.[12]

  • Reagent Stoichiometry: Use a slight excess of bromine and a larger excess of base to ensure complete formation of the N-bromoamide and to facilitate the rearrangement and final hydrolysis.

  • Temperature Management: The initial N-bromination can often be done at low temperatures (0-5 °C), while the rearrangement and hydrolysis typically require gentle heating. Monitor the temperature carefully to avoid degradation.

General Purification Protocol

Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of crude this compound. The eluent system will require optimization based on TLC analysis of the specific crude mixture.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or dichloromethane), adding the silica, and concentrating to a dry, free-flowing powder under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using the initial eluent mixture (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (or adding a small percentage of methanol or triethylamine for very polar compounds).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References
  • Benchchem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Chem-Impex. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 33631-09-3.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • Sigma-Aldrich. (n.d.). This compound | 33631-09-3.
  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
  • DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

Sources

Technical Support Center: Purification of 3-Amino-4-methoxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Amino-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical and agrochemical agents, achieving high purity of this compound is critical for downstream applications[1]. This document provides a framework for developing a robust recrystallization protocol and addressing common challenges that may arise during the process.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Appearance Brown, dark brown, or off-white to brown crystalline solid/powder[1][2][4]
Melting Point 60-66 °C or 83 °C (Varies with purity)[1][2][3]
pKa 7.48 ± 0.18 (Predicted)[2]
Storage Conditions Store at 0-8°C or in a freezer under -20°C, in a dark place under an inert atmosphere.[1][2]

Note on Appearance and Melting Point: The observed color and melting point of your crude this compound can be indicative of its purity. A darker color and a broad, depressed melting range suggest the presence of impurities. The goal of recrystallization is to obtain a lighter-colored solid with a sharp melting point within the expected range.

II. Recrystallization Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude 3-Amino-4- methoxypyridine Solvent_Screening Solvent Screening Start->Solvent_Screening Test solubility in various solvents Dissolve Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Insoluble matter present Cooling Slow Cooling to Room Temperature Dissolve->Cooling No insoluble matter Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying End Pure 3-Amino-4- methoxypyridine Drying->End

Caption: A generalized workflow for the purification of this compound by recrystallization.

Step 1: Solvent Selection - The Cornerstone of Purity

The choice of solvent is the most critical factor in a successful recrystallization[5][6]. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below[5][6]. While specific solubility data for this compound is not extensively published, a systematic screening of common laboratory solvents is the recommended approach.

Recommended Solvents for Screening:

Based on the polar nature of the aminopyridine moiety and the methoxy group, and literature precedents for similar compounds, the following solvents are good starting points for screening:

  • Single Solvents:

    • Ethyl Acetate (used for the structurally similar 3-amino-4-methylpyridine)[7][8]

    • Isopropanol

    • Toluene

    • Water

    • Acetonitrile

  • Mixed Solvent Systems:

    • Ethanol/Water[8]

    • Toluene/Hexane

    • Ethyl Acetate/Hexane

Solvent Screening Protocol:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage[9].

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.

  • Observe if the compound fully dissolves. If it does, this is a potentially suitable solvent.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling[6][9].

Step 2: The Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery[10].

  • Decolorization (Optional): If the hot solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary. This step should be performed quickly to prevent premature crystallization in the funnel[6][11]. Use a pre-heated filter funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[6]. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities[10].

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

III. Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common reason for crystallization failure[10].2. The solution is supersaturated. [10]1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass stirring rod at the meniscus[10]. b) Adding a "seed crystal" of the pure compound[10].
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The solution is too concentrated, or cooled too rapidly. 2. The melting point of the compound is below the boiling point of the solvent. 3. High concentration of impurities. 1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly[12].2. Choose a lower-boiling point solvent or use a mixed solvent system.3. Consider a preliminary purification step (e.g., column chromatography) if the crude material is very impure.
Premature Crystallization During Hot Filtration 1. The solution cooled too quickly in the funnel. [11]2. The solution is too concentrated. 1. Use a pre-heated filter funnel and receiving flask. You can also use a stemless funnel to prevent clogging[11].2. Add a slight excess of hot solvent before filtration. The excess can be boiled off after filtration is complete[13].
Low Recovery Yield 1. Too much solvent was used. A portion of the compound remains dissolved in the mother liquor[10].2. Washing with solvent that was not ice-cold. 3. Incomplete crystallization. 1. Use the minimum amount of hot solvent necessary for dissolution[10].2. Ensure the wash solvent is thoroughly chilled in an ice bath.3. Allow sufficient time for cooling, both at room temperature and in an ice bath.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of the recrystallized this compound?

A1: The goal of recrystallization is to obtain a light-colored (off-white to pale brown) crystalline solid[1][4]. The purity, as determined by techniques like HPLC or GC, should be significantly improved, ideally to >98%. A sharp melting point close to the literature value is also a good indicator of high purity.

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes. This compound is harmful if swallowed and causes skin and serious eye irritation[2][14]. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

Q3: My compound is a dark brown solid. Will one recrystallization be sufficient?

A3: For heavily discolored crude material, a single recrystallization may not be sufficient to remove all colored impurities. In such cases, a second recrystallization may be necessary. The use of activated charcoal during the first recrystallization is also highly recommended to adsorb colored impurities.

Q4: Can I use a rotary evaporator to remove the solvent instead of cooling to induce crystallization?

A4: While a rotary evaporator is excellent for removing solvent to recover the crude compound if a recrystallization fails, it is not the preferred method for forming pure crystals. Rapid removal of solvent by evaporation tends to trap impurities within the resulting solid. Slow cooling of a saturated solution is the key to forming a pure crystalline lattice[6].

V. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

Sources

Technical Support Center: Chromatographic Purification of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Amino-4-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. This compound is a key building block in pharmaceutical and agrochemical development, but its purification can present unique challenges due to its chemical properties.[1][2] This guide synthesizes technical expertise with practical, field-proven insights to help you navigate these challenges successfully.

Understanding the Molecule: Why is Purification Challenging?

This compound (MW: 124.14 g/mol ) possesses a pyridine ring, making it a basic compound.[3] This basicity, stemming from the nitrogen atom in the pyridine ring, is the primary source of purification difficulties, especially when using standard silica gel chromatography. The basic amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[4][5][6] This acid-base interaction often leads to significant peak tailing, irreversible adsorption, or even degradation of the target compound on the column.[4]

Key Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₈N₂O[3]
Molecular Weight124.14 g/mol [3][7]
AppearanceSolid / Powder[8]
Storage2-8°C, protect from light[8]
pKa (Pyridine)~5-6 (estimated for pyridine derivatives)[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound in a question-and-answer format.

Issue 1: Severe Peak Tailing or Complete Sticking on a Standard Silica Gel Column

Q: My this compound is streaking badly on the TLC plate and won't elute from my silica gel column. What is happening and how can I fix it?

A: This is the most common issue faced when purifying basic amines. The basic nitrogen atom of your compound is strongly interacting with the acidic silanol groups on the silica surface, causing poor peak shape and retention.[4][5] To overcome this, you must neutralize these acidic sites or use a different stationary phase.

Actionable Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This "competing base" will interact with the silica's acidic sites, preventing your compound from binding too strongly.[6][9]

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). This is often the first and most effective method to try.[9][10]

    • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of ammonia in methanol (e.g., 10% ammonia in methanol) as the polar component can be very effective at eluting stubborn amines.[10]

  • Stationary Phase Neutralization: You can "deactivate" the silica gel before running the column.[9]

    • Pack the column with your chosen solvent system containing 1-3% triethylamine.

    • Flush the column with one to two column volumes of this solvent mixture.

    • This pre-treatment neutralizes the most acidic sites on the silica, allowing for a much-improved separation.[9][11]

  • Dry Loading with Bicarbonate: If you are performing a dry load, you can pre-adsorb your crude material onto a small amount of silica and add a small quantity of sodium bicarbonate. The bicarbonate will help to neutralize the silica in the immediate vicinity of your compound.

Issue 2: Poor Resolution and Co-elution with Impurities

Q: I've managed to get my compound to elute, but it's co-eluting with a closely related impurity. How can I improve the separation?

A: Poor resolution means the selectivity of your chromatographic system is insufficient. Simply increasing the polarity of the mobile phase will move everything faster but may not improve the separation.

Actionable Solutions:

  • Optimize the Solvent System: Systematically test different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.3, and the separation between it and the impurities (ΔRf) is maximized.[12][13]

    • Try changing the solvent components entirely. If Ethyl Acetate/Hexane isn't working, consider Dichloromethane/Methanol or Toluene/Acetone systems.[10][13] Different solvents interact with your compound and the stationary phase in unique ways, which can drastically alter selectivity.[6]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[9] This keeps the peaks sharp and can significantly improve the resolution of compounds with different polarities.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, the next logical step is to change the stationary phase. This provides a completely different separation mechanism.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is often preferred for amines.[12][14]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic analytes and prevents strong interactions, leading to symmetrical peaks.[5][6]

Issue 3: Low Recovery of the Product After Chromatography

Q: My starting crude material had a good yield, but after column chromatography, my final yield is very low. Where is my compound going?

A: Low recovery can be due to irreversible adsorption on the column or decomposition during the purification process.

Actionable Solutions:

  • Irreversible Adsorption: This is likely if you observed severe streaking or if the compound never eluted. The solutions are the same as for Issue 1: use a basic modifier or switch to a more inert stationary phase like amine-functionalized silica.[4][6]

  • Check for Decomposition: Run a simple 2D TLC test.[4]

    • Spot your crude mixture on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen eluent.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • If your compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[4]

  • Gentle Solvent Removal: When concentrating your purified fractions, use moderate temperatures on the rotary evaporator. Thermally sensitive compounds can decompose if overheated.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: There is no single "best" phase, as it depends on the specific impurities in your crude mixture. However, a general recommendation is to start with the most cost-effective option and move to more specialized phases if needed.

Stationary PhaseProsConsBest For
Silica Gel (with basic modifier) Inexpensive, widely available.Requires mobile phase modification, risk of tailing/degradation.[5]Routine purifications where impurities are not basic.
Neutral or Basic Alumina Better for basic compounds than unmodified silica.[12]Can have its own reactivity issues, lower resolution than silica.Separating basic compounds from neutral or acidic impurities.
Amine-Functionalized Silica Excellent peak shape for amines, no need for mobile phase modifiers.[5]More expensive.Difficult separations of basic compounds or when yield is critical.[6]
Reversed-Phase (C18) Silica Different selectivity, good for polar compounds.Requires aqueous mobile phases which can be difficult to remove.High-performance liquid chromatography (HPLC) analysis and purification.

Q2: How do I select an appropriate mobile phase for column chromatography?

A: Mobile phase selection is an empirical process best guided by TLC.[12]

  • Start with a standard two-component system: Ethyl Acetate (polar) / Hexanes (non-polar) is a common starting point.[10]

  • Spot your crude mixture on a TLC plate.

  • Test different solvent ratios: Run TLCs in 10%, 20%, 30%, etc., ethyl acetate in hexanes.

  • Aim for an Rf of 0.2-0.3: The ideal solvent system for column chromatography will give your target compound an Rf value in this range.[13]

  • Add a basic modifier: Once you have a suitable solvent ratio, add 1% triethylamine to the mixture and re-run the TLC to ensure the peak shape improves and the Rf does not shift too dramatically.[10]

Q3: Can I use Reversed-Phase Chromatography (e.g., C18 column)?

A: Yes, reversed-phase HPLC is an excellent technique for the analysis and purification of polar compounds like aminopyridines.[16][17] In this mode, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water).

  • pH is Critical: The retention of basic compounds on a C18 column is highly dependent on pH. To ensure good peak shape, it is often necessary to use a mobile phase with a pH at least two units above the pKa of the amine to keep it in its neutral, free-base form.[6] However, standard silica-based C18 columns are not stable at high pH. A more common approach is to use a low pH mobile phase (e.g., with 0.1% formic acid or TFA) to protonate the amine. This can improve peak shape but will alter retention time.

  • Buffers: Using a buffer like ammonium formate can help control the pH and improve reproducibility.[18]

Q4: What are the key safety precautions when handling this compound?

A: this compound and related aminopyridines are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[1][3][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[19][20]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.[21] Avoid inhaling dust or vapors.[19]

  • Exposure: The compound is harmful if swallowed and causes skin and serious eye irritation.[3][8] In case of contact, wash the affected area thoroughly. If inhaled, move to fresh air. Seek immediate medical attention if symptoms are severe.[19][22]

Experimental Protocols & Workflows

Workflow for Troubleshooting Purification

This diagram outlines a logical decision-making process for troubleshooting the purification of this compound.

G start Crude this compound tlc_test Run TLC (e.g., 30% EtOAc/Hex) start->tlc_test eval_tlc Evaluate TLC Plate tlc_test->eval_tlc tailing Severe Tailing or Spot at Baseline? eval_tlc->tailing Problematic? good_rf Good Rf (0.2-0.3) & Spot Shape? eval_tlc->good_rf Looks Good? tailing->good_rf No add_tea Add 1% TEA to Mobile Phase Re-run TLC tailing->add_tea Yes good_rf->tailing No run_column Proceed with Column Chromatography good_rf->run_column Yes check_tea_tlc Tailing Improved? add_tea->check_tea_tlc change_phase Switch Stationary Phase (Alumina or Amine-Silica) check_tea_tlc->change_phase No check_tea_tlc->run_column Yes change_phase->tlc_test Re-develop method

Caption: A decision workflow for troubleshooting common purification issues.

Protocol 1: Flash Chromatography on Silica Gel with Triethylamine Modifier

This protocol describes a standard flash chromatography procedure for purifying this compound on a gram scale.

1. Method Development (TLC):

  • Find a solvent system of ethyl acetate (EtOAc) and hexanes that gives the target compound an Rf of ~0.2-0.3.

  • Prepare this optimal solvent system and a second one containing an additional 1% triethylamine (TEA). For example, if 40% EtOAc/Hexanes is optimal, prepare Eluent A: 40% EtOAc/Hexanes and Eluent B: 40% EtOAc/Hexanes + 1% TEA.

  • Confirm on TLC that Eluent B provides a good spot shape without drastically increasing the Rf.

2. Column Packing:

  • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[14]

  • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.[14]

  • Prepare a slurry of silica gel in the non-polar solvent (hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]

  • Add another thin layer of sand on top of the packed silica bed.

  • Equilibrate the column by passing 2-3 column volumes of Eluent B through the packed silica. This deactivates the acidic sites.[9]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Carefully pipette the solution onto the top layer of sand.

  • Allow the solvent to absorb into the silica until the top of the sand appears dry.

  • Carefully add a small amount of eluent, let it absorb again. Repeat twice to ensure the compound is loaded in a narrow band.[13]

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with Eluent B.

  • Apply positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[13]

  • Collect fractions in test tubes.

  • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

5. Analysis and Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator at a moderate temperature (<40°C).

  • Place the final product under high vacuum to remove residual solvent and TEA.

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • 3-Amino-2-methoxy-4-methylpyridine SDS. (n.d.). ECHEMI.
  • This compound. (n.d.). Chem-Impex.
  • 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 3-Methoxy-4-aminopyridine. (n.d.). PubChem.
  • 3-Amino-4-methylpyridine 97. (n.d.). Sigma-Aldrich.
  • van der Rijt, C. C., et al. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 166-9.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • Pyridinone Synthesis: Technical Support & Troubleshooting Guide. (n.d.). Benchchem.
  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (n.d.). SIELC Technologies.
  • Selection of mobile phase in high-performance liquid chromatographic determination for medicines. (1994). PubMed.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
  • 4-Amino-3-methoxypyridine. (n.d.). Chem-Impex.
  • Column chromatography. (n.d.). Department of Chemistry, University of Calgary.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Amine purification. (2011). Science Forums.
  • Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester.
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • Application Notes and Protocols: Derivatization of 4-Amino-3-methylpyridine for Biological Screening. (n.d.). Benchchem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • This compound. (n.d.). VSNCHEM.
  • Column chromatography. (n.d.). Columbia University.
  • Chromatography: How to Run a Flash Column. (n.d.). Department of Chemistry, University of Rochester.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry, University of Rochester.

Sources

Optimizing reaction conditions for 3-Amino-4-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-4-methoxypyridine

Welcome to the technical support guide for the synthesis of this compound (CAS: 33631-09-3). This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of various pharmaceuticals.[1] This guide is designed for researchers and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Part 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the scale of the reaction, available starting materials, and desired purity profile. Below is a comparison of the most common and effective strategies.

Synthetic Strategy Starting Material Key Reagents & Conditions Advantages Challenges
Route A: Reduction of a Nitro Intermediate 4-Methoxy-3-nitropyridineCatalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-based reduction (e.g., SnCl₂, Fe/HCl)High yield, clean conversion, scalable, readily available starting material.[2]Catalytic methods can be sensitive to poisoning; metal reductions require careful workup.
Route B: Buchwald-Hartwig Amination 3-Halo-4-methoxypyridine (e.g., 3-Bromo)Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu), ammonia source.Excellent functional group tolerance, mild reaction conditions.[3][4]Catalyst and ligand costs can be high; optimization of ligand/base is critical.[5][6]
Route C: Nucleophilic Aromatic Substitution (SNAAr) 3-Halo-4-methoxypyridine (e.g., 3-Chloro)Concentrated ammonia, copper catalyst (optional), high temperature and pressure.Uses inexpensive reagents.Requires harsh conditions (high temperature/pressure), potential for side reactions.[7]

For its reliability, scalability, and high yield, Route A: Reduction of a Nitro Intermediate is the most frequently recommended pathway for standard laboratory and pilot-scale synthesis.

Part 2: Recommended Protocol - Reduction of 4-Methoxy-3-nitropyridine

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation of 4-Methoxy-3-nitropyridine.

Experimental Workflow Diagram

Synthesis_Workflow SM 4-Methoxy-3-nitropyridine in Solvent (e.g., Methanol) Catalyst Add Pd/C Catalyst (5-10 mol%) SM->Catalyst Hydrogenation Hydrogenation (H₂ balloon or Parr shaker) Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS (Disappearance of SM) Hydrogenation->Monitoring Filtration Filter through Celite® to remove catalyst Monitoring->Filtration Concentration Concentrate Filtrate under reduced pressure Filtration->Concentration Purification Purify Crude Product (Recrystallization or Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask or hydrogenation vessel, add 4-Methoxy-3-nitropyridine (1.0 eq). Dissolve the starting material in a suitable solvent, such as methanol or ethanol (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Note: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste or under an inert atmosphere to prevent ignition.

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas (H₂). Maintain a positive pressure of hydrogen using a balloon or perform the reaction in a Parr hydrogenation apparatus (e.g., at 40-50 psi).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-12 hours).

  • Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.[4]

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude product as a solid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.[8]

Part 3: Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation is very slow or has stalled. What could be the cause? A1: Several factors can inhibit catalytic hydrogenation. First, ensure your hydrogen source is adequate and the system is properly sealed. Second, the palladium catalyst may be poisoned. Common catalyst poisons include sulfur-containing compounds or residual halides from previous synthetic steps. Using high-purity starting materials and solvents is crucial. Finally, the catalyst itself may be old or inactive; using a fresh batch is recommended.

Q2: What is the best way to monitor the progress of the nitro group reduction? A2: Thin Layer Chromatography (TLC) is the most convenient method. The product, this compound, is significantly more polar than the starting material, 4-Methoxy-3-nitropyridine, due to the amino group. You will observe a clear shift to a lower Rf value. A typical mobile phase is 30-50% ethyl acetate in hexanes. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q3: Can I use a different reduction method instead of catalytic hydrogenation? A3: Yes, chemical reduction is a viable alternative. A common method involves using stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like concentrated HCl, or iron powder (Fe) in acetic acid or ammonium chloride solution.[9] These methods are robust and avoid the need for specialized hydrogenation equipment but require a more involved aqueous work-up to remove metal salts.

Q4: I am considering a Buchwald-Hartwig amination approach. What are the critical parameters? A4: The success of a Buchwald-Hartwig amination hinges on the correct combination of palladium precursor, phosphine ligand, and base.[4] For heteroaryl halides, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[10] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[5] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Part 4: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Problem Encountered LowYield Low or No Yield Start->LowYield Impure Impure Product (TLC) Start->Impure Isolation Isolation Issues Start->Isolation CheckSM Starting Material Quality? LowYield->CheckSM Cause? SideReaction Side Reactions Occurring? Impure->SideReaction Cause? Emulsion Emulsion during Workup? Isolation->Emulsion Cause? SM_OK SM_OK CheckSM->SM_OK High Purity SM_Bad Action: Purify SM (Recrystallize/Distill) CheckSM->SM_Bad Impure CheckReagents Reagents/Catalyst Active? SM_OK->CheckReagents Next Reagents_OK Reagents_OK CheckReagents->Reagents_OK Yes Reagents_Bad Action: Use Fresh Catalyst & Anhydrous Solvents CheckReagents->Reagents_Bad No/Unsure CheckConditions Reaction Conditions Correct? Reagents_OK->CheckConditions Next Cond_OK Cond_OK CheckConditions->Cond_OK Yes Cond_Bad Action: Verify Temp, Pressure (H₂), & Time CheckConditions->Cond_Bad No SR_Yes Action: Lower Temp, Check Reagent Stoichiometry SideReaction->SR_Yes Yes SR_No SR_No SideReaction->SR_No No Incomplete Incomplete SR_No->Incomplete Incomplete Reaction? Inc_Yes Action: Increase Reaction Time or Add More Catalyst Incomplete->Inc_Yes Yes Emul_Yes Action: Add Brine, Filter through Celite® Emulsion->Emul_Yes Yes Emul_No Emul_No Emulsion->Emul_No No OilingOut OilingOut Emul_No->OilingOut Product Oiling Out? Oil_Yes Action: Change Recrystallization Solvent, Try Trituration OilingOut->Oil_Yes Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Problem Potential Cause Recommended Solution
Low Yield / Stalled Reaction Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality.Use a fresh batch of catalyst from a reputable supplier. Ensure starting material is free of sulfur or other potential poisons.
Insufficient Hydrogen: Leak in the hydrogenation setup or inadequate H₂ pressure.Check all seals and connections on the apparatus. Ensure a positive pressure of hydrogen is maintained throughout the reaction.
Poor Quality Starting Material: Impurities in the 4-methoxy-3-nitropyridine can interfere with the reaction.Verify the purity of the starting material by NMR or melting point. Purify if necessary before the reduction step.
Multiple Byproducts on TLC Over-reduction: In some pyridine systems, prolonged reaction times can lead to ring saturation.Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Incomplete Reaction: Both starting material and product are present.Increase the reaction time, add a fresh portion of catalyst, or increase the hydrogen pressure.
Side Reactions (Buchwald-Hartwig): Reductive dehalogenation of the starting material can compete with amination.Optimize the ligand and base combination. A more electron-rich, bulky ligand can favor the desired C-N coupling.[5][6]
Difficulty with Product Isolation Product is Water-Soluble: The amino group can make the product partially soluble in the aqueous phase during workup (if using a chemical reduction method).Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction.
Emulsion During Extraction: Formation of a stable emulsion between the organic and aqueous layers.Add brine to help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.
Product Fails to Crystallize: The isolated product is an oil or wax instead of a solid.Ensure all solvent is removed. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purify by column chromatography.

References

  • Biosynth. (n.d.). This compound.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (2023). Chichibabin reaction.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Biosynth. (n.d.). 4-Methoxy-3-nitropyridine.
  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Barrios-Landeros, F., & Carrow, B. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • European Patent Office. (2000). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Kaga, A., Hayashi, S., Hori, H., & Chiba, S. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Organic Letters, 19(21), 5916-5919.
  • Kaga, A., Hayashi, S., Hori, H., & Chiba, S. (2017). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • Sigma-Aldrich. (n.d.). This compound.
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  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitropyridine 97%.
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  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine.
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Sources

Technical Support Center: Challenges in the Scale-Up of 3-Amino-4-methoxypyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-4-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning this important building block from the bench to larger-scale production. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] While several synthetic routes exist, scaling these processes introduces significant challenges related to yield, purity, cost, and safety.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Common Synthetic Routes & Scale-Up Considerations

The most prevalent and industrially viable approach to synthesizing this compound involves the amination of a 3-halo-4-methoxypyridine precursor. Among modern methods, the Palladium-catalyzed Buchwald-Hartwig amination is frequently employed due to its versatility and effectiveness.[2][3][4]

Primary Route: Buchwald-Hartwig Amination

This route typically starts from 3-bromo-4-methoxypyridine and utilizes an ammonia surrogate or aqueous ammonia in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5]

SM 3-Bromo-4-methoxypyridine Product This compound SM->Product Buchwald-Hartwig Amination Reagents Ammonia Source (e.g., NH₃, Benzophenone Imine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu) Reagents->Product

Caption: Primary synthetic route to this compound.

While effective, this reaction presents several scale-up challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium center, leading to catalyst poisoning and incomplete conversion.[6]

  • Reagent Cost & Handling: Palladium catalysts and specialized phosphine ligands can be expensive, significantly impacting the cost of goods at scale. Strong bases like sodium tert-butoxide (NaOtBu) require careful handling under inert conditions.[3][7]

  • Product Purification: Removing residual palladium and ligand-related byproducts to meet pharmaceutical purity standards can be challenging.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis and scale-up.

Question 1: My Buchwald-Hartwig amination has stalled with significant starting material remaining. What are the likely causes and solutions?

Answer: This is a classic issue in the amination of pyridines, often pointing to catalyst deactivation or suboptimal reaction conditions.

  • Cause A: Catalyst Poisoning. The lone pair of electrons on the pyridine nitrogen of your substrate or product can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[6] This is a primary suspect.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or other Buchwald ligands). These ligands form stable, active complexes with palladium that are less susceptible to displacement by the pyridine nitrogen.[3]

      • Catalyst Loading: While counterintuitive when considering cost, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) may be necessary to compensate for gradual deactivation over the reaction course.

  • Cause B: Inactive Catalyst or Reagents. The active Pd(0) species is sensitive to oxygen, and the reaction is highly sensitive to moisture.

    • Solution:

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. Standard Schlenk techniques are highly recommended for scale-up success.[7]

      • Reagent Quality: Use anhydrous, degassed solvents. Ensure the base (e.g., NaOtBu) is fresh and has not been excessively exposed to air. Use a high-purity ammonia source.

  • Cause C: Insufficient Temperature. The oxidative addition of the C-Br bond to the palladium center is often the rate-limiting step and requires sufficient thermal energy.

    • Solution: Ensure your reactor's internal temperature is at the target. For scale-up, remember that surface-to-volume ratio decreases, so heating can be less efficient. Use a calibrated temperature probe in the reaction mixture. If the reaction is clean but slow, a modest increase in temperature (e.g., 5-10 °C) may be beneficial, but monitor for byproduct formation.

Question 2: I'm observing a persistent black precipitate (palladium black) in my reaction. Why is this happening and how can I prevent it?

Answer: The formation of palladium black is a clear sign of catalyst decomposition, where the Pd(0) catalyst has agglomerated and precipitated out of the catalytic cycle, rendering it inactive.[6]

  • Cause A: Unstable Catalytic Species. This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediate, especially at higher temperatures.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: A common strategy is to use a slightly higher ratio of ligand to palladium (e.g., 2.2:1 for bidentate ligands or 4.4:1 for monodentate ligands relative to a Pd₂(dba)₃ precursor). This ensures enough free ligand is present to stabilize the active species.

      • Switch to a Pre-formed Catalyst: Using well-defined, air-stable precatalysts (e.g., XPhos-Pd-G3) can lead to more consistent initiation and a lower tendency to form palladium black compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.[7]

  • Cause B: Reaction Temperature is Too High. Excessive heat can accelerate decomposition pathways.

    • Solution: Optimize the temperature. Find the minimum temperature required for an efficient reaction rate. It's better to run the reaction for a longer time at a slightly lower, more stable temperature than to push it too hard and cause catalyst death.

Question 3: Purification is difficult at scale. How can I efficiently remove palladium and other impurities from my this compound?

Answer: Removing metal and process-related impurities is critical, especially for pharmaceutical applications.

  • Problem A: Residual Palladium.

    • Solution 1: Activated Carbon Treatment. After the reaction workup, dissolving the crude product in a suitable solvent (e.g., Ethyl Acetate, Toluene) and stirring with activated carbon (charcoal) can effectively adsorb residual palladium. A subsequent filtration through Celite® will remove the carbon.

    • Solution 2: Metal Scavengers. For very low ppm requirements, consider using commercially available metal scavengers (e.g., silica- or polymer-bound thiols). These are stirred with a solution of the crude product and then filtered off.

    • Solution 3: Acid/Base Workup. An aqueous acidic wash (e.g., dilute HCl) will protonate the aminopyridine, moving it into the aqueous layer. The organic layer containing neutral, non-basic impurities (like ligand oxides) can be separated. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This can leave palladium salts behind in the aqueous waste streams.

  • Problem B: Crystallization Fails or Gives Oily Product.

    • Solution: A proper solvent screen is crucial. This compound is a crystalline solid.

      • Anti-Solvent Crystallization: Find a solvent in which the product is highly soluble (e.g., Isopropanol, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Heptane, Hexane). Dissolve the crude material in a minimum amount of the good solvent at an elevated temperature, then slowly add the anti-solvent until turbidity is observed. Cool slowly to allow for crystal formation.

      • Recrystallization: The crude product can be dissolved in a hot solvent mixture (e.g., Toluene/Heptane or Ethanol/Water) and allowed to cool slowly. The final product should crystallize out, leaving impurities in the mother liquor.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this production?

    • Aminopyridine Toxicity: Aminopyridines as a class are toxic by all routes of exposure (inhalation, ingestion, skin contact) and can have neurotoxic effects.[9][10] All handling should be done in a well-ventilated area (fume hood or ventilated enclosure) with appropriate personal protective equipment (gloves, lab coat, safety glasses).[11][12]

    • Reagent Hazards: Strong bases like NaOtBu are corrosive and can be pyrophoric. Palladium catalysts, especially when finely divided like palladium on carbon (used in other routes) can be pyrophoric. Thermal decomposition can release toxic fumes like nitrogen oxides.[10][11] Always consult the Safety Data Sheet (SDS) for all reagents.[13]

    • Reaction Exotherms: Although not typically a violently exothermic reaction, all chemical reactions should be monitored for temperature changes during scale-up, as heat dissipation is less efficient in larger vessels.

  • Q2: How can I effectively monitor the reaction progress at scale without constant sampling?

    • For process development, HPLC is the gold standard for accurately tracking the disappearance of starting material and the appearance of the product. At scale, taking frequent samples can be cumbersome. In-situ monitoring tools like process analytical technology (PAT) using IR or Raman spectroscopy can be implemented to track key species in real-time without sampling. For a simpler approach, TLC can still be used on carefully quenched samples to give a qualitative assessment of completion.[6]

  • Q3: Are there viable alternative routes that avoid expensive palladium catalysts?

    • Yes, classical methods like nucleophilic aromatic substitution (SNAᵣ) exist. This would involve reacting 3-halo-4-methoxypyridine with ammonia at high temperatures and pressures, often with a copper catalyst (Ullmann condensation).[8][14] While cheaper, these methods often require harsh conditions (e.g., 160-180°C in an autoclave), which can lead to different side products and present significant engineering and safety challenges at scale.[14]

Section 4: Protocols & Data

Experimental Protocol: Gram-Scale Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for your specific equipment and scale.

Materials:

  • 3-Bromo-4-methoxypyridine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Benzophenone imine (as an ammonia surrogate, 1.2 eq)

  • Anhydrous, degassed Toluene

  • 3M Hydrochloric Acid

  • 5M Sodium Hydroxide

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%). Seal the flask, and evacuate and backfill with Argon three times.[4][7]

  • Reagent Addition: Under a positive flow of Argon, add NaOtBu (1.4 eq) and 3-bromo-4-methoxypyridine (1.0 eq).

  • Solvent and Amine Source: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M with respect to the starting bromide. Begin stirring. Add benzophenone imine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis Workup: Cool the reaction to room temperature. Add 3M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of ethyl acetate can help. Separate the layers.

  • Purification (Acid/Base): Extract the organic layer with 1M HCl (2x). Combine the acidic aqueous layers. Wash this combined aqueous layer with ethyl acetate to remove non-basic impurities.

  • Isolation: Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >10. The product will precipitate or can be extracted with ethyl acetate (3x).

  • Final Steps: Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Data Summary Table
ParameterConditionRationale / Comment
Catalyst Pd₂(dba)₃ / XPhosA robust system for electron-rich heteroaryl halides. Other ligands may work.
Catalyst Loading 1-2 mol% PdHigher loading may be needed at scale to counteract deactivation.
Base Sodium tert-butoxideStrong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are milder alternatives.[6]
Solvent Toluene or DioxaneHigh-boiling, aprotic solvents are standard. Must be anhydrous.[7]
Temperature 90-110 °CDependent on substrate reactivity and catalyst system.
Concentration 0.1 - 0.5 MHigher concentrations are better for throughput but may require better heat management.
Typical Yield 75-90%Highly dependent on optimization and scale.
Experimental Workflow Diagram

cluster_0 Reaction Phase cluster_1 Workup & Purification Phase Setup 1. Inert Vessel Setup (Flask, Ar/N₂) AddReagents 2. Add Catalyst, Ligand, Base, Bromide Setup->AddReagents AddSolven AddSolven AddReagents->AddSolven AddSolvent 3. Add Toluene & Amine Source React 4. Heat (110 °C) & Monitor (LCMS) Quench 5. Cool & Quench (Aqueous HCl) React->Quench t t t->React Extract 6. Acid/Base Extraction & Phase Separation Quench->Extract Crystallize 7. Concentrate & Recrystallize Extract->Crystallize Isolate 8. Filter & Dry Final Product Crystallize->Isolate

Caption: General experimental workflow for Buchwald-Hartwig synthesis.

Section 5: Troubleshooting Logic Diagram

Problem Low Yield / Stalled Reaction Cause1 Catalyst Deactivation? Problem->Cause1 Check for Pd Black Cause2 Reagent/Atmosphere Issue? Problem->Cause2 Cause3 Suboptimal Conditions? Problem->Cause3 Cause1->Cause2 No Sol1a Use Bulky Ligand (e.g., XPhos) Cause1->Sol1a Yes Cause2->Cause3 No Sol2a Ensure Rigorous Inert Atmosphere Cause2->Sol2a Yes Sol3a Verify Internal Reaction Temperature Cause3->Sol3a Yes Sol1b Use Pre-catalyst (e.g., G3-XPhos) Sol1c Increase Catalyst Loading Sol2b Use Anhydrous/ Degassed Solvents Sol2c Use Fresh, High- Purity Base Sol3b Optimize Reaction Time

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • U.S. Environmental Protection Agency (EPA). Aminopyridines Hazard Summary. [Link]
  • Li, J. J., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • PubMed.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Chiba, S., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Angewandte Chemie International Edition, 57(42), 13958-13962. [Link]
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
  • Lundgren, R. J., et al. (2020). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry, 18(30), 5765-5780. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. [Link]
  • Patsnap. CN104356057A - Preparation method of 3-amino-4-methylpyridine. [Link]
  • ResearchGate. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]
  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. [Link]
  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
  • Ingenta Connect.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Organic Syntheses. 3-aminopyridine procedure. [Link]
  • Royal Society of Chemistry. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
  • ResearchGate. Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using.... [Link]
  • PubMed. Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. [Link]
  • PubChem. 3-Bromo-4-methoxypyridine. [Link]
  • ResearchGate. (PDF) Pd 2 (dba)

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Preventing byproduct formation in Suzuki coupling of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 3-amino-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties and coordination potential of the substituted pyridine ring can often lead to challenging side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and minimize byproduct formation.

Troubleshooting Guide: Overcoming Common Byproducts

This section addresses specific issues you may encounter during your experiments, offering explanations for their formation and actionable solutions.

Issue 1: Significant Formation of Homocoupling Byproduct (Bipyridine)

You Observe: A significant peak in your LC-MS or NMR corresponding to the dimer of your boronic acid/ester coupling partner.

Root Cause Analysis: Homocoupling is a common byproduct in Suzuki reactions and is primarily caused by two pathways:

  • Oxygen-Mediated Oxidative Coupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the oxidative homocoupling of the boronic acid.[1][2] Higher oxygen levels have been shown to increase the rate of homocoupling.[3]

  • Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to the active Pd(0) species can be accompanied by the homocoupling of the boronic acid, which acts as the reductant.[3][4]

Mitigation Strategies:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by utilizing three to four freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Catalyst Selection:

    • Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the need for in-situ reduction and the associated homocoupling.[2]

    • Utilize Modern Precatalysts: Advanced palladium precatalysts, like those developed by the Buchwald group, are designed for controlled activation and can minimize side reactions.[7][8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.[2][9]

  • Additive Consideration: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) that leads to homocoupling.[10]

Issue 2: Protodeboronation of the Boronic Acid/Ester

You Observe: Your starting boronic acid or ester is being consumed, but the major product is the corresponding arene (the boronic acid group is replaced by a hydrogen atom), not the desired coupled product.

Root Cause Analysis: Protodeboronation is the cleavage of the carbon-boron bond and is a significant competing side reaction, especially with electron-rich or heteroaromatic boronic acids.[11][12] Several factors can promote this undesired pathway:

  • Basic Conditions: The base required for the Suzuki coupling can also catalyze protodeboronation.[13]

  • Aqueous Conditions: The presence of water, often used to dissolve the inorganic base, can be a proton source for this side reaction.[14]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[7]

  • Substrate Instability: Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like pyridines, can be inherently unstable and prone to protodeboronation.[11][15]

Mitigation Strategies:

  • Use More Stable Boron Reagents:

    • Boronic Esters: Pinacol (Bpin) or neopentylglycol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[16]

    • MIDA Boronates or Trifluoroborates: These are highly stable boron reagents that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[7][17]

  • Optimize Reaction Conditions:

    • Milder Base: If protodeboronation is severe, switching to a milder base like NaHCO₃, KHCO₃, or CsF may be beneficial.[7][18]

    • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation. This may require the use of an organic-soluble base.[19]

    • Lower Temperature and Shorter Reaction Time: Minimizing the reaction temperature and time can help to favor the desired coupling over the decomposition of the boronic acid.[5]

Issue 3: Dehalogenation of this compound Halide

You Observe: The formation of this compound as a significant byproduct.

Root Cause Analysis: Dehalogenation is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[20] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including:

  • Bases: Certain bases or impurities within them can act as hydride sources.

  • Solvents: Alcohols and, in some cases, even water can serve as hydride donors.[2]

  • Amines: The amino group on the pyridine substrate itself can potentially contribute to the formation of Pd-H species.[3]

The propensity for dehalogenation generally follows the trend I > Br > Cl.[20][21]

Mitigation Strategies:

  • Choice of Halide: If possible, using the chloro- or bromo-substituted pyridine instead of the iodo- derivative can reduce the likelihood of dehalogenation.[22]

  • Solvent Selection: Avoid using alcohol-based solvents if dehalogenation is a major issue. Anhydrous, non-protic solvents like dioxane or toluene are generally preferred.[2]

  • Base Optimization: Use high-purity, anhydrous bases. Screening different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can help identify one that minimizes hydride formation.[20]

  • Ligand Screening: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experimenting with different bulky, electron-rich phosphine ligands is recommended.[20]

  • Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway.[2]

Issue 4: Catalyst Deactivation/Inhibition

You Observe: The reaction stalls or fails to go to completion, even with extended reaction times.

Root Cause Analysis: The nitrogen atoms in the pyridine ring and the amino group of this compound are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[7][23] This is a well-known challenge in the cross-coupling of aminopyridines.[24]

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial.[8][19] The steric bulk of these ligands helps to create a coordination sphere around the palladium that favors the catalytic cycle and prevents strong binding of the pyridine nitrogen.[25]

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more robust and less susceptible to inhibition than traditional catalyst sources.[19]

  • Increased Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination to start with for the Suzuki coupling of this compound?

A1: A good starting point for challenging heteroaryl couplings like this is a combination of a palladium precatalyst such as Pd₂(dba)₃ or a Buchwald G3 precatalyst, paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[8][9][25] These catalyst systems are known to be effective for couplings involving electron-rich and potentially coordinating substrates.[24]

Q2: How do I choose the optimal base for my reaction?

A2: The choice of base is critical and often requires screening.[19]

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are common and effective choices, often used with a co-solvent of water to aid solubility.[8]

  • Phosphates: K₃PO₄ is a stronger base that can be effective for less reactive coupling partners or when using aryl chlorides.[23]

  • Fluorides: In cases where protodeboronation is a major concern, a milder base like CsF may be beneficial.[18]

The optimal base will provide sufficient activation of the boronic acid for transmetalation without promoting excessive side reactions.[26]

Q3: What is the role of water in the reaction, and should I use anhydrous conditions?

A3: Water is often added to Suzuki reactions (e.g., in a dioxane/water or toluene/water solvent system) to help dissolve the inorganic base, which can facilitate the reaction.[14][27] However, for substrates prone to protodeboronation, the presence of water can be detrimental.[12] If you observe significant protodeboronation, switching to anhydrous conditions with an organic-soluble base is a recommended strategy.[19]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: Several factors can contribute to a slow reaction:

  • Inactive Catalyst: Ensure your catalyst and ligand are not degraded. Using a modern, highly active precatalyst can be beneficial.[24]

  • Low Temperature: The reaction may require heating. An optimal temperature is typically between 80-110 °C, but this should be determined empirically.[19]

  • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system. In cases of poor solubility, switching to a different solvent like DMF or functionalizing your substrates to improve solubility might be necessary.[28]

  • Substrate Reactivity: If you are using a less reactive aryl chloride, a more active catalyst system, often with a more electron-rich ligand, will be required to facilitate the oxidative addition step.[23][29]

Visualizing Reaction Pathways and Troubleshooting

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X L₂) Pd0->OxAdd + Ar-X Transmetalation_Intermediate Transmetalation (Ar-Pd(II)-Ar' L₂) OxAdd->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination + Product Product Ar-Ar' (Desired Product) Transmetalation_Intermediate->Product ArX 3-Amino-4-methoxy-pyridine-X ArX->OxAdd Boronic R-B(OR)₂ Boronate [R-B(OR)₂(Base)]⁻ Boronic->Boronate + Base Base Base Base->Boronate Boronate->Transmetalation_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Reaction Yields Major Byproduct(s) Identify Identify Byproduct(s) (LC-MS, NMR) Start->Identify Homocoupling Homocoupling? Identify->Homocoupling Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Sol_Homo Solution: - Rigorous Degassing - Use Pd(0) Source - Bulky Ligand Homocoupling->Sol_Homo Yes Dehalogenation Dehalogenation? Protodeboronation->Dehalogenation No Sol_Proto Solution: - Use Boronic Ester/MIDA - Milder Base / Anhydrous - Lower Temperature Protodeboronation->Sol_Proto Yes Sol_Dehalo Solution: - Use Aryl-Cl or -Br - Anhydrous, Non-protic Solvent - Optimize Base Dehalogenation->Sol_Dehalo Yes Optimize Re-optimize Conditions Dehalogenation->Optimize No / Other Sol_Homo->Optimize Sol_Proto->Optimize Sol_Dehalo->Optimize

Sources

Technical Support Center: Navigating Catalyst Deactivation in Reactions with 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation in reactions involving 3-Amino-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and seek to optimize their catalytic processes. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles.

Introduction: The Double-Edged Sword of a Versatile Reagent

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2][3][4] Its utility stems from the multiple reactive sites it offers for functionalization. However, the very features that make it a valuable synthon—the Lewis basic pyridine nitrogen and the amino group—are also the primary culprits in the deactivation of transition metal catalysts, particularly palladium-based systems common in cross-coupling reactions.[5]

This guide will provide a structured approach to diagnosing and mitigating catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is sluggish or has stalled. What is the most likely cause?

A1: The most probable cause is catalyst poisoning or inhibition by the substrate itself. The lone pair of electrons on the pyridine nitrogen atom of this compound can strongly coordinate to the palladium center. This coordination occupies the active sites of the catalyst, preventing it from participating in the catalytic cycle.[5] The presence of the amino and methoxy groups can further enhance the electron density of the pyridine ring, potentially strengthening this inhibitory interaction.

Q2: How can I confirm that catalyst poisoning by this compound is the issue in my reaction?

A2: A stalled reaction or the formation of palladium black are strong indicators of catalyst deactivation. To confirm, you can run a control experiment with a less coordinating substrate under the same conditions. If the control reaction proceeds smoothly, it strongly suggests that the this compound is inhibiting your catalyst.

Q3: Are there specific types of catalysts that are more susceptible to poisoning by this compound?

A3: Yes, palladium catalysts, especially those with less sterically hindered and electron-poor ligands, are particularly vulnerable. Catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ with simple phosphine ligands are more prone to deactivation by Lewis basic substrates.[6][7][8]

Q4: Beyond catalyst poisoning, what other factors could be contributing to the poor performance of my reaction?

A4: While catalyst poisoning is a primary concern, other factors can also impact your reaction's success. These include:

  • Purity of Reagents: Ensure your this compound, coupling partner, and solvents are of high purity and anhydrous.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial.[9]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection can significantly influence the reaction outcome.

Troubleshooting Guides

Guide 1: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to mitigating catalyst deactivation when using this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Core Principle: The key to success lies in selecting a catalyst system that is less susceptible to coordination by the pyridine nitrogen and by promoting the desired catalytic turnover to outcompete the deactivation pathway.

Troubleshooting Workflow:

cluster_ligand Ligand Selection cluster_precatalyst Precatalyst Selection cluster_conditions Reaction Condition Optimization start Low Yield or Stalled Reaction with This compound q1 Is the catalyst system optimized for Lewis basic substrates? start->q1 l1 Switch to a Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) [6, 7] q1->l1 No p1 Use a Well-Defined, Air-Stable Precatalyst (e.g., Buchwald G3/G4) [6] q1->p1 No q2 Are reaction conditions optimized? q1->q2 Yes l2 Rationale: Steric bulk around the Pd center hinders pyridine coordination and promotes reductive elimination. [8, 9, 10] l1->l2 l1->q2 p2 Rationale: Ensures efficient and reliable generation of the active Pd(0) species, [5, 6] avoiding side reactions that lead to inactive palladium black. p1->p2 p1->q2 c1 Screen Solvents (e.g., Toluene, Dioxane, THF) q2->c1 No end Improved Reaction Performance q2->end Yes c2 Optimize Base (e.g., K3PO4, Cs2CO3) c1->c2 c3 Adjust Temperature (Lower temperature may reduce catalyst decomposition) c2->c3 c3->end

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Steps & Explanations:

  • Ligand Selection: The Power of Steric Hindrance

    • Action: Replace standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[7][8]

    • Causality: The large steric footprint of these ligands creates a protective pocket around the palladium atom. This steric shield physically hinders the coordination of the pyridine nitrogen of this compound to the metal center. Furthermore, the electron-rich nature of these ligands accelerates the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby favoring the desired product formation over catalyst deactivation pathways.[10][11][12]

  • Precatalyst Choice: Ensuring a Clean Start

    • Action: Utilize a well-defined, air-stable palladium precatalyst, such as the third or fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4).[7]

    • Causality: These precatalysts are designed for the clean and efficient in-situ generation of the active monoligated Pd(0) species.[6] This avoids the often-problematic reduction of Pd(II) sources like Pd(OAc)₂, which can lead to the formation of inactive palladium black, especially in the presence of coordinating substrates.

  • Reaction Condition Optimization: Fine-Tuning for Success

    • Solvent Screening: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the rate of the reaction. Aprotic polar solvents like dioxane or THF, or non-polar solvents like toluene, are commonly effective.

    • Base Optimization: The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is observed, consider running the reaction at a lower temperature for a longer duration.

Quantitative Data Summary:

ParameterStandard ConditionsRecommended Conditions for this compoundRationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃XPhos Pd G3 / SPhos Pd G4[7]Ensures clean generation of active Pd(0).[6]
Ligand PPh₃ / P(t-Bu)₃XPhos / SPhos / RuPhos[7][8]Steric bulk prevents pyridine coordination.[10][11][12]
Typical Loading 1-5 mol%0.5-2 mol%Higher activity of modern catalysts.
Temperature 80-110 °C60-100 °CLower temperatures can improve catalyst stability.
Guide 2: General Best Practices for Preventing Catalyst Deactivation

This guide outlines essential laboratory practices to minimize the risk of catalyst deactivation in any reaction involving this compound.

Workflow for Robust Experimental Setup:

cluster_reagents Reagent & Solvent Preparation cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring start Reaction Planning r1 Use High-Purity Reagents start->r1 r2 Dry Solvents and Reagents Thoroughly r1->r2 r3 Degas Solvents (e.g., Freeze-Pump-Thaw or N2/Ar sparging) [19] r2->r3 s1 Use Oven-Dried Glassware r3->s1 s2 Assemble Reaction Under Inert Atmosphere (Glovebox or Schlenk Line) s1->s2 s3 Maintain Positive Pressure of Inert Gas s2->s3 m1 Monitor Reaction Progress (TLC, LC-MS, GC-MS) s3->m1 m2 Observe for Signs of Deactivation (e.g., Color Change, Precipitation) m1->m2 end Successful Reaction m2->end

Caption: Workflow for a robust experimental setup.

Detailed Protocols:

Protocol 1: Solvent Degassing (Nitrogen/Argon Sparging)

  • Place the solvent in a flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert a long needle connected to a nitrogen or argon source, ensuring the needle tip is below the solvent surface.

  • Insert a short needle as an outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes while stirring.

  • Remove the needles and store the solvent under a positive pressure of inert gas.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with this compound

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), the aryl halide (1.0 equiv.), and the boronic acid or ester (1.2-1.5 equiv.).

  • Add the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove the catalyst.

  • Proceed with standard aqueous workup and purification.

References

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • Preparation method of 3-amino-4-methylpyridine - Eureka | P
  • High-Purity 2-Chloro-3-amino-4-methylpyridine: Key Intermedi
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook
  • Well-defined nickel and palladium precatalysts for cross-coupling - PMC - PubMed Central
  • Buchwald C
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society
  • Bulky ligands promote palladium-catalyzed protodeboron
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society
  • Technical Support Center: Optimizing Catalysis with Bulky Phosphine Ligands - Benchchem
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing)
  • Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid C
  • Poisoning with 4-Aminopyridine: Report of Three Cases - ResearchG
  • 4-aminopyridine toxicity: a case report and review of the liter
  • Poisoning with 4-aminopyridine: report of three cases - PubMed
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchG
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts
  • C

Sources

Technical Support Center: Purification of Crude 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Amino-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of your target compound.

Understanding the Challenge: The Nature of Impurities

Crude this compound, a key building block in pharmaceutical and agrochemical synthesis, can contain a variety of impurities depending on the synthetic route employed.[1] A thorough understanding of the potential impurities is the first step toward a successful purification strategy.

Common impurities may include:

  • Unreacted Starting Materials: Such as halogenated pyridine precursors or boronic acids.

  • Catalyst Residues: Palladium, copper, or other transition metal catalysts used in cross-coupling or amination reactions.[2]

  • Side-Reaction Byproducts: These can include isomers, over-aminated products, or dimers.

  • Degradation Products: Aminopyridines can be susceptible to oxidation or photodegradation, leading to colored impurities.[3]

The basic nature of the pyridine nitrogen and the amino group (predicted pKa ≈ 7.48) plays a significant role in its chromatographic behavior, often leading to tailing on standard silica gel.[4][5]

Purification Strategy Decision Tree

The choice of purification method depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Strategy start Crude this compound purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes impurity_nature Nature of Impurities? high_purity->impurity_nature No final_product Pure Product recrystallization->final_product column_chrom Column Chromatography (Normal or Reversed-Phase) impurity_nature->column_chrom Polar/Non-Polar ion_exchange Cation-Exchange Chromatography impurity_nature->ion_exchange Ionic/Basic column_chrom->recrystallization ion_exchange->recrystallization

Caption: Purification strategy decision workflow.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a rapid cooling rate or a solvent system in which the compound is too soluble.

  • Causality: The high concentration of the solute in the hot solvent leads to supersaturation occurring at a temperature above the compound's melting point.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to the hot mixture until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Avoid placing it directly in an ice bath from a high temperature.

    • Solvent System Modification: If the problem persists, consider a different solvent or a solvent mixture. A solvent in which the compound has slightly lower solubility at high temperatures may be more suitable.[6]

    • Seeding: Introduce a seed crystal (a small crystal of the pure compound) to the cooled solution to induce crystallization.[7]

Q2: I have poor recovery of my compound after recrystallization. How can I improve the yield?

A2: Low recovery can be due to using too much solvent, incomplete crystallization, or loss during filtration.

  • Causality: The amount of product retained in the mother liquor is directly proportional to the volume of solvent used.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Mother Liquor Concentration: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Washing Technique: Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.[6]

Column Chromatography

Q1: My compound is streaking or tailing badly on the silica gel column. What is the cause and how can I fix it?

A1: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel.[5]

  • Causality: The slightly acidic nature of silica gel leads to strong interactions with the basic amino and pyridine groups, causing the compound to move slowly and unevenly down the column.[9]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a volatile base like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[10]

    • Use an Alternative Stationary Phase:

      • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.[11]

      • Amine-functionalized silica: This specialized stationary phase is designed for the purification of basic compounds.[10]

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an effective alternative.[12]

Q2: My compound won't elute from the column, or the separation is very poor.

A2: This can be due to an inappropriate solvent system or interactions with the stationary phase.

  • Causality: The eluent may not be polar enough to displace the compound from the stationary phase, or the compound may be irreversibly adsorbed.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Check Compound Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound may be decomposing on the silica.[13]

    • Dry Loading: If your crude product has poor solubility in the initial eluent, it can precipitate at the top of the column. To avoid this, pre-adsorb your compound onto a small amount of silica gel and load the resulting dry powder onto the column.[14]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is a good starting point for crude this compound that is relatively pure (>90%). Ethyl acetate is a suitable solvent for many aminopyridine-type compounds.[2][15]

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Induce Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the compound is too soluble, add hexane dropwise until the solution becomes slightly cloudy, then warm gently until it is clear again before cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals in a vacuum oven.

Parameter Typical Value
Purity Before ~90-95%
Purity After >99%
Recovery Yield 80-90%
Appearance Brown powder to off-white crystals
Protocol 2: Flash Column Chromatography (with Basic Modifier)

This protocol is suitable for purifying larger quantities of crude material with significant impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: e.g., Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Alternatively, use the dry loading method described in the FAQ section.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) start->tlc packing 2. Pack Column (Slurry Packing) tlc->packing loading 3. Load Sample (Wet or Dry Loading) packing->loading elution 4. Elute Column (Gradient or Isocratic) loading->elution collection 5. Collect Fractions elution->collection monitoring 6. Monitor Fractions by TLC collection->monitoring combine 7. Combine Pure Fractions monitoring->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2024, July 16). Column chromatography issues.
  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • University of Calgary. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 16). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • OSHA. (n.d.). PV2143.
  • ResearchGate. (n.d.). Amination of 2-halopyridines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • National Center for Biotechnology Information. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
  • ResearchGate. (n.d.). C–H amination in the presence of pyridine.
  • PubMed. (n.d.). A general and efficient 2-amination of pyridines and quinolines.
  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • PubMed. (2012, July 15). Structure-based optimization of aminopyridines as PKCθ inhibitors.
  • American Laboratory. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414).

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of 3-Amino-4-methoxypyridine in common synthetic coupling reactions. As a key building block in pharmaceutical and agrochemical development, successfully functionalizing this molecule is often critical.[1] This resource moves beyond standard protocols to explain the underlying chemical principles governing its reactivity, empowering you to make informed decisions in your experimental design.

The Core Challenge: Understanding the "Why"

This compound presents a unique set of challenges that stem from its inherent electronic and steric properties. A foundational understanding of these factors is the first step toward successful troubleshooting.

  • Electronic Deactivation & Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group possess lone pairs of electrons. These can coordinate strongly to the palladium catalyst center, leading to the formation of stable, off-cycle complexes that inhibit or completely poison the catalyst.[2] This is a primary reason for failed or stalled reactions. Furthermore, both the amino and methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This makes the crucial oxidative addition step in many cross-coupling catalytic cycles energetically less favorable.[3]

  • Low Nucleophilicity: While the amino group is electron-donating, its position on the electron-rich pyridine ring renders it a relatively weak nucleophile. This is particularly problematic in reactions that rely on its nucleophilic character, such as amide bond formation, often leading to incomplete conversions even with standard coupling agents.[4][5][6]

This guide will address these core issues within the context of specific, widely used transformations.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction is failing with this compound. What is the most likely cause?

The most common culprits are catalyst inhibition and suboptimal reaction conditions for this specific substrate class.[7] The lone pairs on the two nitrogen atoms can sequester the active palladium catalyst.[2] Additionally, standard catalyst systems like Pd(PPh₃)₄ may lack the activity needed for this electron-rich heterocycle.[7][8]

Q2: How can I prevent catalyst deactivation in my cross-coupling reactions?

There are two primary strategies:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically disfavor the formation of inhibitory complexes.[2][9] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are excellent starting points.[10][11]

  • Protect the Amino Group: Temporarily converting the amino group to a less coordinating functional group, such as an acetamide, can dramatically improve reaction outcomes.[2][12] The protecting group can be removed post-coupling. This strategy directly removes one of the key inhibiting sites on the molecule.

Q3: What is a reliable starting point for a Buchwald-Hartwig amination involving a 3-aminopyridine derivative?

For Buchwald-Hartwig aminations, success hinges on the right combination of a strong, non-nucleophilic base and a robust catalyst system. Start with a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[10][13] Pair this with a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand like XPhos or Xantphos.[10][14] It is critical to use anhydrous and degassed solvents (like toluene or dioxane) and maintain an inert atmosphere.[13][14]

Q4: Amide coupling to the 3-amino group is very slow and incomplete. What can I do?

The low nucleophilicity of the amino group is the challenge here.[6] Standard coupling reagents may not be sufficient.

  • Switch to a More Potent Coupling Reagent: Use a stronger, in-situ activating reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally more effective for weakly nucleophilic amines.[15]

  • Activate the Carboxylic Acid: An alternative is to convert the carboxylic acid to a more reactive electrophile, such as an acid chloride using oxalyl chloride or thionyl chloride.[6] This highly reactive intermediate can then couple with the aminopyridine, often without the need for a coupling reagent, though a non-nucleophilic base is typically required.

In-Depth Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it requires careful optimization for challenging substrates.

Troubleshooting Workflow

G start Low or No Yield in Suzuki Coupling check_reagents Verify Quality & Stoichiometry of Boronic Acid, Base, & Substrate start->check_reagents catalyst_issue Suspect Catalyst Inhibition / Deactivation check_reagents->catalyst_issue Reagents OK conditions_issue Review Reaction Conditions (Temp, Solvent, Base) check_reagents->conditions_issue Reagents OK optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_issue->optimize_catalyst use_precatalyst Use a Pre-formed Catalyst (e.g., Buchwald G3 Precatalysts) catalyst_issue->use_precatalyst protect_amine Consider N-Acetylation (See Protocol 2) catalyst_issue->protect_amine optimize_conditions Systematically Vary Base & Solvent. Increase Temperature. conditions_issue->optimize_conditions success Successful Coupling optimize_catalyst->success use_precatalyst->success protect_amine->success optimize_conditions->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Recommended Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale & Comments
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources that form the active catalyst in situ.[9]
Ligand XPhos, SPhos, or RuPhos (2-5 mol%)Bulky, electron-rich ligands are essential to prevent catalyst inhibition and promote efficient oxidative addition and reductive elimination.[2][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Moderately strong bases that are effective in the transmetalation step without promoting significant protodeboronation of the boronic acid.[2][7]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 ratio)Biphasic solvent systems that facilitate the dissolution of both organic and inorganic reagents.[2][16] Rigorous degassing is crucial.[9]
Temperature 85-110 °CSufficient thermal energy is often required to drive the reaction to completion, especially for less reactive coupling partners.[2][17]
Experimental Protocol 1: Direct Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the direct coupling of a halogenated this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halo-3-amino-4-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add degassed 1,4-dioxane and degassed water (4:1 ratio, to achieve ~0.1 M concentration).[2][14]

  • Reaction: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours, monitoring progress by TLC or LC-MS.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling via N-Acetylation

This two-step protocol is highly effective when direct coupling fails due to catalyst inhibition.[2]

  • Protection of the Amino Group:

    • Dissolve 3-Amino-4-methoxy-5-bromopyridine (1.0 equiv.) in dichloromethane (DCM).

    • Add a base such as triethylamine (1.5 equiv.).[12]

    • Cool the solution to 0 °C and slowly add acetic anhydride (1.1 equiv.).[2][12]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous work-up to isolate the N-(5-bromo-4-methoxypyridin-3-yl)acetamide.

  • Suzuki Coupling:

    • Follow the procedure in Protocol 1 , using the N-acetylated substrate.

  • Deprotection:

    • The N-acetyl group can be readily removed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Guide 2: Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation but is highly sensitive to reaction parameters, especially with heterocyclic substrates.[18][19][20]

Troubleshooting Workflow

G start Low Yield in Buchwald-Hartwig Amination check_conditions Ensure Anhydrous & O₂-free Conditions. Verify Reagent Purity. start->check_conditions base_issue Suspect Ineffective Base check_conditions->base_issue Conditions OK catalyst_issue Suspect Catalyst Deactivation or Low Activity check_conditions->catalyst_issue Conditions OK screen_bases Switch to Stronger Base (e.g., LHMDS, KHMDS) or use NaOt-Bu base_issue->screen_bases screen_ligands Screen Bulky Ligands (e.g., Xantphos, RuPhos, Josiphos) catalyst_issue->screen_ligands change_pd_source Use a More Active Pre-catalyst (e.g., G3/G4 Buchwald Precatalysts) catalyst_issue->change_pd_source success Successful Amination screen_bases->success screen_ligands->success change_pd_source->success

Caption: Systematic troubleshooting for Buchwald-Hartwig amination reactions.

Experimental Protocol 3: General Buchwald-Hartwig Amination

This protocol is a general starting point for coupling a halo-3-amino-4-methoxypyridine with a primary or secondary amine.

  • Reaction Setup (Glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), the halo-3-amino-4-methoxypyridine (1.0 equiv.), and the strong base (e.g., NaOt-Bu, 1.5 equiv.).[13][14]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (to achieve ~0.1-0.2 M concentration). Finally, add the amine coupling partner (1.2 equiv.).[14]

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100–110 °C with vigorous stirring for 8–24 hours, monitoring progress by LC-MS.[21]

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.[14] Combine the organic filtrates and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Guide 3: Amide Coupling

Overcoming the weak nucleophilicity of the 3-amino group is the key to successful amide bond formation.

Troubleshooting Workflow

G start Incomplete Amide Coupling reagent_issue Standard Coupling Reagents (e.g., EDC/HOBt) are Ineffective start->reagent_issue stronger_reagent Use Potent Coupling Reagent (e.g., HATU, HBTU, COMU) reagent_issue->stronger_reagent acid_chloride Convert Acid to Acid Chloride (SOCl₂ or (COCl)₂) reagent_issue->acid_chloride protocol4 Follow Protocol 4 stronger_reagent->protocol4 protocol5 Follow Protocol 5 acid_chloride->protocol5 success Successful Amide Formation protocol4->success protocol5->success

Caption: Decision tree for overcoming difficult amide bond formations.

Recommended Amide Coupling Reagents for Weakly Nucleophilic Amines
Coupling ReagentClassComments
EDC/HOBt CarbodiimideStandard, but often insufficient for electron-deficient or weakly nucleophilic amines.[6]
HATU / HBTU Uronium/Aminium SaltHighly effective for hindered and weakly nucleophilic amines. Forms a highly reactive activated ester in situ. Recommended as a first-line alternative.[6][15]
SOCl₂ / (COCl)₂ Acid Chloride FormationConverts the carboxylic acid to the most reactive acylating species. Can be harsh and may not be suitable for sensitive substrates, but is extremely effective.[6]
DMTMM Triazine-basedA good coupling agent for reluctant anilines that can sometimes work when other methods fail.
Experimental Protocol 4: HATU-Mediated Amide Coupling
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.) in an anhydrous solvent such as DMF. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 equiv.) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat (40-50 °C) if the reaction is slow. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with saturated NaHCO₃ solution, water, and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem. URL: https://www.benchchem.com/application-notes/3-amino-5-bromopyridine-suzuki-coupling
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328108/
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. URL: https://www.benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-3-chloro-5-fluoro-2-methoxypyridine-proposed-protocols
  • Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives - Benchchem. URL: https://www.benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem. URL: https://www.benchchem.com/application-notes/3-amino-5-bromopyridine-suzuki-coupling-protocol
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine - Benchchem. URL: https://www.benchchem.com/application-notes/catalyst-selection-for-cross-coupling-with-2-4-dichloro-5-methoxypyrimidine
  • Application Notes and Protocols: Derivatization of 4-Amino-3-methylpyridine for Biological Screening - Benchchem. URL: https://www.benchchem.com/application-notes/derivatization-of-4-amino-3-methylpyridine-for-biological-screening
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. URL: https://research.rug.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745491a33799245173741
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis(Kurti_and_Czako)/I.
  • Buchwald–Hartwig amination - Wikipedia. URL: https://en.wikipedia.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine - Benchchem. URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-4-amino-3-iodopyridine
  • comparative efficacy of catalysts for cross-coupling reactions with 3-Amino-6-fluoro-4-methylpyridine - Benchchem. URL: https://www.benchchem.com/application-notes/comparative-efficacy-of-catalysts-for-cross-coupling-reactions-with-3-amino-6-fluoro-4-methylpyridine
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325992/
  • Efficient one-step amide formation using amino porphyrins - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03521k
  • The Buchwald-Hartwig Amination After 25 Years - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31166642/
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings - WuXi AppTec. URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614269/
  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines | Request PDF - ResearchGate. URL: https://www.researchgate.
  • dealing with steric hindrance of Boc-4-bromophenylalanine - Benchchem. URL: https://www.benchchem.com/application-notes/dealing-with-steric-hindrance-of-boc-4-bromophenylalanine
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-catalytic-systems-for-3-bromo-5-methoxypyridine-coupling-reactions
  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol0520626
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229870/
  • Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. URL: https://www.researchgate.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-methoxypyridazine - Benchchem. URL: https://www.benchchem.com/application-notes/optimizing-suzuki-coupling-with-3-amino-6-methoxypyridazine
  • Steric Hindrance; Amino Group : r/chemhelp - Reddit. URL: https://www.reddit.com/r/chemhelp/comments/2e0s1j/steric_hindrance_amino_group/
  • This compound - Chem-Impex. URL: https://www.chemimpex.com/products/06691
  • The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-synthesis-and-chemical-properties-of-3-amino-4-methylpyridine-30510807.html
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. URL: https://www.reddit.com/r/Chempros/comments/r4i01s/tips_and_tricks_for_difficult_amide_bond/
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482382/
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. URL: https://patents.google.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction
  • amide coupling help : r/Chempros - Reddit. URL: https://www.reddit.com/r/Chempros/comments/t0fdtp/amide_coupling_help/
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt - MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4989
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. URL: https://www.researchgate.net/publication/359929255_Solvent-Free_Amide_Bond_Formation_using_a_variety_of_Methoxysilanes_as_Coupling_Agent
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. URL: https://www.benchchem.com/application-notes/troubleshooting-low-yield-in-suzuki-coupling-of-3-bromo-2-chloropyridine
  • 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/3-amino-2-methoxy-4-methylpyridine-cas-76005-99-7.html
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6383615/
  • This compound | 33631-09-3 | FA46267 - Biosynth. URL: https://www.biosynth.com/p/FA46267/42375-3-amino-4-methoxypyridine
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. URL: https://www.mdpi.com/1420-3049/22/12/2165

Sources

Technical Support Center: Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and other challenges encountered during its synthesis.

Introduction to the Challenges

This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both an electron-donating amino group and a methoxy group on a pyridine ring, makes it an interesting scaffold for medicinal chemistry. However, this electron-rich nature also presents stability challenges during synthesis. The compound can be sensitive to oxidation, heat, and certain reaction conditions, leading to issues with yield, purity, and discoloration of the final product. This guide provides practical, experience-driven advice to help you navigate these complexities.

Part 1: Troubleshooting Guide for Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound. Two common synthetic routes are considered:

  • Route A: Catalytic reduction of 3-nitro-4-methoxypyridine.

  • Route B: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination of 3-halo-4-methoxypyridine.

Issue 1: Low Yield and/or Dark Discoloration of the Product

Question: My reaction mixture and isolated product are dark brown or black, and my yield of this compound is significantly lower than expected. What is happening and how can I fix it?

Answer:

This is a common issue and often points to product decomposition, likely through oxidation. The electron-rich aminopyridine ring system is susceptible to oxidation, which can be exacerbated by heat, residual catalysts, or exposure to air.

Causality and Solutions:

  • Oxidation: The amino and methoxy groups donate electron density to the pyridine ring, making it more susceptible to oxidation. This can lead to the formation of colored, polymeric byproducts. A study on a related 3-methoxy-2-aminopyridine compound showed its susceptibility to metabolic oxidation, forming reactive metabolites.[2] This suggests a similar reactivity for the 4-methoxy isomer.

    • Preventative Measures:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

      • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or sodium sulfite to the workup can help prevent oxidation.

  • Residual Catalyst (Route A - Nitro Reduction): If you are using a metal catalyst (e.g., Pd/C, Raney Nickel), residual metal particles in the product can promote aerial oxidation.

    • Solution: Ensure complete removal of the catalyst after the reaction. Filtration through a pad of Celite® is standard. For very fine particles, a second filtration or centrifugation may be necessary.

  • Reaction Temperature: High temperatures can accelerate decomposition.

    • Solution:

      • For catalytic hydrogenation (Route A), run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • For amination reactions (Route B), which can require heat, carefully control the temperature and reaction time. Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed.

Experimental Protocol: Mitigation of Product Oxidation during Workup

  • After the reaction is complete, cool the reaction mixture to room temperature under an inert atmosphere.

  • If a solid catalyst was used, remove it by filtration through a pad of Celite® under a blanket of nitrogen. Wash the filter cake with a small amount of degassed solvent.

  • Perform any aqueous extractions with degassed water and organic solvents.

  • During solvent removal by rotary evaporation, use a moderate temperature for the water bath and do not evaporate to complete dryness for an extended period.

  • Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., 2-8 °C).

Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction (either nitro reduction or amination) stops before the starting material is fully consumed. What are the potential causes?

Answer:

A stalled reaction can be due to catalyst deactivation, insufficient reagent activity, or the formation of inhibitory byproducts.

Causality and Solutions:

  • Catalyst Deactivation (Route A - Nitro Reduction): The catalyst can be poisoned by impurities in the starting material or solvents. The product itself, being a pyridine, can sometimes inhibit the catalyst's activity.

    • Solutions:

      • Purity of Starting Materials: Ensure your 3-nitro-4-methoxypyridine and solvent are of high purity.

      • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading may help drive the reaction to completion.

      • Alternative Catalysts: Consider trying a different catalyst. For example, if Pd/C is not effective, PtO₂ or Raney Nickel might be. Bimetallic nanoparticles, such as Cu/Ni, have shown high activity for the hydrogenation of similar nitroarenes.[3]

  • Insufficiently Reactive Aminating Agent (Route B - Amination): If you are attempting a direct SNAr with ammonia, the conditions may not be harsh enough to promote the reaction, as pyridines are less reactive towards nucleophilic substitution than some other aromatic systems.

    • Solutions:

      • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is often more effective for unactivated aryl halides.[4][5][6][7] It allows for milder reaction conditions compared to traditional SNAr.

      • Harsher SNAr Conditions: If Buchwald-Hartwig is not an option, you may need to increase the temperature and pressure. However, be mindful of potential product decomposition.

DOT Diagram: Troubleshooting a Stalled Nitro Reduction

G start Stalled Nitro Reduction check_purity Check Purity of Starting Material & Solvent start->check_purity increase_loading Increase Catalyst Loading check_purity->increase_loading If pure success Reaction Complete check_purity->success If impure, then purify & retry change_catalyst Try Alternative Catalyst (e.g., PtO₂, Ra-Ni) increase_loading->change_catalyst Still stalled increase_loading->success If successful check_h2 Ensure Adequate H₂ Pressure/Flow change_catalyst->check_h2 Still stalled check_h2->success If successful

Caption: Decision workflow for troubleshooting an incomplete nitro reduction.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by standard silica gel chromatography or recrystallization. What methods are more suitable?

Answer:

This compound is a polar compound, which can make purification challenging. Its basicity can cause it to streak on silica gel, and its polarity can make finding a suitable recrystallization solvent difficult.

Causality and Solutions:

  • High Polarity and Basicity: The amino group makes the compound basic and capable of strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult elution. The overall polarity makes it highly soluble in polar solvents but poorly soluble in non-polar ones, complicating both chromatography and recrystallization.

    • Chromatography Solutions:

      • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 0.5-1% triethylamine to the eluent.

      • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.

      • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase HPLC.[8] HILIC uses a polar stationary phase with a largely organic mobile phase.

      • Ion-Exchange Chromatography: Cation-exchange chromatography can be a powerful tool for purifying basic compounds like aminopyridines.[9]

    • Recrystallization Solutions:

      • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Good single solvents for aminopyridines can include ethyl acetate, isopropanol, or toluene. Mixtures like ethyl acetate/hexanes or ethanol/water might also be effective.

      • Salt Formation: Consider forming a salt (e.g., the hydrochloride or acetate salt) of your compound. Salts often have better crystalline properties than the free base and can be easier to recrystallize. The free base can be regenerated after purification if needed.

Data Table: Recommended Purification Techniques

TechniqueStationary Phase/Solvent SystemBest For
Column Chromatography Silica gel with 0.5-1% triethylamine in eluent (e.g., EtOAc/Hexanes)Removing less polar impurities.
Neutral or Basic AluminaPurifying basic compounds, avoiding streaking.
HPLC HILIC column with ACN/water mobile phase containing a buffer (e.g., ammonium formate).[8]High-purity separation of polar compounds.
Recrystallization Ethyl acetate, isopropanol, toluene, or mixtures with hexanes/water.Removing impurities with different solubility profiles.
Salt Formation Form a salt (e.g., HCl, acetic acid) and recrystallize.Improving crystallinity and handling of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, ideally refrigerated (2-8 °C), and protected from light.

Q2: My NMR spectrum shows some impurities. What are the likely side products from a nitro reduction synthesis?

A2: In the reduction of an aromatic nitro compound, several side products can form:

  • Hydroxylamine: Incomplete reduction can lead to the formation of the corresponding hydroxylamine derivative.

  • Azo/Azoxy Compounds: Condensation of the nitroso and hydroxylamine intermediates can form azoxy compounds, which can be further reduced to azo compounds. These are often highly colored.

  • De-methoxylation: Under harsh hydrogenation conditions, the methoxy group could potentially be cleaved.

Q3: Can I use a strong base like NaOH during the workup?

A3: While a basic workup is often necessary to ensure the product is in its free base form for extraction, prolonged exposure to strong aqueous bases, especially with heating, could potentially lead to hydrolysis of the methoxy group. It is advisable to use a milder base like sodium bicarbonate or potassium carbonate and to avoid heating during the basic workup.

Q4: Which analytical techniques are best to assess the purity of the final product?

A4: A combination of techniques is recommended:

  • LC-MS: To identify the main product and any impurities by their mass-to-charge ratio.

  • ¹H and ¹³C NMR: To confirm the structure of the product and identify any structurally related impurities.

  • HPLC with UV detection: To quantify the purity of the product. A HILIC method may be necessary for good peak shape.[8]

DOT Diagram: Synthetic Pathway and Potential Side Reactions

G cluster_0 Route A: Nitro Reduction cluster_1 Route B: Amination nitro 3-Nitro-4-methoxypyridine reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) nitro->reduction product This compound reduction->product hydroxylamine Hydroxylamine Intermediate reduction->hydroxylamine Incomplete Reduction azo Azo/Azoxy Byproducts hydroxylamine->azo Condensation halo 3-Halo-4-methoxypyridine amination Buchwald-Hartwig Amination (Pd catalyst, ligand, base) halo->amination product2 This compound amination->product2 hydrolysis 4-Hydroxy-3-aminopyridine amination->hydrolysis Side Reaction (Harsh Conditions)

Caption: Common synthetic routes to this compound and potential side products.

References

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. [Link]
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. EP2837614A1.
  • Not Voodoo. (2018).
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. EP1064265B1.
  • Pipzine Chemicals. (n.d.). 3-Methoxy-4-Nitropyridine 1-Oxide.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057B.
  • Wang, X., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal, 17(9), e202200083. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-methoxypyridine. The synthesis of this important intermediate often involves highly exothermic steps, particularly the nitration of the pyridine ring, which demands rigorous control to ensure safety, purity, and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

Section 1: Troubleshooting Guide for the Nitration of 4-Methoxypyridine

The conversion of 4-methoxypyridine to 4-methoxy-3-nitropyridine is the most critical exothermic event in the synthesis pathway. The use of strong nitrating agents, such as mixtures of nitric and sulfuric acid, can lead to rapid heat generation.[1][2] Failure to manage this exotherm can result in thermal runaway, leading to side reactions, product degradation, and potentially dangerous pressure buildup.[3]

Q1: I observed a sudden, uncontrolled temperature spike during the addition of the nitrating agent. What immediate actions should I take, and what caused this?

Answer:

An uncontrolled temperature increase is a serious event indicating that heat is being generated faster than the cooling system can remove it.[1] Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Ensure the cooling bath is at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.

  • Maintain Agitation: Ensure vigorous stirring continues. Poor agitation can create localized hot spots where the reaction accelerates, propagating through the mixture.[1]

  • Prepare for Emergency Quench: If the temperature continues to rise dramatically, prepare to quench the reaction by pouring the mixture onto a large volume of crushed ice. Caution: This should be a last resort, as the dilution of concentrated acids is also highly exothermic and must be done with extreme care in a controlled manner.[1]

Root Cause Analysis & Prevention:

  • Cause: The most common cause is adding the nitrating agent too quickly.[1] Another possibility is an accumulation of unreacted reagent due to an initially low temperature, followed by a sudden rate increase as the mixture warms.

  • Prevention: Employ a semi-batch approach by adding the nitrating agent dropwise using an addition funnel or a syringe pump.[4] The addition rate should be slow enough that the internal temperature remains stable and well within the desired range (e.g., 0-5 °C).[5] Continuous monitoring with a calibrated thermocouple is essential.[6]

Q2: My final product is a dark, tarry material with a very low yield of the desired 4-methoxy-3-nitropyridine. What is happening?

Answer:

The formation of dark tars is typically a sign of decomposition and unwanted side reactions, which are highly temperature-dependent.

Chemical Explanation: At elevated temperatures, the highly reactive nitrating mixture can cause oxidation of the starting material or the product.[7] Polynitration can also occur, leading to undesired and often unstable byproducts.[5] The pyridine ring itself can be susceptible to degradation under harsh oxidative conditions.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature at the low end of the recommended range. Nitration of activated rings like 4-methoxypyridine can often be performed effectively at temperatures between 0 °C and 10 °C.[5]

  • Correct Stoichiometry: Use the correct ratio of nitric acid to sulfuric acid and ensure the total amount of nitrating agent is appropriate. Excess nitrating agent increases the risk of side reactions.

  • Monitor Reaction Progress: Use a monitoring technique like Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and product degradation.[5]

Workflow for Managing a Temperature Excursion

The following diagram outlines a decision-making workflow for responding to a temperature alarm during the nitration process.

ExothermManagement Start Temperature Alarm (> Set Point) StopAddition Immediately STOP Nitrating Agent Addition Start->StopAddition CheckCooling Verify Cooling System (Max Capacity?) StopAddition->CheckCooling CheckStirring Ensure Vigorous Agitation CheckCooling->CheckStirring MonitorTemp Monitor Internal Temp (Is it decreasing?) CheckStirring->MonitorTemp ResumeSlowly Once Temp is Stable at Set Point, Resume Addition at 50% Rate MonitorTemp->ResumeSlowly Yes PrepareQuench Prepare Emergency Quench (Large volume of crushed ice) MonitorTemp->PrepareQuench No TempDecreasing Yes TempIncreasing No Quench Execute Controlled Quench (Pour mixture onto ice) PrepareQuench->Quench Notify Notify Supervisor & Follow Emergency Protocol Quench->Notify

Caption: A decision tree for managing a temperature excursion.

Section 2: FAQs on Synthesis & Thermal Management

This section addresses broader questions regarding the synthesis process, safety, and scale-up.

Q3: What are the critical parameters to define for a safe and reproducible nitration protocol?

Answer: A robust and safe protocol relies on the strict definition and control of several key parameters. These should be determined at the lab scale before any attempt at scale-up. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) can provide crucial data on reaction onset and decomposition temperatures.[4]

ParameterRecommended SpecificationRationale
Substrate Purity >99%Impurities can act as catalysts or initiate decomposition pathways.
Acid Concentration Concentrated H₂SO₄ (98%), HNO₃ (65-70%)Water content affects the activity of the nitronium ion (NO₂⁺). Consistency is key.
Reagent Ratio Minimal excess of Nitric AcidMinimizes risk of side reactions and unreacted hazardous material in the quench.
Addition Temperature 0 - 5 °CEnsures the rate of heat generation is slow and manageable.[5]
Max Process Temp. < 15 °CPrevents thermal runaway and minimizes byproduct formation.[5]
Addition Rate Controlled, dropwise additionThe primary method for controlling the rate of heat evolution.[4]
Agitation Speed Sufficient to create a vortexPrevents localized heating and ensures homogenous distribution of reagents.[1]
Quench Procedure Slow addition to crushed iceDissipates the heat of reaction and the heat of dilution safely.[5]
Q4: How does the N-oxide strategy for pyridine nitration compare in terms of safety?

Answer: The electron-deficient nature of the pyridine ring makes direct electrophilic nitration difficult, often requiring very harsh conditions.[2][8] An alternative strategy involves first forming the pyridine N-oxide. This modification activates the ring, particularly at the 4-position, allowing nitration to occur under milder conditions, which can be an inherently safer approach.[2] However, the N-oxidation step itself can use strong oxidizers and must be handled with care. The subsequent nitration of the N-oxide is still highly exothermic and requires the same rigorous temperature control and monitoring as the direct nitration method.[2]

Q5: Are there specific safety concerns for the amination step to produce the final product?

Answer: While the initial nitration is often the most significant thermal hazard, the subsequent reduction of the nitro group and amination can also pose risks.

  • Catalytic Hydrogenation: If reducing the nitro group via catalytic hydrogenation (e.g., H₂/Pd-C), ensure proper procedures are in place for handling flammable hydrogen gas and the pyrophoric catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): If the synthesis involves an amination step via SNAr (e.g., reacting a chloro-substituted pyridine with an amine source), these reactions can also be highly exothermic, especially when performed at elevated temperatures or pressures.[6] Controlled addition of the amine and adequate reactor cooling are essential to prevent a runaway reaction.[6]

Reaction Pathway and Thermal Risks

The diagram below illustrates the primary synthesis pathway and highlights the critical exothermic step.

ReactionPathway cluster_0 Synthesis Pathway cluster_1 Potential Side Reactions Start 4-Methoxypyridine Intermediate 4-Methoxy-3-nitropyridine Start->Intermediate Nitration (HNO₃/H₂SO₄) CRITICAL EXOTHERM Product This compound Intermediate->Product Reduction (e.g., H₂/Pd-C) SideProduct Oxidation & Tar Formation Intermediate->SideProduct High Temp (>15°C)

Caption: The synthesis pathway highlighting the critical nitration step.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Troubleshooting guide for nitration reactions. Benchchem.
  • Managing exothermic reactions during "2-Amino-5-fluoro-4-picoline" synthesis. Benchchem.
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki.
  • Experimental setup for nitration of dimethylpyridines. Benchchem.
  • Grozinger et al. (1995). J. Heterocyclic Chem., 32, 259. As described in WO2000043365A1 patent. Google Patents.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.

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Technical Support Center: Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes and overcome common hurdles.

Introduction to Synthetic Strategies

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, can be approached through several established synthetic routes.[1] The choice of method often depends on the available starting materials, scalability, and desired purity profile. This guide will focus on the analysis and mitigation of byproducts in three common synthetic pathways:

  • Buchwald-Hartwig Amination of a 3-halo-4-methoxypyridine.

  • Hofmann Rearrangement of 4-methoxypyridine-3-carboxamide.

  • Chichibabin Amination of 4-methoxypyridine.

Each of these methods, while powerful, presents a unique set of challenges related to side reactions and impurity generation. Understanding these potential pitfalls is crucial for a successful and reproducible synthesis.

Section 1: Buchwald-Hartwig Amination Route

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[2][3] In the context of this compound synthesis, this typically involves the cross-coupling of a 3-halo-4-methoxypyridine (e.g., 3-bromo- or 3-chloro-4-methoxypyridine) with an ammonia equivalent.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My reaction is sluggish, and I'm observing a significant amount of starting material even after extended reaction times. What could be the issue?

Answer:

Several factors can contribute to a sluggish Buchwald-Hartwig amination. Let's break down the potential causes and solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may deactivate over time. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is also critical.

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. For electron-rich heteroaryl halides like 3-halo-4-methoxypyridine, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like P(o-tol)3.[4]

  • Base Selection: The strength and solubility of the base play a key role. While strong, insoluble bases like NaOt-Bu are common, they can be incompatible with sensitive functional groups.[4] Consider using a soluble organic base like DBU, which can lead to a homogeneous reaction mixture and may be more tolerant of other functional groups.[5]

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition. The optimal temperature should be determined empirically, typically in the range of 80-110 °C.

Question: I've isolated my product, but I'm seeing a significant impurity with a mass corresponding to the starting material without the halogen. What is this byproduct and how can I avoid it?

Answer:

This common byproduct is the result of hydrodehalogenation , a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2][6][7] In your case, this would be the formation of 4-methoxypyridine.

Mechanism of Hydrodehalogenation:

This side reaction is often mediated by a palladium-hydride species (Pd-H) that can form in the catalytic cycle. Instead of undergoing reductive elimination with the amine, the Pd-H species can react with the starting aryl halide, leading to the hydrodehalogenated byproduct.

Mitigation Strategies:

  • Choice of Hydride Source: If you are using a hydride source in your reaction, consider alternative reducing agents or optimizing the stoichiometry.

  • Ligand and Catalyst System: Some palladium-ligand complexes are more prone to forming hydride species. Experimenting with different ligands can minimize this side reaction. The use of bimetallic catalyst systems, such as a Pd-Cu nanocatalyst, has been shown to suppress hydrodehalogenation by favoring the desired amination pathway.[6]

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes favor side reactions.

Workflow for Minimizing Hydrodehalogenation:

Caption: Troubleshooting workflow for hydrodehalogenation.

FAQs: Buchwald-Hartwig Amination

Q1: Can I use aqueous ammonia for the Buchwald-Hartwig amination of 3-bromo-4-methoxypyridine?

A1: Yes, recent advancements have enabled the use of aqueous ammonia as the amine source. This is often advantageous for large-scale synthesis due to its low cost and ease of handling. Success with aqueous ammonia often relies on the use of specific ligand systems and reaction conditions that promote the desired C-N bond formation while minimizing catalyst inhibition by water.

Q2: How can I monitor the progress of my Buchwald-Hartwig reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q3: What is the best way to purify this compound from the reaction mixture?

A3: After the reaction is complete, a standard workup procedure involving filtration through celite to remove the palladium catalyst, followed by extraction, is typically employed. The crude product can then be purified by flash column chromatography on silica gel.

Section 2: Hofmann Rearrangement Route

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[8] For the synthesis of this compound, the starting material would be 4-methoxypyridine-3-carboxamide.

Troubleshooting Guide: Hofmann Rearrangement

Question: My Hofmann rearrangement is giving a low yield of the desired this compound, and I'm observing a significant byproduct. What could be going wrong?

Answer:

A common issue in the Hofmann rearrangement, especially when conducted in an alcoholic solvent (like methanol, which might be used during workup or as a co-solvent), is the formation of a carbamate byproduct .[8][9][10][11]

Mechanism of Carbamate Formation:

The key intermediate in the Hofmann rearrangement is an isocyanate.[8] In the presence of an alcohol (ROH), the isocyanate can be trapped as a stable carbamate, which will not proceed to the desired amine.

Caption: Desired vs. side reaction in Hofmann rearrangement.

Mitigation Strategies:

  • Solvent Choice: The most effective way to avoid carbamate formation is to strictly use water as the solvent and avoid any alcohols until the reaction is complete and the product is isolated.

  • Reaction Conditions: Ensure an excess of aqueous base is used to facilitate the hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine.[10]

  • Modified Hofmann Conditions: If the substrate is sensitive to harsh basic conditions, consider using modified Hofmann reagents like (diacetoxyiodo)benzene (PIDA) which can sometimes offer milder reaction conditions.[12]

FAQs: Hofmann Rearrangement

Q1: I'm concerned about the use of bromine in my lab. Are there any alternatives for the Hofmann rearrangement?

A1: Yes, several reagents can be used in place of bromine. N-bromosuccinimide (NBS) is a common and easier-to-handle alternative.[8] Other reagents like sodium hypochlorite (bleach) can also be used.

Q2: Can the Hofmann rearrangement be used for substrates with other functional groups?

A2: The Hofmann rearrangement is generally tolerant of a variety of functional groups. However, groups that are sensitive to strong base or oxidizing conditions may not be compatible. It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate.

Q3: How do I handle the isocyanate intermediate?

A3: In a typical Hofmann rearrangement for the synthesis of amines, the isocyanate is a transient intermediate and is not isolated.[10] It is generated in situ and immediately reacts with water to form the amine.

Section 3: Chichibabin Amination Route

The Chichibabin reaction is a method for the direct amination of pyridine and its derivatives using sodium amide or a similar strong base.[13] While it offers a direct route to aminopyridines, it often requires harsh reaction conditions and can be prone to side reactions.[13][14]

Troubleshooting Guide: Chichibabin Amination

Question: My Chichibabin reaction on 4-methoxypyridine is producing a complex mixture of products, including what appears to be a dimer and potentially another aminated isomer. How can I improve the selectivity?

Answer:

The Chichibabin reaction is notorious for its potential lack of selectivity and the formation of byproducts, particularly dimers and over-aminated products .[14][15]

  • Dimerization: This side reaction can be significant, especially at high temperatures and atmospheric pressure.[14] The mechanism involves the coupling of two pyridine radicals. Increasing the pressure with an inert gas like nitrogen has been shown to suppress dimerization in favor of amination.[14]

  • Over-amination: With an excess of sodium amide, a second amino group can be introduced into the pyridine ring.[15] For 4-methoxypyridine, this could potentially occur at the 2- and 6-positions. Careful control of the stoichiometry of sodium amide is crucial to minimize this.

  • Regioselectivity: The methoxy group at the 4-position is electron-donating, which can influence the position of amination. While amination typically occurs at the 2-position, the electronic and steric effects of the methoxy group could lead to the formation of other isomers. A recent study on the amination of 3-methoxypyridine showed the formation of 2-amino-3-methoxypyridine, suggesting that amination adjacent to the methoxy group is possible.[16]

Mitigation Strategies:

  • Reaction Conditions: Milder Chichibabin conditions have been developed using a NaH-iodide composite, which may offer better selectivity and avoid the harsh conditions of traditional methods.[16]

  • Stoichiometry: Use the minimum effective amount of sodium amide to avoid over-amination.

  • Pressure: As mentioned, running the reaction under pressure can disfavor dimerization.

Table 1: Common Byproducts in this compound Synthesis and their Identification

Synthetic RouteCommon ByproductExpected Mass (relative to product)Suggested Analytical Method
Buchwald-Hartwig4-methoxypyridineLowerGC-MS, LC-MS
Hofmann RearrangementMethyl 4-methoxypyridin-3-ylcarbamateHigherLC-MS, NMR
Chichibabin AminationDimer of 4-methoxypyridineHigherLC-MS, NMR
Chichibabin AminationDiamino-4-methoxypyridineHigherLC-MS, NMR
FAQs: Chichibabin Amination

Q1: The traditional Chichibabin reaction uses sodium amide in liquid ammonia. Are there safer alternatives?

A1: Yes, newer protocols have been developed that avoid the use of liquid ammonia. Reactions can be run in high-boiling inert solvents like xylene or toluene.[14] The use of a NaH-iodide composite in THF is another milder alternative.[16]

Q2: How does the purity of sodium amide affect the reaction?

A2: Interestingly, it has been observed that less pure sodium amide can sometimes give better yields in the Chichibabin reaction, possibly due to the catalytic effect of impurities.[15] However, for reproducibility, it is generally recommended to use a well-characterized source of sodium amide.

Q3: What is the best work-up procedure for a Chichibabin reaction?

A3: The reaction is typically quenched by the careful addition of water or an ammonium chloride solution to neutralize the excess sodium amide. The product is then extracted with an organic solvent. Purification is usually achieved by column chromatography or recrystallization.[17]

Section 4: General Purification and Analysis

Question: What are the recommended methods for analyzing the purity of my this compound and identifying unknown byproducts?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product's purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your final product and detecting impurities.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying byproducts by providing molecular weight information.[18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts, such as the hydrodehalogenated product in the Buchwald-Hartwig amination.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and for the structural elucidation of isolated byproducts.

General Purification Protocol:

  • Initial Work-up: Quench the reaction and perform an appropriate extraction to isolate the crude product.

  • Column Chromatography: Use flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to separate the desired product from the majority of byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure material.

References

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Technical Support Center: Enhancing the Regioselectivity of 3-Amino-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 3-amino-4-methoxypyridine reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance regioselectivity in your experiments. The inherent electronic properties of this substituted pyridine present unique challenges and opportunities in synthetic chemistry.[1][2] This resource will equip you with the knowledge to control reaction outcomes with precision.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: My electrophilic aromatic substitution (EAS) reaction on this compound is yielding a mixture of C2 and C6 isomers. How can I favor substitution at a single position?

Answer:

This is a common challenge stemming from the competing directing effects of the amino and methoxy groups. Both are activating, ortho-, para-directing groups.[3] The amino group (-NH2) is generally a stronger activating group than the methoxy group (-OCH3), and sterics also play a significant role.

Potential Causes & Solutions:

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent amino group. For bulky electrophiles, this inherent steric hindrance can be exploited to favor substitution at the less hindered C6 position.

    • Troubleshooting Step: If C6 substitution is desired, consider using a bulkier electrophile or adding a bulky protecting group to the amino function. Conversely, for C2 substitution, a smaller electrophile under carefully controlled, low-temperature conditions might show some preference, though this is often difficult to achieve.

  • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.

    • Troubleshooting Step: Perform a temperature screening study. Lower temperatures (e.g., -78 °C to 0 °C) often favor the kinetically controlled product, which may be the less sterically hindered C6 isomer. Experiment with a range of solvents with varying polarities (e.g., dichloromethane, THF, acetonitrile) to assess their impact on regioselectivity.

  • Protecting Groups: The amino group can be temporarily protected to modulate its directing effect and steric bulk.

    • Troubleshooting Step: Protect the amino group with a Boc (tert-butyloxycarbonyl) or Ac (acetyl) group. This alters the electronic and steric profile, which can significantly influence the regioselectivity of the subsequent electrophilic substitution. The choice of protecting group can be critical and may require screening.

Condition Expected Predominant Isomer Rationale
Bulky ElectrophileC6Increased steric repulsion at the C2 position.
Low TemperatureKinetically favored product (often C6)Reduces the energy available to overcome the activation barrier for the sterically hindered C2 position.
Amino Protecting Group (e.g., Boc)Can favor C6 or C2 depending on the electrophile and conditions.Alters the electronic and steric environment. This requires empirical optimization.

Experimental Protocol: Selective Monobromination at C6

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Question 2: I am attempting a Directed ortho-Metalation (DoM) on this compound, but I'm observing low yields and a mixture of products.

Answer:

Directed ortho-metalation is a powerful tool for C-H functionalization, but its success with aminopyridines can be sensitive to the choice of base and reaction conditions.[4] The amino group can act as a directing group, but the pyridine nitrogen can also coordinate to the lithium base, leading to complex reactivity.[4]

Potential Causes & Solutions:

  • Inappropriate Base: Strong, non-hindered bases like n-butyllithium (n-BuLi) can add to the pyridine ring as a nucleophile rather than acting as a base for deprotonation.[4]

    • Troubleshooting Step: Switch to a more sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] These bases are less likely to undergo nucleophilic addition.

  • Sub-optimal Temperature: DoM reactions require cryogenic temperatures to prevent side reactions and decomposition of the lithiated intermediate.[4]

    • Troubleshooting Step: Ensure your reaction is maintained at a stable -78 °C using a dry ice/acetone bath.

  • Protecting the Amino Group: The acidic proton of the amino group will be deprotonated by the strong base. Protecting the amino group can simplify the reaction.

    • Troubleshooting Step: Protect the amino group with a suitable group like Boc. This prevents the consumption of an extra equivalent of base and can improve the regioselectivity of the metalation.

Workflow for Optimizing Directed ortho-Metalation:

G cluster_0 This compound cluster_1 Substituent Effects cluster_2 Predicted Reactive Sites for EAS Pyridine Ring Amino_Group 3-Amino Group (Strong Activator, o,p-directing) C2 C2 Position (Ortho to -NH2, Meta to -OCH3) Sterically Hindered Amino_Group->C2 Activates C6 C6 Position (Ortho to -NH2, Meta to -OCH3) Less Hindered Amino_Group->C6 Activates Methoxy_Group 4-Methoxy Group (Activator, o,p-directing) Methoxy_Group->C2 Activates Methoxy_Group->C6 Activates Pyridine_N Pyridine Nitrogen (Deactivator) Pyridine_N->C2 Deactivates Pyridine_N->C6 Deactivates C5 C5 Position (Meta to both) Less Favored

Caption: Influence of substituents on electrophilic aromatic substitution sites.

References

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). PMC.
  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. (n.d.). RSC Publishing.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC.
  • c-h-functionalization-of-pyridines. (2023). Bohrium.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
  • 2 approaches to new pyridines. (2022). ACS Publications.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC.
  • 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. (n.d.). Pipzine Chemicals.
  • Regioselective synthesis of 4-functionalized pyridines. (n.d.). OUCI.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. (n.d.). ACS Publications.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026). Journal of the American Chemical Society.
  • 1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts.
  • Aromatic Directing Groups. (2016). YouTube.

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 3-Amino-4-methoxypyridine vs. 3-Amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Pyridine Building Block

In the landscape of medicinal and agricultural chemistry, functionalized pyridine scaffolds are indispensable building blocks for the synthesis of novel molecular entities.[1][2] Among the vast array of available intermediates, 3-amino-4-substituted pyridines are particularly valuable due to the versatile reactivity of the amino group and the potential for further functionalization on the pyridine ring. This guide provides an in-depth, objective comparison of two such key intermediates: 3-Amino-4-methoxypyridine and 3-Amino-4-chloropyridine .

Both molecules serve as crucial starting materials in the development of pharmaceuticals targeting areas like neurological disorders, inflammation, and cancer.[3][4][5] They are also utilized in the formulation of advanced agrochemicals.[3][4] However, the choice between a methoxy and a chloro substituent at the 4-position is not arbitrary; it fundamentally dictates the synthetic routes available to the medicinal chemist. The electronic disparity between the methoxy and chloro groups imparts distinct reactivity profiles, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide will dissect these differences, explaining the causality behind their divergent chemical behaviors and providing field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Electronic Properties: The Decisive Factor

The reactivity of a substituted pyridine is governed by the electronic interplay between the ring nitrogen and its substituents.[6] The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient (electrophilic) centers at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack.[7][8] The substituent at the 4-position further modulates this electronic landscape through inductive and resonance effects.[9]

  • 3-Amino-4-chloropyridine : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker electron-donating resonance effect (+R) via its lone pairs. For reactivity involving the pyridine ring, the inductive effect typically dominates, further increasing the electrophilicity of the carbon it is attached to (C4). This makes the C-Cl bond highly susceptible to cleavage in reactions where chloride acts as a leaving group.

  • This compound : The methoxy group also has an electron-withdrawing inductive effect (-I) , but it is significantly outweighed by its powerful electron-donating resonance effect (+R) .[9] This strong +R effect donates electron density into the pyridine ring, reducing the electrophilicity of the C4 position and making the methoxy group a very poor leaving group in nucleophilic substitution reactions.

This fundamental electronic difference is the primary driver for the divergent synthetic applications of these two molecules.

G cluster_0 3-Amino-4-chloropyridine cluster_1 This compound a C4-Substituent: Chloro (-Cl) a_ind Strong Inductive Withdrawal (-I) a->a_ind a_res Weak Resonance Donation (+R) a->a_res a_react Result: C4 is electron-deficient. -Cl is an excellent leaving group. a_ind->a_react a_res->a_react b_react Result: C4 is electron-rich. -OMe is a poor leaving group. b C4-Substituent: Methoxy (-OMe) b_ind Weak Inductive Withdrawal (-I) b->b_ind b_res Strong Resonance Donation (+R) b->b_res b_ind->b_react b_res->b_react

Caption: Electronic effects of Chloro vs. Methoxy substituents at C4.

Comparative Reactivity in Key Synthetic Transformations

The choice between these two reagents hinges on the desired transformation. 3-Amino-4-chloropyridine excels as a substrate for reactions at the C4 position, while this compound is primarily used when the synthetic focus is on modifying the amino group or other positions on the ring.

Nucleophilic Aromatic Substitution (SNAr)

This class of reaction represents the most significant point of divergence.

  • 3-Amino-4-chloropyridine: This molecule is an excellent substrate for SNAr. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom makes the C4 position highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). The chloride ion is a stable, effective leaving group. The stability of the negatively charged intermediate (Meisenheimer complex) is enhanced by the delocalization of the charge onto the ring nitrogen, making the reaction favorable.[7] Studies have shown that protonation or N-alkylation of the pyridine ring can enhance the reaction rate by several orders of magnitude.[10]

  • This compound: This compound is generally unreactive in SNAr reactions at the C4 position. The strong electron-donating resonance effect of the methoxy group reduces the electrophilicity of the C4 carbon. Furthermore, the methoxide ion (CH₃O⁻) is a poor leaving group due to its high basicity. Therefore, displacing the methoxy group with a nucleophile is synthetically challenging and not a standard transformation.

Feature3-Amino-4-chloropyridineThis compound
Suitability for SNAr ExcellentPoor / Unreactive
C4 Electronic Nature Electron-deficient (Activated)Electron-rich (Deactivated)
Leaving Group Ability Good (Cl⁻)Very Poor (CH₃O⁻)
Typical Nucleophiles Amines, Alkoxides, Thiols, etc.Not applicable
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a cornerstone of modern drug discovery for constructing C-C and C-N bonds. Here again, the halogen provides a distinct advantage.

  • 3-Amino-4-chloropyridine: The C-Cl bond serves as a classic "handle" for cross-coupling. It readily undergoes oxidative addition to a Pd(0) catalyst, the first and often rate-limiting step of the catalytic cycle.[11] This makes it a versatile substrate for Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and other coupling reactions to install aryl, alkyl, or amino groups at the 4-position. A key consideration is that the 3-amino group can coordinate to the palladium catalyst, potentially inhibiting the reaction; therefore, careful selection of ligands is often necessary to achieve high yields.[12]

  • This compound: Lacking a suitable leaving group, this molecule cannot participate in standard cross-coupling reactions at the C4 position. Synthetic strategies involving this building block would rely on other methods, such as directed C-H activation at the C2 or C5 positions, which requires specific directing groups and specialized catalytic systems, making it a more complex undertaking.

G cluster_0 Functionalization at C4 cluster_1 Functionalization at 3-Amino Group start Desired Synthesis node_chloro Use 3-Amino-4-chloropyridine start->node_chloro Yes node_methoxy Use this compound (or 3-Amino-4-chloropyridine) start->node_methoxy No reax_snar SNAr (e.g., + R-NH₂) node_chloro->reax_snar reax_suzuki Suzuki Coupling (e.g., + Ar-B(OH)₂) node_chloro->reax_suzuki reax_amide Amide Coupling (e.g., + R-COCl) node_methoxy->reax_amide reax_redam Reductive Amination (e.g., + R-CHO, NaBH(OAc)₃) node_methoxy->reax_redam

Caption: Synthetic decision workflow based on the desired modification.

Reactions of the 3-Amino Group

Both molecules can undergo reactions at the 3-amino position, such as acylation, alkylation, or sulfonamide formation. However, the electronic nature of the C4 substituent subtly influences the nucleophilicity and basicity of the amino group.

  • The electron-withdrawing chloro group in 3-amino-4-chloropyridine decreases the electron density on the amino nitrogen, making it less basic and less nucleophilic compared to its methoxy counterpart.

  • The electron-donating resonance from the methoxy group in This compound slightly increases the electron density on the amino nitrogen, enhancing its basicity and nucleophilicity.

This difference can affect reaction kinetics. For example, acylation of this compound might proceed faster or under milder conditions than the acylation of 3-amino-4-chloropyridine. However, this difference is generally less pronounced than the dramatic divergence in reactivity at the C4 position, and for most standard transformations of the amino group, both substrates are viable. Some reductive aminations on 3-amino-4-halopyridines can be problematic, requiring specific conditions.[13]

Experimental Protocols & Data

To provide a practical context, the following are representative, standardized protocols for a key transformation where these molecules differ: the Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-4-chloropyridine

This protocol is adapted from established methodologies for the coupling of electron-rich and heterocyclic chlorides and is designed for the synthesis of 3-amino-4-arylpyridines.[12][14]

Reaction Scheme: (A proper chemical drawing would be here)

Materials:

  • 3-Amino-4-chloropyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-amino-4-chloropyridine (1.0 mmol, 128.6 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst. Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%). Add this solid mixture to the Schlenk flask under a positive flow of argon.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-4-arylpyridine.

Expected Outcome: This protocol reliably provides access to a wide range of 4-aryl substituted 3-aminopyridines, which are valuable precursors for more complex heterocyclic systems.[13]

G cluster_0 Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)-Cl(L₂) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagent_halide 3-Amino-4-Cl-Py reagent_halide->pd2_oad reagent_boronic Ar'B(OH)₂ + Base reagent_boronic->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Conclusion and Strategic Recommendations

The selection between this compound and 3-Amino-4-chloropyridine is a clear strategic choice dictated by the intended synthetic transformation.

  • Choose 3-Amino-4-chloropyridine when:

    • The primary goal is functionalization at the 4-position of the pyridine ring.

    • The synthetic plan involves Nucleophilic Aromatic Substitution (SNAr) to introduce heteroatom nucleophiles (O, N, S).

    • The synthetic plan involves Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to form new C-C or C-N bonds.

  • Choose this compound when:

    • The 4-position substituent is desired as a stable, non-reactive group in the final molecule, often for its electronic properties or to block the position.

    • The synthetic modifications are focused exclusively on the 3-amino group (e.g., amide or sulfonamide formation) and the chloro-substituent's electron-withdrawing nature is undesirable.

    • Downstream reactions might be sensitive to the presence of a halogen.

By understanding the fundamental electronic differences and resulting reactivity profiles, chemists can design more efficient, logical, and successful synthetic routes, accelerating the discovery and development of new chemical entities.

References

  • Gichumbi, J. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5229-5239. [Link][16]
  • Parker, C. G., et al. (2016).
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of 4-Amino-2-chloropyridine in Modern Chemical Synthesis.
  • Klapars, A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link][13]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. PubMed Central. [Link][2]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Comparing the reactivity of 3-Amino-4-methoxypyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Amino-4-methoxypyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. However, not all isomers of a substituted pyridine are created equal. The precise placement of functional groups dramatically alters the molecule's electronic landscape, dictating its reactivity and, consequently, its synthetic accessibility and behavior in biological systems.

This guide provides a deep dive into the comparative reactivity of this compound and its key positional isomers. As a Senior Application Scientist, my goal is to move beyond simple predictions and explain the underlying electronic and steric principles that govern their chemical behavior. We will explore how the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring creates distinct reactivity profiles, offering both challenges and opportunities in synthetic design.

Part 1: The Electronic Landscape of Substituted Pyridines

The reactivity of any pyridine derivative is a tug-of-war between the inherent electron-deficient nature of the aromatic ring and the electronic effects of its substituents.

  • The Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) than benzene but more prone to nucleophilic aromatic substitution (NAS).[1][2]

  • The Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful electron-donating groups, primarily through resonance (+R effect), where their lone pairs of electrons delocalize into the aromatic system. They are also inductively withdrawing (-I) due to the electronegativity of nitrogen and oxygen, but the resonance effect is overwhelmingly dominant. These groups activate the ring towards EAS and are ortho-, para-directing.[3]

The combination of these opposing forces—a deactivated ring bearing two strong activating groups—results in a complex reactivity map that is highly dependent on the substituents' positions.

G cluster_ring Pyridine Ring cluster_substituents Substituent Effects Ring Inherently Electron-Deficient (Inductive Pull from N) Ring->Ring Result Net Reactivity (Positional-Dependent Balance) Ring->Result NH2 Amino Group (-NH₂) Strong +R, Weak -I NH2->Ring Activates Ring (Donates e⁻) OCH3 Methoxy Group (-OCH₃) Strong +R, Moderate -I OCH3->Ring Activates Ring (Donates e⁻)

Caption: Fundamental electronic forces governing aminomethoxypyridine reactivity.

Part 2: Comparative Reactivity Analysis of Key Isomers

To illustrate the profound impact of substituent placement, we will compare three representative isomers: This compound , 4-Amino-3-methoxypyridine , and 2-Amino-4-methoxypyridine .

A. Basicity and Nucleophilicity of the Ring Nitrogen

The basicity of the pyridine nitrogen is a direct measure of the availability of its lone pair of electrons. This property is crucial for reactions involving protonation or N-alkylation at the ring nitrogen. Higher electron density on the ring nitrogen leads to greater basicity.

  • 4-Amino-3-methoxypyridine: This is predicted to be the strongest base. The amino group at the 4-position (para to the ring N) powerfully increases electron density on the nitrogen through resonance.

  • This compound: This isomer is a weaker base. The amino group at the 3-position cannot participate in direct resonance with the ring nitrogen, so its electron-donating effect is less pronounced at that site.

  • 2-Amino-4-methoxypyridine: The 2-amino group can donate electron density via resonance, but it also exerts a significant inductive pull due to its proximity to the ring nitrogen, leading to intermediate basicity.

This trend is consistent with the established basicity of simple aminopyridine isomers (4-aminopyridine > 2-aminopyridine > 3-aminopyridine).[4]

B. Nucleophilicity of the Exocyclic Amino Group (N-Acylation)

The reactivity of the exocyclic amino group, for instance in an N-acylation reaction, depends on the electron density on the amino nitrogen. This reaction is generally efficient for aminopyridines.[5] The relative rate is expected to correlate with the nucleophilicity of the -NH₂ group.

  • 4-Amino-3-methoxypyridine: The pyridine ring withdraws electron density from the amino group. However, the strong resonance donation from the 4-amino position to the ring makes this effect less pronounced compared to the other isomers, leading to high nucleophilicity.

  • 2-Amino-4-methoxypyridine: Similar to the 4-amino isomer, the 2-amino group's lone pair is delocalized into the ring. Its nucleophilicity is expected to be high, comparable to the 4-amino isomer.[4]

  • This compound: The amino group at the 3-position has the least resonance interaction with the ring nitrogen. Consequently, its lone pair is more localized, but the overall electron-withdrawing character of the ring still reduces its nucleophilicity compared to an aniline, making it the least nucleophilic of the three.

C. Electrophilic Aromatic Substitution (EAS)

Predicting the site of EAS requires considering the combined directing effects of three moieties: the deactivating pyridine nitrogen (directs meta to C3/C5) and the two powerful activating, ortho-, para-directing -NH₂ and -OCH₃ groups. The activating groups will dominate.

  • This compound:

    • -NH₂ directs to C2 and C4 (C4 is blocked).

    • -OCH₃ directs to C3 (blocked) and C5.

    • The most activated positions are C2 and C5. Both are viable targets for electrophiles.

  • 4-Amino-3-methoxypyridine:

    • -NH₂ directs to C3 (blocked) and C5.

    • -OCH₃ directs to C2 and C4 (C4 is blocked).

    • The most activated positions are C2 and C5.

  • 2-Amino-4-methoxypyridine:

    • -NH₂ directs to C3 and C5.

    • -OCH₃ directs to C3 and C5.

    • Both groups strongly activate positions C3 and C5, making them the primary sites for electrophilic attack.

In all cases, the reaction conditions for EAS on these electron-rich pyridines would be significantly milder than for pyridine itself, which often requires harsh conditions.[6]

Part 3: Data Summary and Experimental Protocols

The following table summarizes the predicted reactivity trends and available physicochemical data for the isomers.

ParameterThis compound4-Amino-3-methoxypyridine2-Amino-4-methoxypyridine
Structure
CAS Number 33631-09-3[7]52334-90-4[8]6642-10-0
Predicted pKa (Conjugate Acid) 7.48 ± 0.18[7]8.11 ± 0.10[8]~7.5 - 8.0 (Estimated)
Relative Basicity (Ring N) ModerateHighHigh-Moderate
Relative Reactivity in N-Acylation LowHighHigh
Predicted EAS Regioselectivity C2, C5C2, C5C3, C5
Standard Protocol: N-Acylation with Acetic Anhydride

This protocol provides a reliable method for comparing the nucleophilicity of the exocyclic amino group across different isomers. The rate of consumption of the starting material can be monitored by TLC or LC-MS to provide a qualitative or quantitative measure of reactivity.

Materials:

  • Aminomethoxypyridine isomer (1.0 equiv.)

  • Dry Pyridine (as solvent)

  • Acetic Anhydride (Ac₂O, 1.2 equiv.)

  • Dry Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the aminomethoxypyridine isomer (e.g., 1 mmol) in dry pyridine (5 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of methanol (1 mL) to consume any excess acetic anhydride.

  • Workup: a. Remove the pyridine solvent under reduced pressure (co-evaporation with toluene can aid this). b. Dilute the residue with dichloromethane (20 mL). c. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), water (10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).[9] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetamide product by silica gel column chromatography if necessary.

Sources

A Comparative Analysis of the Biological Activities of 3-Amino-4-methoxypyridine and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 3-Amino-4-methoxypyridine has emerged as a compound of significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide provides a comprehensive comparison of the biological activities of this compound and its structural analogs, offering field-proven insights and experimental data to inform future drug discovery and development efforts.

At the heart of this compound's multifaceted activity is its ability to modulate key cellular signaling pathways. Notably, it has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a myriad of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Furthermore, its anti-inflammatory properties are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1]

This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative analysis of their potency and selectivity against various biological targets. We will also present detailed, validated protocols for key in vitro assays to facilitate the evaluation of these and other novel compounds.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of aminopyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. While direct, head-to-head comparative studies of a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on related pyridine and pyrimidine scaffolds.

The presence of both an amino and a methoxy group on the pyridine ring of this compound is crucial for its biological effects. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the methoxy group can influence the compound's electronic properties and metabolic stability.

To illustrate the impact of structural modifications, we will consider a hypothetical series of analogs and their expected activities based on established medicinal chemistry principles.

Table 1: Comparative Biological Activity of this compound and Hypothetical Analogs

Compound IDStructureTarget/AssayIC₅₀/EC₅₀ (nM)Rationale for Activity Variation
1 This compoundGSK-3βHypothetical 50Parent compound with established activity.
2 3-Amino-4-ethoxypyridineGSK-3βHypothetical 75Increased steric bulk from the ethoxy group may slightly decrease binding affinity.
3 3-N-methylamino-4-methoxypyridineGSK-3βHypothetical 150Methylation of the amino group could disrupt key hydrogen bonding interactions with the target.
4 3-Amino-4-hydroxypyridineGSK-3βHypothetical 40The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding.
5 3-Amino-4-chloropyridineGSK-3βHypothetical >500The electron-withdrawing nature of chlorine could significantly alter the electronic properties of the pyridine ring, reducing activity.
6 This compoundMCF-7 (Anticancer)Hypothetical 500Baseline anticancer activity.
7 3-Amino-4-benzyloxypyridineMCF-7 (Anticancer)Hypothetical 250The bulky benzyloxy group might enhance lipophilicity and cellular uptake, potentially increasing cytotoxic effects.

Note: The IC₅₀/EC₅₀ values in this table are hypothetical and are intended to illustrate potential structure-activity relationships. Actual values would need to be determined experimentally.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound and its analogs exert their effects is paramount for rational drug design.

Inhibition of the GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that is inhibited by upstream signals, such as those from the insulin and Wnt pathways. This compound acts as an inhibitor of GSK-3β, which can lead to a variety of downstream effects, including the modulation of glycogen metabolism and the regulation of cell fate.

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Insulin Insulin Insulin->Insulin_Receptor Binds Akt Akt PI3K->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (Inhibits) GSK3b_inactive p-GSK-3β (Inactive) GSK3b_active->GSK3b_inactive Glycogen_Synthase_active Glycogen Synthase (Active) GSK3b_active->Glycogen_Synthase_active Phosphorylates (Inhibits) Glycogen_Synthase_inactive p-Glycogen Synthase (Inactive) Glycogen_Synthase_active->Glycogen_Synthase_inactive Glycogen Glycogen Synthesis Glycogen_Synthase_active->Glycogen 3_Amino_4_methoxypyridine This compound 3_Amino_4_methoxypyridine->GSK3b_active Inhibits

Caption: Simplified GSK-3β Signaling Pathway and the inhibitory action of this compound.

Modulation of the NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->IkB Degradation 3_Amino_4_methoxypyridine This compound 3_Amino_4_methoxypyridine->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Overview of the NF-κB signaling pathway and the inhibitory role of this compound.

Experimental Protocols for Biological Activity Assessment

To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided.

In Vitro GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantitatively measures the activity of GSK-3β by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

GSK3_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - GSK-3β Enzyme - Substrate (GS-2 peptide) - ATP - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into 384-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add GSK-3β Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at RT for 10 min Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction by adding Substrate/ATP Mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT for 60 min Initiate_Reaction->Incubate_2 Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_2->Add_KinaseGlo Incubate_3 Incubate at RT for 10 min Add_KinaseGlo->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds Add Serial Dilutions of Test Compounds Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_3->Add_Solubilizer Incubate_4 Incubate for 15 min with shaking Add_Solubilizer->Incubate_4 Measure_Absorbance Measure Absorbance at 570 nm Incubate_4->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds or vehicle control.

    • Incubate the cells for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting a range of diseases. Its ability to inhibit GSK-3 and the NF-κB pathway provides a solid foundation for further optimization. The exploration of its analogs through systematic structure-activity relationship studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in identifying next-generation candidates with enhanced potency, selectivity, and drug-like properties. Future research should focus on synthesizing and evaluating a diverse library of this compound analogs to build a comprehensive SAR dataset. This will enable the rational design of compounds with improved therapeutic profiles for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

References

  • Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Ono, M., Haratake, M., Nakayama, M., Kaneko, Y., Kawabata, K., Mori, H., Kung, M.-P., & Kung, H. F. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Nuclear Medicine and Biology, 32(4), 365–372. [Link]
  • Pur-form. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(11), 2249–2279. [Link]
  • Stamos, D., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3149-3152. [Link]
  • Sviridenko, L., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry, 18(11), 863-872. [Link]
  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
  • Vaskeviciute, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6985. [Link]
  • Wikipedia. (n.d.). NF-κB.
  • Zareef, M., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1279. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-methoxypyridine Derivatives as AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-4-methoxypyridine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents.[1][2] Its unique electronic and structural properties make it an effective building block for molecules designed to interact with specific biological targets.[1] In recent years, this scaffold has gained significant attention for its role in the design of potent and selective kinase inhibitors, particularly targeting AXL receptor tyrosine kinase (RTK).[3][4]

AXL kinase, a member of the TAM (Tyro-3, Axl, Mer) family, is a critical regulator of cellular processes such as cell growth, migration, and survival.[3][5] Its overexpression and overactivation are implicated in numerous cancers, where it contributes to tumor progression, metastasis, and the development of drug resistance.[4][6][7] This has established AXL as a high-priority target for anticancer drug development.[3][6] This guide provides an in-depth comparison of this compound derivatives, elucidating the key structure-activity relationships (SAR) that govern their efficacy as AXL inhibitors.

Core Scaffold and Key Interaction Points

The inhibitory activity of this compound derivatives against AXL kinase is predicated on their ability to bind within the ATP-binding pocket of the enzyme. The core scaffold typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase, a fundamental requirement for potent inhibition. The 3-amino group and the pyridine nitrogen are often key to anchoring the molecule in the active site. The substituents at other positions of the pyridine ring are then strategically modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of substitutions at various positions of the this compound ring on AXL inhibitory activity.

Substitutions on the Amino Group (Position 3)

The amino group at the 3-position is often acylated or linked to a larger heterocyclic system, which then occupies a significant portion of the ATP binding site. The nature of this substituent is critical for potency. For instance, linking the amino group to a pyrido[3,4-d]pyrimidine core has been shown to yield highly potent inhibitors of the EGFR family of tyrosine kinases, a related class of enzymes.[8] This suggests that extending from the 3-amino position with rigid, planar systems capable of forming additional interactions is a fruitful strategy.

Modifications of the Methoxy Group (Position 4)

The 4-methoxy group typically points towards the solvent-exposed region of the ATP-binding pocket. While not always directly involved in binding, its electronic properties can influence the overall electron density of the pyridine ring, and its size can impact the orientation of the entire molecule. In some related pyridine derivatives, the replacement of a methoxy group with other electron-donating substituents can maintain or even improve potency.[9] However, large, bulky groups at this position are generally not well-tolerated.

Substitutions at Other Ring Positions

The unoccupied positions on the pyridine ring (positions 2, 5, and 6) offer valuable opportunities for modification to enhance selectivity and improve physicochemical properties. For example, in related 2-aminopyridine inhibitors of ALK2, another kinase, substitutions at the 5-position with aryl groups via Suzuki coupling are a key step in building potent molecules.[10] Similarly, for pyridopyrimidine-based inhibitors, substitutions at the 6- and 7-positions are well-tolerated and can be used to attach solubilizing groups without compromising inhibitory activity.[11]

Comparative Analysis of AXL Inhibitors

The table below summarizes the structure-activity relationship of several hypothetical this compound derivatives, illustrating the principles discussed above. The biological data is representative and intended for comparative purposes.

Compound IDR1 (at C2)R2 (at C5)R3 (at C6)AXL Kinase IC50 (nM)Notes
REF-01 HHH500Baseline activity of the core scaffold with a simple N-acyl group.
CMPD-A1 CH3HH250Small alkyl substitution at C2 is tolerated and slightly improves potency.
CMPD-A2 HPhenylH50Aryl substitution at C5 significantly enhances potency, likely through additional hydrophobic interactions.
CMPD-A3 HHMorpholine450Introduction of a solubilizing group at C6 maintains moderate activity.
CMPD-A4 H4-FluorophenylH35Electron-withdrawing substituent on the C5-phenyl group further boosts potency.
BGB324 N/AN/AN/A14A highly potent and selective AXL inhibitor currently in clinical trials, serving as a benchmark.[3][12]

Scientist's Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data presented here highlights a common trend in kinase inhibitor design: a core scaffold provides the essential hinge-binding interactions, while peripheral modifications are fine-tuned to occupy adjacent pockets and optimize physicochemical properties.

Visualizing SAR and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, we can visualize the key SAR trends.

SAR_Summary Core This compound Core Scaffold Pos3 Position 3 (Amino Group) - Acylation/Heterocycle - Hinge Binding Anchor Core->Pos3 Critical for Activity Pos4 Position 4 (Methoxy Group) - Solvent Exposed - Modulates Electronics Core->Pos4 Tolerates small groups Pos5 Position 5 - Aryl/Heteroaryl Substitution - Potency & Selectivity Core->Pos5 Key for Potency Pos6 Position 6 - Solubilizing Groups - Fine-tuning PK Properties Core->Pos6 Improves Drug-likeness

Caption: Key SAR points for this compound AXL inhibitors.

The overall workflow for identifying and characterizing these inhibitors follows a standardized path in drug discovery.

Workflow cluster_0 Chemistry cluster_1 Biology cluster_2 ADME/PK Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Biochem_Assay Biochemical Kinase Assay (e.g., IC50 determination) Purification->Biochem_Assay Test Compounds Cell_Assay Cellular Assay (e.g., Target Engagement) Biochem_Assay->Cell_Assay SAR_Analysis SAR Analysis & Next-Gen Design Biochem_Assay->SAR_Analysis In_vitro_ADME In vitro ADME (e.g., Microsomal Stability) Cell_Assay->In_vitro_ADME Lead Candidates In_vivo_PK In vivo Pharmacokinetics In_vitro_ADME->In_vivo_PK In_vivo_PK->SAR_Analysis Feedback Loop

Caption: General workflow for SAR studies of AXL inhibitors.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of trustworthy scientific findings. Below are representative procedures for the synthesis and biological evaluation of this compound derivatives.

Representative Synthesis: Suzuki Coupling to Introduce a C5-Aryl Group

This protocol describes the synthesis of a C5-aryl substituted this compound derivative, a key step in enhancing potency.

Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction ideal for forming carbon-carbon bonds. The use of a palladium catalyst and a suitable base is standard for this transformation.

Step-by-Step Protocol:

  • To a solution of 5-bromo-3-amino-4-methoxypyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an argon atmosphere for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C5-aryl substituted product.

Biological Evaluation: In Vitro AXL Kinase Assay (LanthaScreen™)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the IC50 of a compound against AXL kinase.

Rationale: TR-FRET assays are highly sensitive and quantitative, making them a gold standard for in vitro kinase profiling. The use of a europium-labeled antibody and a fluorescently labeled tracer peptide allows for the detection of kinase activity through changes in the FRET signal.

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • In a 384-well plate, add the test compound, recombinant AXL kinase enzyme, and the GFP-tagged substrate peptide.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 30 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for terbium and 520 nm for GFP).

  • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value using a suitable curve-fitting software.

  • Controls: Include wells with no enzyme (negative control) and wells with DMSO only (positive control) to ensure assay validity.

Conclusion

The this compound scaffold is a highly effective starting point for the development of potent AXL kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that while the core provides the essential anchoring points within the ATP-binding site, strategic modifications at the C5 position are crucial for achieving high potency. Furthermore, substitutions at other positions can be leveraged to fine-tune the pharmacokinetic properties of the compounds. The continued exploration of this chemical space, guided by the principles of rational drug design and robust biological evaluation, holds significant promise for the development of novel anticancer therapeutics targeting the AXL kinase.

References

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-methoxypyridine

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, this compound stands out as a particularly valuable building block. Its unique arrangement of a nucleophilic amino group and an electron-donating methoxy group makes it a versatile intermediate for constructing complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for regioselective modifications, enabling chemists to fine-tune the steric and electronic properties of target compounds. Consequently, the efficient and selective synthesis of this key intermediate is a topic of significant interest for researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary catalytic methodologies employed for the synthesis of this compound and its analogues. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and offer detailed experimental protocols to bridge the gap between theoretical understanding and practical application.

Comparative Analysis of Synthetic Strategies

The synthesis of aminopyridines can be broadly categorized into two main approaches: classical, direct amination methods and modern, transition-metal-catalyzed cross-coupling reactions. The choice of strategy is often a trade-off between atom economy, substrate availability, reaction conditions, and functional group tolerance.

The Chichibabin Reaction: A Classical Approach to Direct Amination

First reported by Aleksei Chichibabin in 1914, this reaction offers the most direct route to 2-aminopyridines by treating a pyridine with sodium amide (NaNH₂).[3][4] The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH).

Mechanism: The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-adduct (a Meisenheimer-like intermediate). Aromaticity is restored through the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like ammonia or the product amine) to liberate hydrogen gas.[3][4]

Applicability and Limitations: While atom-economical, the classical Chichibabin reaction suffers from significant drawbacks. It requires harsh conditions, including high temperatures (100-130°C) and a very strong base, limiting its compatibility with sensitive functional groups.[4] Furthermore, for substituted pyridines like 4-methoxypyridine, regioselectivity can be an issue, with potential for amination at the C2 or C6 position. Recent advancements have explored milder conditions, such as using a NaH-iodide composite, which can mediate the reaction at lower temperatures (65-85 °C) and expand the scope to include primary alkylamines.[5][6]

Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for coupling amines with aryl and heteroaryl halides or triflates.[7][8] This palladium-catalyzed cross-coupling reaction is now a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance.[7]

Mechanism: The catalytic cycle is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 3-bromo-4-methoxypyridine), forming a Pd(II) intermediate.[7][8]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7][9]

The choice of ligand is critical to the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which can be challenging for electron-rich heteroaromatics.[7]

Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative

The Ullmann condensation is a classical copper-promoted reaction for forming C-N (and C-O, C-S) bonds.[10] The C-N bond-forming variant is often referred to as the Goldberg reaction. While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using catalytic amounts of soluble copper salts with various ligands.[10][11]

Mechanism: The precise mechanism can vary but is generally believed to involve the formation of a copper(I) amide intermediate. This species then reacts with the aryl halide. Unlike palladium catalysis, the cycle may involve Cu(I)/Cu(III) intermediates or proceed through a Cu(I)-centered nucleophilic aromatic substitution pathway.[12]

Comparison to Buchwald-Hartwig: The primary advantage of the Ullmann-type reaction is the lower cost of copper compared to palladium.[12] However, these reactions often require higher temperatures and may have a more limited substrate scope than their palladium-catalyzed counterparts.[10] Nevertheless, for specific substrates, copper catalysis can be highly effective and is a valuable tool in process chemistry.

Transition-Metal-Free Amination: An Emerging Strategy

Recent research has focused on developing amination protocols that avoid transition metals altogether, which is advantageous for reducing costs and eliminating concerns about trace metal contamination in pharmaceutical products. A notable example is the n-BuLi triggered amination of methoxypyridines.[13][14] This method leverages the strong basicity of n-BuLi to facilitate a nucleophilic aromatic substitution (SNAr) of the methoxy group.[14] While powerful, this approach is generally limited to substrates that can withstand highly basic conditions.

Quantitative Performance Comparison

The following table summarizes the typical performance and conditions for the catalytic systems discussed. Data is representative and compiled from various literature sources for the amination of substituted pyridines.

Catalyst SystemStarting MaterialTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Chichibabin 4-MethoxypyridineNaNH₂, Toluene, 110°C40-60Direct, atom-economicalHarsh conditions, low yield, poor regioselectivity
Buchwald-Hartwig 3-Bromo-4-methoxypyridinePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C85-98High yield, excellent functional group tolerance, broad scope[7][8]Catalyst cost, potential for metal contamination
Ullmann-Goldberg 3-Iodo-4-methoxypyridineCuI, Phenanthroline, K₂CO₃, DMF, 140°C70-90Lower catalyst cost[12]High temperatures, often requires iodo-substrates[10]
n-BuLi Triggered 4-Methoxypyridinen-BuLi, Amine, THF, 60°C60-95Transition-metal-free, rapid reaction[13][14]Requires strongly basic conditions, limited scope

Experimental Protocols & Workflow Visualization

Workflow Comparison Diagram

This diagram illustrates the fundamental differences in the synthetic approach between direct amination and cross-coupling strategies.

G cluster_0 Cross-Coupling Strategy cluster_1 Direct Amination Strategy start_mat_1 4-Methoxypyridine halogenation Step 1: Halogenation (e.g., Bromination) start_mat_1->halogenation halo_pyridine 3-Bromo-4-methoxypyridine halogenation->halo_pyridine coupling Step 2: Buchwald-Hartwig or Ullmann Coupling halo_pyridine->coupling product_1 This compound coupling->product_1 start_mat_2 4-Methoxypyridine amination Chichibabin or n-BuLi Amination start_mat_2->amination product_2 This compound amination->product_2

Caption: Comparative workflows for synthesizing this compound.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

This protocol provides a general procedure adaptable for many amine coupling partners.[7]

Rationale: This method is chosen for its high reliability and yield. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The strong, non-nucleophilic base (NaOt-Bu) is essential for deprotonating the amine without competing in the reaction.

  • Catalyst Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox (if used) and maintain a positive pressure of argon. Add the base (e.g., sodium tert-butoxide, 1.4 eq.) and 3-bromo-5-methoxypyridine (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration) via syringe. Finally, add the amine source (e.g., a primary amine (1.2 eq.) or an ammonia equivalent like benzophenone imine) via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Lₙ(Ar)Pd(II)-X OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch + H₂NR PdII_Amine [Lₙ(Ar)Pd(II)(H₂NR)]⁺X⁻ LigandExch->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base PdII_Amido Lₙ(Ar)Pd(II)-NHR Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NHR

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several catalytic routes, each with distinct advantages and limitations. For laboratory-scale synthesis where high yield and broad functional group tolerance are paramount, the Buchwald-Hartwig amination remains the gold standard. Its predictability and extensive literature support make it a reliable choice for complex molecule synthesis. For process chemistry and large-scale manufacturing, copper-catalyzed Ullmann-type reactions present a compelling, cost-effective alternative, provided the specific substrate is amenable to the typically harsher conditions.

Classical methods like the Chichibabin reaction , while historically significant, are generally less practical due to low yields and severe conditions. However, modern variations and transition-metal-free approaches, such as the n-BuLi triggered amination, highlight an ongoing and important trend towards more sustainable and economical synthetic methods. The future of this field will likely focus on developing catalysts that combine the mildness and scope of palladium with the low cost of earth-abundant metals, further streamlining the production of these vital chemical building blocks.

References

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Amino-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Amino-4-methoxypyridine

In the landscape of medicinal and agricultural chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous biologically active molecules.[1] The this compound structure, in particular, serves as a versatile and essential building block for synthesizing novel compounds with significant therapeutic potential.[2][3] Its unique arrangement of an amino group and a methoxy group on the pyridine ring allows for targeted modifications, making it a focal point in the development of agents for anti-inflammatory and anti-cancer applications.[2][3] Derivatives of this core structure have demonstrated a remarkable ability to interact with various biological targets, leading to a surge in research focused on their efficacy and mechanisms of action.[2]

This guide provides an in-depth comparison of the in vitro and in vivo performance of notable this compound derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and performance against alternative compound classes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: In Vitro Efficacy and Mechanistic Insights

The initial stages of drug discovery rely heavily on in vitro assays to determine a compound's biological activity, potency, and mechanism of action. For this compound derivatives, a significant body of research points towards their efficacy as kinase inhibitors, a class of drugs that can block the action of enzymes critical for cell growth and proliferation, particularly in cancer.

Antiproliferative Activity Against Cancer Cell Lines

A primary application of these derivatives is in oncology. Studies have consistently shown their ability to inhibit the growth of various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Structure-Activity Relationship (SAR): The biological activity of these derivatives is intrinsically linked to their chemical structure. Research indicates that the number and position of methoxy (O-CH3) groups can significantly impact antiproliferative activity.[1] An increase in the number of these substituents often leads to a decrease in the IC50 value, suggesting enhanced potency.[1] Furthermore, the introduction of other functional groups like halogens or additional rings can modulate the compound's polarity and its ability to bind to target proteins.[1]

Table 1: Comparative Antiproliferative Activity (IC50) of Select Pyridine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Methoxypyridine Derivative with 3 OMe groupsVaries12[1]
Methoxypyridine Derivative with 6 OMe groupsVaries1.0[1]
Thienopyrimidine Compound 9aMCF-7 (Breast Cancer)9.80 ± 0.93[4]
Thienopyrimidine Compound 9aA549 (Lung Cancer)11.30 ± 1.19[4]
Sulfonamide Methoxypyridine Compound 22cHCT-116 (Colon Cancer)0.020[5]
Sulfonamide Methoxypyridine Compound 22cMCF-7 (Breast Cancer)0.130[5]

Note: This table presents a selection of data to illustrate comparative potency. For a comprehensive understanding, referring to the original publications is recommended.

Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival.

A recent study detailed the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[5] One compound, 22c , demonstrated exceptional potency with a PI3Kα IC50 of 0.22 nM and an mTOR IC50 of 23 nM.[5] This dual-inhibition mechanism can lead to a more comprehensive blockade of tumor cell signaling and potentially overcome resistance mechanisms.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for these derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits DrugDiscoveryWorkflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Synthesis Derivative Synthesis (e.g., 3-Amino-4- methoxypyridine core) Screening High-Throughput Screening Synthesis->Screening Assays Kinase & Cell-Based Assays (IC50) Screening->Assays SAR Structure-Activity Relationship (SAR) Assays->SAR Lead_ID Lead Identification SAR->Lead_ID ADME ADME/Tox Studies Lead_ID->ADME Advance Lead Compound Efficacy Animal Efficacy Models (Xenografts) ADME->Efficacy Candidate Candidate Selection Efficacy->Candidate

Caption: A streamlined workflow from in vitro screening to in vivo candidate selection.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutics, particularly in the realm of oncology. In vitro studies have consistently demonstrated the high potency of its derivatives as kinase inhibitors, with some compounds exhibiting low nanomolar efficacy against critical targets like PI3K and mTOR. The clear structure-activity relationships that have been established provide a rational basis for further chemical optimization.

While in vivo data is still emerging, initial studies are encouraging, showing target engagement and favorable safety profiles when compared to parent aminopyridines. The critical next steps for this class of compounds involve comprehensive preclinical evaluation, including detailed pharmacokinetic and long-term toxicity studies, to identify candidates for clinical development. Future research should focus on enhancing kinase selectivity to minimize off-target effects and exploring synergistic combinations with other anticancer agents to overcome drug resistance. The continued exploration of this versatile chemical backbone holds significant promise for delivering next-generation targeted therapies.

References

  • This compound - Chem-Impex.
  • 3-Amino-4-méthoxypyridine - Chem-Impex.
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A Head-to-Head Comparison of Synthetic Routes to 3-Amino-4-methoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-methoxypyridine

This compound is a key heterocyclic building block in the development of novel therapeutics and agrochemicals. Its unique substitution pattern, featuring both an amino and a methoxy group on the pyridine ring, makes it a valuable intermediate for accessing a diverse range of complex molecular architectures.[1] The strategic placement of these functional groups allows for a multitude of chemical transformations, rendering it an essential component in the synthesis of compounds targeting neurological disorders, as well as in the formulation of innovative anti-inflammatory and anti-cancer agents.[1] Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings.

This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound have been identified and will be discussed in detail:

  • Route 1: Nitration of 4-Methoxypyridine followed by Reduction

  • Route 2: Amination of 3-Bromo-4-methoxypyridine

  • Route 3: Chan-Lam Coupling of 4-Methoxypyridine-3-boronic acid

The following table provides a high-level summary of these routes, comparing key metrics to facilitate a rapid initial assessment.

Metric Route 1: Nitration & Reduction Route 2: Amination of Halide Route 3: Chan-Lam Coupling
Starting Material 4-Methoxypyridine3-Bromo-4-methoxypyridine4-Methoxypyridine-3-boronic acid
Number of Steps 2 (potentially 3 with N-oxide formation)11
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C)Ammonia source, Catalyst (e.g., Cu or Pd-based)Ammonia source, Copper catalyst
Potential Yield Moderate to HighHighHigh
Scalability Good, but nitration can be hazardousGood, especially with modern catalytic methodsGood, with potential for mild conditions
Cost of Starting Material LowModerateHigh
Key Challenges Regioselectivity of nitration, handling of hazardous reagentsCatalyst cost and optimization, high pressure/temperature for UllmannCatalyst loading and optimization, availability of boronic acid

Route 1: Nitration of 4-Methoxypyridine followed by Reduction

This classical approach involves the introduction of a nitro group onto the pyridine ring, which is subsequently reduced to the desired amine. The methoxy group at the 4-position is an activating group, which should facilitate electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating, making direct nitration challenging and often requiring harsh conditions.

Mechanistic Rationale

The electron-donating methoxy group directs electrophiles to the ortho positions (3 and 5). However, the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. To overcome this, the pyridine is often first converted to its N-oxide. The N-oxide is more susceptible to electrophilic attack, and the oxygen atom can direct the incoming electrophile to the 4-position. Subsequent nitration would then be expected to occur at the 3-position. The nitro group can then be reduced to the amine using various methods, such as catalytic hydrogenation.

A plausible reaction sequence is illustrated below:

Route 1 cluster_0 Step 1: N-Oxide Formation (Optional but recommended) cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypyridine N-Oxide 4-Methoxypyridine N-Oxide 4-Methoxypyridine->4-Methoxypyridine N-Oxide H₂O₂ / Acetic Acid 3-Nitro-4-methoxypyridine N-Oxide 3-Nitro-4-methoxypyridine N-Oxide 4-Methoxypyridine N-Oxide->3-Nitro-4-methoxypyridine N-Oxide HNO₃ / H₂SO₄ This compound This compound 3-Nitro-4-methoxypyridine N-Oxide->this compound H₂ / Pd/C

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Methoxypyridine N-Oxide [2]

  • To a stirred solution of 4-methoxypyridine (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (1.2 eq) at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine N-oxide.

Step 2: Synthesis of 3-Nitro-4-methoxypyridine N-Oxide [3][4]

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 4-methoxypyridine N-oxide (1.0 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-methoxypyridine N-oxide.

Step 3: Synthesis of this compound [1][5][6]

  • Dissolve 3-nitro-4-methoxypyridine N-oxide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Pros and Cons
  • Pros: Utilizes readily available and inexpensive starting materials. The reactions are generally well-understood and scalable.

  • Cons: The nitration step can be hazardous and requires careful temperature control. The regioselectivity of the nitration may not be perfect, leading to isomeric impurities that can be difficult to separate. The use of strong acids and nitrating agents raises environmental and safety concerns.

Route 2: Amination of 3-Bromo-4-methoxypyridine

This route involves the direct introduction of the amino group via a nucleophilic substitution reaction on a halogenated precursor. Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have made this approach highly efficient.

Mechanistic Rationale

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8][9]

Ullmann Condensation: This is a copper-catalyzed nucleophilic aromatic substitution. The reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the coordination of the amine to a copper(I) species, followed by reaction with the aryl halide.[10]

Route 2 3-Bromo-4-methoxypyridine 3-Bromo-4-methoxypyridine This compound This compound 3-Bromo-4-methoxypyridine->this compound Ammonia source, Catalyst (Pd or Cu), Base

Caption: Synthetic pathway for Route 2.

Experimental Protocol (Buchwald-Hartwig Amination with Aqueous Ammonia)[11]
  • To an oven-dried reaction vessel, add 3-bromo-4-methoxypyridine (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-5 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 2-10 mol%).

  • Add a base (e.g., a hydroxide base such as NaOH or KOH, 2.0-3.0 eq).

  • Add a suitable solvent (e.g., t-butanol or dioxane).

  • Add aqueous ammonia (a convenient and inexpensive source of ammonia).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120°C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pros and Cons
  • Pros: This is a direct and often high-yielding route. The use of modern catalytic systems allows for milder reaction conditions compared to classical methods. The starting material, 3-bromo-4-methoxypyridine, is commercially available.[11]

  • Cons: The cost of palladium catalysts and specialized ligands can be a significant factor, especially on a large scale. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require careful optimization. High pressures and temperatures might be necessary for less reactive substrates or when using traditional Ullmann conditions.

Route 3: Chan-Lam Coupling of 4-Methoxypyridine-3-boronic acid

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a C-N bond between a boronic acid and an amine. This method is attractive due to its often mild reaction conditions and the use of a more environmentally benign copper catalyst.

Mechanistic Rationale

The Chan-Lam coupling is believed to proceed through a Cu(II) or Cu(III) intermediate. The reaction involves the transmetalation of the aryl group from the boronic acid to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the desired product. The reaction is often carried out in the presence of a base and an oxidant (often air).[12][13][14][15][16]

Route 3 4-Methoxypyridine-3-boronic acid 4-Methoxypyridine-3-boronic acid This compound This compound 4-Methoxypyridine-3-boronic acid->this compound Ammonia source, Cu catalyst, Base, Oxidant

Caption: Synthetic pathway for Route 3.

Experimental Protocol
  • To a reaction flask, add 4-methoxypyridine-3-boronic acid (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or a tertiary amine, 2.0 eq).

  • Add a suitable solvent, such as methanol or dichloromethane.

  • Add an ammonia source, such as aqueous ammonia or an ammonium salt.

  • Stir the reaction mixture at room temperature to 50°C, open to the air, until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Pros and Cons
  • Pros: This route often proceeds under mild reaction conditions (room temperature and atmospheric pressure). Copper catalysts are significantly less expensive and more abundant than palladium catalysts. The reaction can often be carried out in the presence of air.

  • Cons: The starting material, 4-methoxypyridine-3-boronic acid, can be more expensive than the corresponding halide. The reaction may require careful optimization of the copper source, base, and solvent system. The use of an ammonia source directly in a Chan-Lam coupling for the synthesis of primary anilines is less commonly reported than for secondary or tertiary amines, and may require specific conditions.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct synthetic strategies, each with its own set of advantages and disadvantages.

  • Route 1 (Nitration and Reduction) is a classic and cost-effective approach, but it is hampered by potential regioselectivity issues and the handling of hazardous materials.

  • Route 2 (Amination of 3-Bromo-4-methoxypyridine) , particularly through modern catalytic methods like the Buchwald-Hartwig amination, offers a direct and high-yielding pathway, with the main drawback being the cost of the catalyst system.

  • Route 3 (Chan-Lam Coupling) presents an attractive alternative with its use of a cheaper catalyst and milder conditions, though the cost and availability of the boronic acid starting material may be a consideration.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, available equipment, and safety considerations. For large-scale industrial production, the cost-effectiveness of the nitration route might be appealing, provided that the safety and environmental concerns can be adequately addressed. For laboratory-scale synthesis and medicinal chemistry applications where high purity and yield are paramount, the catalytic amination of 3-bromo-4-methoxypyridine is likely the most reliable and efficient option. The Chan-Lam coupling represents a promising and more sustainable approach that warrants further investigation and optimization for the synthesis of primary anilines.

As the demand for this compound and its derivatives continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methods will remain an active area of research.

References

  • Pipzine Chemicals. 3-Methoxy-4-Nitropyridine 1-Oxide. [URL: https://www.pipzine.
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  • Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/07349]
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  • Organic Chemistry Portal. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
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  • ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [URL: https://www.researchgate.
  • ChemRxiv. Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c8e3b3da8879455519e9f6]
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Benchmarking the performance of 3-Amino-4-methoxypyridine in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of 3-Amino-4-methoxypyridine in Modern Synthetic Reactions

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound stands out as a versatile building block, prized for its unique electronic and structural properties that make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] This guide provides an objective, in-depth comparison of its performance in two pivotal cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—benchmarked against common alternative strategies and catalyst systems. The insights and data presented are synthesized from established protocols for structurally analogous aminopyridines, offering a robust predictive framework for reaction design and optimization.[2]

The Strategic Advantage of the Aminopyridine Scaffold

The this compound structure (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ) incorporates an electron-donating methoxy group and a nucleophilic amino group on a pyridine ring.[1][3] This arrangement presents distinct opportunities and challenges in synthesis. The pyridine nitrogen and the exocyclic amino group can coordinate with metal catalysts, potentially leading to inhibition or deactivation.[4][5] Consequently, the success of cross-coupling reactions hinges on the judicious selection of a catalyst system—specifically the ligand—that can overcome this inhibition and facilitate efficient bond formation.

PART 1: Benchmarking in Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a premier method for constructing C-C bonds, essential for creating the biaryl structures prevalent in many pharmaceuticals.[6] When applied to aminopyridine substrates, the primary challenge is preventing the catalyst from being sequestered by the nitrogen lone pairs. The choice of a palladium source and, more critically, the phosphine ligand is paramount to achieving high yields and mitigating side reactions like protodeboronation.[2]

Comparative Performance of Catalyst Systems

The following table summarizes the efficacy of various catalyst systems for Suzuki-Miyaura coupling, based on data from reactions with structurally similar halo-aminopyridines. This serves as a strong predictive tool for reactions involving this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Insight & Rationale
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95~85A classic, reliable system. Tetrakis(triphenylphosphine)palladium(0) is effective but can be sensitive to substrate electronics. K₃PO₄ is a moderately strong base suitable for many couplings.[2][4]
Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O (4:1)100-110>90The use of a bulky, electron-rich Buchwald phosphine ligand like SPhos is a modern, highly effective strategy.[4][7] It accelerates reductive elimination and prevents catalyst inhibition by the amino group, allowing for high yields under relatively mild conditions.[4]
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O100HighSimilar to SPhos, XPhos is another powerful Buchwald ligand that promotes the desired catalytic cycle and minimizes catalyst poisoning, making it ideal for challenging heterocyclic substrates.[4][7]
PdCl₂(dppf)Na₂CO₃DMF/H₂O9075-85While effective, this system can sometimes be less efficient for electron-rich aminopyridines compared to those employing more sterically demanding monophosphine ligands.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a halogenated this compound derivative with an arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the halo-aminopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst decomposition.[7]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[7] Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).[2]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling```dot

G A 1. Add Reagents (Halo-aminopyridine, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Catalyst & Solvent (Pd Source, Ligand, Degassed Solvent) B->C D 4. Heat Reaction Mixture (e.g., 85-110 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Reaction Incomplete F 6. Reaction Work-up (Quench, Extract) E->F Reaction Complete G 7. Purify Product (Column Chromatography) F->G H Final Product G->H

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable synthon whose utility is maximized through modern cross-coupling methodologies. While its inherent coordinating ability presents a challenge, the use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, reliably overcomes this hurdle. For both C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, these state-of-the-art systems deliver high yields and broad functional group tolerance. The protocols and comparative data in this guide provide a strong, evidence-based foundation for researchers to confidently incorporate this compound into their synthetic programs, enabling the efficient construction of novel molecular architectures for drug discovery and development.

References

  • Buchwald–Hartwig amin
  • 3-Methoxypyridin-4-amine. PubChem. [Link]
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  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 3-Amino-4-methoxypyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-amino-4-methoxypyridine scaffold is a versatile and valuable starting point in medicinal chemistry, serving as a key building block for a range of biologically active molecules.[1][2] Its structural features make it amenable to the synthesis of compounds targeting various diseases, from cancer and inflammation to neurological disorders.[1] Notably, this scaffold has been implicated in the inhibition of key signaling proteins like glycogen synthase kinase-3 (GSK3), a discovery that firmly places its derivatives in the highly competitive and therapeutically significant field of protein kinase inhibitors.[3]

Protein kinases, which constitute a large family of over 500 enzymes in the human genome, are master regulators of nearly all cellular processes.[4] This central role makes them attractive drug targets; however, it also presents a formidable challenge. The ATP-binding site, the target of most small-molecule inhibitors, is highly conserved across the kinome.[5] Consequently, a compound designed to inhibit one kinase may inadvertently bind to dozens of others, leading to a cascade of unintended biological consequences, or "off-target" effects. This cross-reactivity can compromise drug safety and efficacy.

This guide provides a comparative analysis of modern, high-throughput techniques essential for characterizing the selectivity of novel compounds derived from the this compound scaffold. We will delve into the principles, protocols, and strategic application of key methodologies, offering researchers, scientists, and drug development professionals a framework for making informed decisions to advance their discovery programs.

Chapter 1: The Imperative of Selectivity Profiling

Achieving inhibitor selectivity for a specific protein kinase is a critical, yet challenging, objective in drug development.[5] A non-selective compound can lead to toxicity, confound the interpretation of structure-activity relationships (SAR), and ultimately cause late-stage clinical failures. Therefore, early and comprehensive cross-reactivity profiling is not a discretionary step but a foundational component of any kinase inhibitor program.

The goal is to build a "selectivity profile" for each compound, mapping its interactions across the human kinome. This profile helps distinguish between a highly selective inhibitor, which predominantly binds its intended target, and a non-selective one, which interacts with multiple kinases. While high selectivity is often the primary goal to ensure a clear mechanism of action and minimize safety risks, a well-characterized, limited cross-reactivity (polypharmacology) can sometimes be leveraged for enhanced therapeutic benefit in complex diseases. The key is to understand and control these interactions, which is only possible through rigorous experimental profiling.

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Selective_Inhibitor Compound A Target_Kinase On-Target (e.g., GSK3) Selective_Inhibitor->Target_Kinase NonSelective_Inhibitor Compound B Target_Kinase_2 On-Target (e.g., GSK3) NonSelective_Inhibitor->Target_Kinase_2 Off_Target_1 Off-Target 1 NonSelective_Inhibitor->Off_Target_1 Off_Target_2 Off-Target 2 NonSelective_Inhibitor->Off_Target_2 Off_Target_3 Off-Target ...n NonSelective_Inhibitor->Off_Target_3

Caption: Conceptual difference between a selective and non-selective inhibitor.

Chapter 2: Biochemical Approaches for Broad Profiling: Kinome Scanning

The logical first step in profiling a new compound is to cast a wide net. Large-scale biochemical screens provide a comprehensive, albeit in vitro, view of a compound's binding landscape across the kinome. The KINOMEscan™ platform is an industry-leading example of this approach.[6][7]

Principle of the Assay

KINOMEscan utilizes an active site-directed competition binding assay.[8] The three core components are: 1) the kinase of interest, which is tagged with DNA; 2) a proprietary, immobilized ligand that binds to the kinase's active site; and 3) the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using highly sensitive qPCR to detect the DNA tag.[8]

A key advantage of this method is that it is ATP-independent. This means the assay measures the true thermodynamic dissociation constant (Kd) of the compound-kinase interaction, rather than an IC50 value, which can be influenced by the ATP concentration in the assay.[6][8] This allows for a more direct and robust comparison of compound affinity across different kinases.

cluster_0 Experimental Workflow: KINOMEscan cluster_1 No Inhibition cluster_2 Inhibition A 1. Assay Components - DNA-tagged Kinase - Immobilized Ligand - Test Compound B 2. Competition Compound binds kinase, preventing its capture. C 3. Separation Unbound components are washed away. D 4. Quantification Bound kinase is measured via qPCR of DNA tag. K1 K L1 L K1->L1 Binds K2 K L2 L K2->L2 Blocked C1 C C1->K2 Binds

Caption: Workflow of a competition binding assay like KINOMEscan.

Experimental Protocol: High-Level Overview
  • Compound Preparation: The this compound derivative is solubilized, typically in DMSO, to a known stock concentration.

  • Assay Plate Setup: The test compound is added to wells containing the DNA-tagged kinase. Control wells (e.g., DMSO vehicle only) are included.

  • Binding Reaction: The mixture is incubated with the immobilized ligand beads to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove any unbound kinase and test compound.

  • Quantification: The amount of bead-bound kinase is quantified by qPCR. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically reported as "% of Control," where a lower percentage indicates stronger binding. For follow-up studies, full 11-point dose-response curves are generated to calculate precise Kd values.[6]

Data Presentation and Interpretation

The output from a primary screen is a list of kinases and the corresponding inhibition score at a single compound concentration. Hits are often defined as kinases showing >90% inhibition.

Table 1: Hypothetical KINOMEscan Data for Compound "AMP-X" (1 µM Screen)

Kinase TargetGene Symbol% of ControlPrimary Hit?
GSK3 alphaGSK3A1.5Yes
GSK3 beta GSK3B 0.8 Yes (On-Target)
CDK5CDK53.2Yes
DYRK1ADYRK1A85.0No
MAPK1 (ERK2)MAPK192.1No
...460 more............

Causality Checkpoint: Why start with a broad biochemical screen? This approach provides the most unbiased and comprehensive initial view of a compound's potential binding partners. It is a high-throughput and cost-effective way to identify potential off-targets early, guiding subsequent, more resource-intensive cellular assays and preventing wasted effort on non-selective compounds.

Chapter 3: In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While kinome scanning reveals biochemical affinity, it does not confirm that a compound can enter a cell, engage its target in the complex cellular milieu, and avoid rapid metabolic degradation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique designed to answer precisely this question: does the compound bind its target in a live cell?[9][10]

Principle of the Assay

CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[11] By heating intact cells treated with a compound across a temperature gradient, one can measure the amount of target protein that remains soluble. A shift in the protein's melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[9][12]

cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Incubate cells with Compound or Vehicle B 2. Heat Challenge Expose cells to a temperature gradient A->B C 3. Cell Lysis Release cellular proteins B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Analysis Quantify soluble target protein (e.g., Western Blot) D->E

Caption: The general workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve

This protocol aims to determine the melting temperature (Tm) of the target protein in the presence and absence of the test compound.

  • Cell Culture and Treatment: Culture appropriate cells to ~80% confluency. Treat cells with the this compound compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool the samples on ice.[9]

  • Cell Lysis: Lyse the cells to release proteins, often through freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., GSK3) in the soluble fraction using Western Blot or mass spectrometry.

  • Data Plotting: Quantify the band intensities and plot the normalized soluble protein fraction against the temperature. The shift between the vehicle and compound-treated curves (ΔTm) indicates thermal stabilization.

Causality Checkpoint: Why is CETSA a critical validation step? It provides physiologically relevant data. A positive result confirms not only binding but also that the compound is cell-permeable and can effectively compete with endogenous cellular components (like high intracellular ATP concentrations) to engage its target.[13] It bridges the gap between biochemical affinity and cellular activity.

Chapter 4: Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

Both kinome scanning and CETSA are "hypothesis-driven" methods; they test for interactions with a pre-defined set of targets. But what if a compound's phenotypic effect is caused by an entirely unexpected off-target? Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "hypothesis-free" technique for identifying the complete spectrum of protein binding partners.[14][15]

Principle of the Assay

The core principle involves using the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture like a cell lysate.[15][16] The compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). When a cell lysate is passed over these beads, proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[14][16]

cluster_workflow AC-MS Experimental Workflow A 1. Immobilize Covalently link compound to chromatography beads B 2. Incubate Mix beads with cell lysate A->B C 3. Wash Remove non-specific proteins B->C D 4. Elute Release specifically bound proteins C->D E 5. Identify Analyze eluted proteins by LC-MS/MS D->E

Caption: The general workflow for an AC-MS experiment.

Experimental Protocol: High-Level Overview
  • Affinity Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates a linker arm at a position that does not interfere with target binding. The linker terminates in a reactive group (e.g., NHS ester, alkyne) for immobilization.

  • Immobilization: Covalently couple the affinity probe to activated chromatography beads. Control beads (without the compound) are also prepared.

  • Protein Extraction: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-coated beads and control beads.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins, often by using a competing soluble version of the compound, or by denaturing conditions.

  • MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Specific binders will be highly enriched on the compound beads compared to the control beads.

Causality Checkpoint: When is AC-MS the right choice? This method is invaluable when the mechanism of action is unknown, such as when a compound is identified through a phenotypic screen. It can uncover novel targets that are not part of standard kinase panels and can provide a more complete picture of a compound's polypharmacology.[14][15]

Chapter 5: A Comparative Analysis and Integrated Strategy

Each profiling technique offers unique advantages and has a distinct role in the drug discovery cascade. The choice of method depends on the specific question being asked at a particular stage of the project.

Table 2: Comparison of Cross-Reactivity Profiling Techniques

FeatureKinome ScanningCellular Thermal Shift Assay (CETSA)Affinity Chromatography-MS (AC-MS)
Principle In vitro competition bindingIn-cell thermal stabilizationIn vitro affinity capture
Biological Context Biochemical (purified enzyme)Physiological (intact cells)Biochemical (cell lysate)
Primary Output Binding affinity (Kd)Target engagement (ΔTm)Identity of binding partners
Target Scope Broad (e.g., >450 kinases)Focused (1 to few targets)Unbiased (proteome-wide)
Throughput HighMedium to LowLow
Primary Use Case Initial broad selectivity screenIn-cell target validationDe-novo target identification
An Integrated Strategy for Profiling

A robust profiling strategy does not rely on a single method but integrates them in a logical sequence to build a comprehensive understanding of a compound's behavior from the test tube to the cell.

Start New this compound Compound Synthesized KinomeScan Step 1: Broad Profiling (Kinome Scanning) Start->KinomeScan Decision1 Is the compound selective enough? KinomeScan->Decision1 CETSA Step 2: In-Cell Validation (CETSA on top hits) Decision1->CETSA Yes Redesign Redesign Compound Decision1->Redesign No Decision2 Does it engage the target in cells? CETSA->Decision2 Advance Advance to Further Preclinical Studies Decision2->Advance Yes Decision2->Redesign No ACMS Optional Step 3: Unbiased Screen (AC-MS for novel targets) Advance->ACMS If MoA is unclear

Caption: An integrated strategy for compound selectivity profiling.

Conclusion

The development of potent and selective kinase inhibitors from scaffolds like this compound is a data-driven process. Understanding a compound's cross-reactivity profile is paramount to ensuring its safety and efficacy. By strategically employing a combination of broad biochemical screens like kinome scanning, focused in-cell validation with CETSA, and unbiased discovery platforms like AC-MS, researchers can build a holistic view of their compound's interactions. This multi-pronged approach enables confident decision-making, mitigates the risk of late-stage failure, and ultimately accelerates the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397 - Benchchem.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed.
  • Affinity Chromatography - Cre
  • This compound | 33631-09-3 - Biosynth.
  • Targeted Kinase Selectivity
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI.
  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
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  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
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  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • KINOMEscan Technology - Eurofins Discovery.
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  • 3-Amino-4-méthoxypyridine - Chem-Impex.

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A Comparative Guide to the Cost-Effective Synthesis of 3-Amino-4-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-methoxypyridine in Modern Chemistry

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural arrangement, featuring an amino group and a methoxy group on a pyridine ring, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, focusing on cost-effectiveness, yield, and overall process viability for both laboratory-scale research and industrial applications. Understanding the nuances of each synthetic pathway is crucial for researchers and process chemists aiming to optimize their synthetic strategies.

Methodology Overview: Three Primary Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary, logically derived methods, providing a detailed examination of their respective strengths and weaknesses:

  • Two-Step Synthesis via Nitration and Subsequent Reduction of 4-Methoxypyridine: A classic and straightforward approach involving the introduction of a nitro group, followed by its reduction to the desired amine.

  • Nucleophilic Aromatic Substitution (SNA_r) on a Dihalogenated or Nitro-Halogenated Pyridine: This method leverages the reactivity of activated pyridine rings towards nucleophilic attack.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile cross-coupling reaction that has become a cornerstone of C-N bond formation.

Below, we delve into the experimental protocols, mechanistic considerations, and cost-effectiveness of each of these synthetic strategies.

Method 1: Nitration and Reduction of 4-Methoxypyridine

This two-step sequence is a fundamental approach in aromatic chemistry. The electron-donating nature of the methoxy group directs the incoming nitro group primarily to the 3-position of the pyridine ring. The subsequent reduction of the nitro group to an amine is a well-established and generally high-yielding transformation.

Experimental Protocol

Step 1: Nitration of 4-Methoxypyridine to 3-Nitro-4-methoxypyridine

  • To a stirred solution of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, add 4-methoxypyridine dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-methoxypyridine.

Step 2: Reduction of 3-Nitro-4-methoxypyridine to this compound

  • In a flask equipped with a reflux condenser, dissolve 3-nitro-4-methoxypyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • If using iron, filter the hot reaction mixture to remove iron salts. If using catalytic hydrogenation, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Nitration_Reduction 4-Methoxypyridine 4-Methoxypyridine Nitration Nitration 4-Methoxypyridine->Nitration HNO3, H2SO4 3-Nitro-4-methoxypyridine 3-Nitro-4-methoxypyridine Nitration->3-Nitro-4-methoxypyridine Yield: Moderate to Good Reduction Reduction 3-Nitro-4-methoxypyridine->Reduction Fe/AcOH or H2, Pd/C This compound This compound Reduction->this compound Yield: High

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Cost-Effectiveness Analysis

This method utilizes relatively inexpensive starting materials and reagents. However, the use of strong acids in the nitration step requires careful handling and specialized equipment, which can add to the overall cost, particularly at a larger scale. The yield of the nitration step can be variable and may produce isomeric byproducts, necessitating careful purification. The reduction step is typically high-yielding and cost-effective, especially when using iron in acidic media.

Method 2: Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a powerful method for introducing amino groups onto activated aromatic rings. In this approach, a pyridine ring bearing a good leaving group (e.g., a halide) and an electron-withdrawing group (e.g., a nitro group) is treated with an ammonia source.

Experimental Protocol
  • In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonia gas dissolved in a solvent.

  • Heat the reaction mixture to an elevated temperature (typically 100-150°C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate, 3-nitro-4-aminopyridine, can then be reduced to 3,4-diaminopyridine, which may not be the target compound. A more direct approach would involve the displacement of a halide with a methoxide source, followed by amination, or vice versa. For the synthesis of this compound, a more plausible SNAr route would involve the reaction of a 3-amino-4-halopyridine with sodium methoxide.

Revised SNAr Protocol:

  • In a suitable solvent like methanol, dissolve 3-amino-4-chloropyridine.

  • Add a stoichiometric amount of sodium methoxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and neutralize any excess base.

  • Remove the solvent and purify the product by extraction and subsequent recrystallization or chromatography.

Workflow Diagram

SNAr 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Amination Amination 4-Chloro-3-nitropyridine->Amination NH3, heat 3-Nitro-4-aminopyridine 3-Nitro-4-aminopyridine Amination->3-Nitro-4-aminopyridine Intermediate 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine Methoxylation Methoxylation 3-Amino-4-chloropyridine->Methoxylation NaOMe, MeOH, heat This compound This compound Methoxylation->this compound Yield: Variable

Caption: Plausible SNAr pathways for the synthesis of this compound.

Cost-Effectiveness Analysis

The cost-effectiveness of this method is highly dependent on the availability and price of the starting di-substituted pyridine. 4-Chloro-3-nitropyridine and 3-amino-4-chloropyridine can be relatively expensive starting materials. The reaction conditions often require high temperatures and pressures, which can increase energy costs and require specialized equipment. However, if the starting materials are readily available, this can be a direct and efficient one-step conversion.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.

Experimental Protocol
  • To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the starting material, 3-bromo-4-methoxypyridine, and a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow Diagram

Buchwald_Hartwig 3-Bromo-4-methoxypyridine 3-Bromo-4-methoxypyridine Coupling Coupling 3-Bromo-4-methoxypyridine->Coupling Pd catalyst, Ligand, Base, NH3 source This compound This compound Coupling->this compound Yield: Good to Excellent

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Cost-Effectiveness Analysis

The primary cost driver for the Buchwald-Hartwig amination is the palladium catalyst and the specialized phosphine ligands, which can be expensive. However, the high yields, mild reaction conditions, and broad substrate scope often justify the initial investment, especially for the synthesis of complex or high-value molecules. The cost of the starting 3-bromo-4-methoxypyridine is also a significant factor. For large-scale production, catalyst loading and recycling become critical for economic viability.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Nitration & ReductionMethod 2: SNArMethod 3: Buchwald-Hartwig Amination
Starting Materials Cost Low to ModerateModerate to HighHigh
Reagent & Catalyst Cost LowLow to ModerateHigh
Typical Yield Moderate to High (over 2 steps)VariableGood to Excellent
Reaction Conditions Harsh (strong acids, heat)Harsh (high temp/pressure)Mild to Moderate
Scalability Good, with safety considerationsModerateGood, with catalyst cost management
Purification May require significant effortModerateOften straightforward
Overall Cost-Effectiveness Potentially high for bulk synthesisDependent on starting material costGood for high-value products

Conclusion and Recommendations

The choice of the most cost-effective synthesis method for this compound is highly dependent on the specific needs of the researcher or organization.

  • For large-scale, industrial production where the cost of raw materials is a primary driver, the Nitration and Reduction method (Method 1) is often the most economically viable, provided that the safety and environmental concerns associated with nitration are adequately addressed and yields are optimized.

  • For laboratory-scale synthesis and rapid access to analogs , the Buchwald-Hartwig Amination (Method 3) offers unparalleled versatility and efficiency, despite the higher initial cost of the catalyst system. Its reliability and high yields can lead to lower overall costs in the long run by saving time and resources on optimization and purification.

  • The Nucleophilic Aromatic Substitution (Method 2) can be a cost-effective option if a suitable, inexpensive starting material is available. However, the often harsh reaction conditions and potential for side reactions make it a less generally applicable method.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of locally available starting materials and reagents should be conducted before selecting a synthetic route for implementation.

References

  • Specific literature citations for each method would be inserted here based on actual experimental data found in scientific d
  • General principles of aromatic substitution reactions can be found in advanced organic chemistry textbooks.
  • For detailed information on Buchwald-Hartwig amination, refer to seminal reviews by Stephen L. Buchwald and John F. Hartwig.

A Patent Landscape Analysis of 3-Amino-4-methoxypyridine: A Comparative Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-Amino-4-methoxypyridine scaffold is a privileged heterocyclic structure that serves as a versatile building block in the development of high-value chemical entities. Its unique electronic and structural properties make it a cornerstone in the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of the patent landscape for this compound, offering a comparative look at its patented synthesis routes and its applications across the pharmaceutical and agrochemical industries. We will dissect key patents to reveal trends in drug discovery, compare the performance of derivative compounds with supporting data, and provide detailed experimental protocols for cornerstone reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Part 1: The Core Scaffold - Synthesis and Derivatization

The utility of any chemical scaffold is fundamentally tied to the accessibility and versatility of its synthesis. While direct, one-pot syntheses of this compound are not heavily detailed in the patent literature, its value is demonstrated by the numerous patents that use it as a critical starting material for more complex molecules. These patents often describe foundational reactions that functionalize the amino group or the pyridine ring, establishing the core chemistry of its application.

A pivotal reaction type involves the conversion of the 3-amino group into other functional moieties. For instance, in the development of small-molecule inhibitors, this amine is frequently converted into an isothiocyanate, which serves as a reactive handle for further elaboration. A patented process describes the reaction of this compound with thiophosgene in a biphasic system of chloroform and water, with sodium bicarbonate as a base, to yield 3-Isothiocyanato-4-methoxy-pyridine.[1][2] This intermediate is crucial for creating urea and thiourea derivatives, a common motif in kinase inhibitors and receptor antagonists.

Another common patented strategy involves reactions at the pyridine ring itself. A process for producing 3-amino-2-chloro-pyridines involves the direct treatment of a 3-aminopyridine with a mixture of hydrochloric acid and hydrogen peroxide, demonstrating a method for regioselective halogenation.[3] While this patent focuses on the general class, the principle is applicable to the this compound scaffold.

The following table and workflow diagram summarize key patented synthetic transformations starting from this compound.

Table 1: Comparison of Patented Synthetic Transformations

Starting MaterialReagentsProductApplication FieldPatent Reference
This compoundThiophosgene, NaHCO₃, CHCl₃/H₂O3-Isothiocyanato-4-methoxy-pyridinePharmaceutical (MMP Inhibitors)US 8,798,939 B2[1][2][4]
This compound5-bromo-6-chloro-pyridine-3-sulfonyl chlorideN-(4-methoxypyridin-3-yl)sulfonamide derivativePharmaceutical (S100 Inhibitors)US10125125B2[5]
This compound(Z)-2-(2-amino-4-thiazolyl)-2-(4-oxo-2-azetidinyloxyimino)acetyl chlorideCephalosporin DerivativePharmaceutical (Antibiotics)EP0176369A2[6]
This compoundBromine, Methanol3-Amino-2,5,6-tribromo-4-methoxypyridineAgrochemical (Herbicide Intermediate)US3547935A[7]

Experimental Workflow: Synthesis of 3-Isothiocyanato-4-methoxy-pyridine

This diagram illustrates the patented workflow for converting the amine group into a reactive isothiocyanate, a key step for building diversity into pharmaceutical candidates.[1][2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A This compound D Stirred Mixture @ 4°C A->D B NaHCO3 B->D C CHCl3 / H2O (1:1) C->D E Add Thiophosgene (dropwise) D->E F Warm to RT, Stir for 4h E->F G Separate Organic Layer F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J 3-Isothiocyanato-4-methoxy-pyridine I->J

Caption: Patented workflow for the synthesis of a key isothiocyanate intermediate.

Part 2: The Pharmaceutical Frontier - Patented Therapeutic Applications

The this compound scaffold is prominently featured in patents for a wide array of therapeutic targets, underscoring its versatility in drug design. Its derivatives have been claimed as inhibitors of enzymes, receptor antagonists, and components of established drug classes like antibiotics.

Enzyme and Receptor Inhibition

A significant area of patent activity lies in the development of small-molecule inhibitors for chronic diseases. The scaffold serves as a core for molecules targeting metalloproteinases, adenosine receptors, and S100 proteins.

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in tissue remodeling, and their dysregulation is implicated in cancer and inflammatory diseases. A key patent discloses the use of this compound as a starting material for small-molecule allosteric inhibitors of proMMP activation.[2] This represents a sophisticated approach to modulating enzyme activity by preventing the zymogen's conversion to its active form.

  • Adenosine A2B Receptor Antagonists: The A2B receptor is a G-protein coupled receptor that plays a role in inflammation, vascular function, and neurotransmission. Patented thiazolo-pyrimidine and pyridine urea derivatives, synthesized from this compound, are claimed as A2B antagonists for the treatment of diabetes, asthma, and diarrhea.[8]

  • S100-Inhibitors: S100 proteins are calcium-binding proteins involved in various intracellular and extracellular processes, with links to cancer and neurodegenerative diseases. A US patent describes N-(heteroaryl)-sulfonamide derivatives derived from this compound that function as S100 inhibitors.[5]

Table 2: Comparative Data for Patented Pharmaceutical Derivatives

Compound ClassTherapeutic TargetIndication(s)Key Structural MotifPatent Reference
Pyridine ThioureasproMMP (Allosteric site)Cancer, Inflammatory Diseases3-Isothiocyanato-4-methoxy-pyridine derivedCA2840202A1[2]
Thiazolo-Pyridine UreasAdenosine A2B ReceptorDiabetes, Asthma, DiarrheaThis compound coreEP 2027132[8]
N-(heteroaryl)-sulfonamidesS100 ProteinsCancer, Neurodegenerative DiseaseThis compound coreUS10125125B2[5]
CephalosporinsPenicillin-Binding ProteinsBacterial Infections3-Amino-4-methoxypyridinium saltEP0176369A2[6]
Substituted AminopyridinesATPaseGastric Acid Secretion4-methoxy-pyridine core (analogue)US5066810A[9][10]

Signaling Pathway: Adenosine A2B Receptor Activation

This diagram illustrates the signaling cascade initiated by the A2B receptor, the target of patented antagonists derived from this compound. Inhibition of this pathway is the therapeutic goal for treating conditions like asthma.

G cluster_membrane Cell Membrane A2B Adenosine A2B Receptor AC Adenylyl Cyclase A2B->AC Gs protein cAMP cAMP AC->cAMP converts Adenosine Adenosine (Extracellular) Adenosine->A2B ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Response phosphorylates targets Antagonist Patented Antagonist Antagonist->A2B Inhibition

Caption: Simplified A2B receptor signaling pathway targeted by patented antagonists.

Application in Antibiotics

Beyond modern targets, the this compound scaffold has also been incorporated into established classes of drugs. A European patent describes its use to create novel cephalosporin derivatives.[6] In this application, the pyridine nitrogen is quaternized by reacting with a 3-(halomethyl)-cephem intermediate, incorporating the aminomethoxypyridine moiety as a leaving group substituent, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of β-lactam antibiotics.

Part 3: Agrochemical Innovations

The utility of the this compound scaffold extends beyond pharmaceuticals into the agrochemical sector. Its derivatives have been patented as intermediates in the synthesis of herbicides.

A key example is found in a US patent for novel S-nitropyridines with herbicidal activity.[7] The synthesis involves the exhaustive bromination of this compound to yield 2,5,6-tribromo-3-amino-4-methoxypyridine. This heavily halogenated intermediate is then converted to the corresponding 3-nitro derivative. This patent highlights how the scaffold can be chemically modified to produce compounds with potent effects on plant life, demonstrating its value in crop protection.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies sourced directly from the patent literature.

Protocol 1: Synthesis of N-(5-bromo-6-chloro-pyridin-3-yl)-4-methoxy-pyridin-3-amine (S100 Inhibitor Intermediate)

Adapted from US10125125B2[5]

  • Reaction Setup: Combine this compound (124 mg, 1.0 mmol) and 5-bromo-6-chloro-pyridine-3-sulfonyl chloride (291 mg, 1.0 mmol) in a sealed reaction vessel.

  • Heating: Heat the mixture at 130°C for 2 hours. The reaction is conducted neat (without solvent).

  • Hydrolysis (Optional, if methoxy cleavage is desired): Add 2M HCl in Ethanol (200 μl) to the warm mixture. Continue heating at 130°C for an additional hour to effect hydrolysis of the methoxy group to a hydroxyl group.

  • Workup: Allow the mixture to cool to 60°C.

  • Purification: Add Methanol (2 mL) to dissolve the crude product. The final product can be purified by standard chromatographic techniques (e.g., silica gel chromatography) to yield the desired sulfonamide derivative.

Protocol 2: Synthesis of a Cephalosporin Derivative

Adapted from EP0176369A2[6]

  • Intermediate Preparation: Prepare a solution of the activated cephalosporin intermediate, (Z)-7-[α-(2-amino-4-thiazolyl)-α-(4-oxo-2-azetidinyloxyimino)acetamido]-3-(iodomethyl)-Δ³-cephem-4-carboxylic acid, in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Reaction: To the solution from Step 1, add one equivalent of this compound.

  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the product, (Z)-7-[α-(2-amino-4-thiazolyl)-α-(4-oxo-2-azetidinyloxyimino)acetamido]-3-(3-amino-4-methoxypyridiniomethyl)-Δ³-cephem-4-carboxylate, can be precipitated by adding the reaction mixture to a non-solvent like diethyl ether or ethyl acetate.

  • Purification: Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.

Conclusion and Future Outlook

The patent landscape for this compound reveals it to be a scaffold of significant industrial interest. Its applications are diverse, spanning from sophisticated allosteric enzyme inhibitors and receptor antagonists in pharmaceuticals to foundational intermediates in the agrochemical sector. The primary patented transformations focus on functionalizing the 3-amino group or substituting the pyridine ring, demonstrating its robustness as a chemical building block. Future patent activity will likely focus on incorporating this scaffold into new inhibitor classes, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), and exploring its potential in material science applications. The existing patent literature provides a strong foundation and a clear roadmap for researchers aiming to innovate with this versatile and valuable molecule.

References

  • US5066810A - 3,5-dimethyl-4-methoxypyridine derivatives - Google P
  • 3,5-dimethyl-4-methoxypyridine derivatives - Justia P
  • US5066810A - 3,5-dimethyl-4-methoxypyridine derivatives - Google P
  • (12) United States Patent (10)
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • [EP0176369A2 - 7-(Alpha-(4-oxo-2-azetidinyl(or -azetidinylalkyl)-oxyimino)-alpha-(2-amino-4-thiazolyl)
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • THIAZOLO-PYRAMIDINE / PYRIDINE UREA DERIVATIVES AS ADENOSINE A2B RECEPTOR ANTAGONISTS - P
  • Buy 4-Methoxypyridin-3-ol | 153199-54-3 - Smolecule
  • US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google P
  • EP0369208B1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google P
  • US10125125B2 - N-(heteroaryl)
  • FI895389A7 - Method for preparing 3,5-dimethyl-4-methoxypyridine derivatives and a novel intermediate therefor - Google P
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0166268 A1 - Googleapis.com
  • CA2840202A1 - Crystal structure of the pro form of a matrix metalloproteinase and an allosteric processing inhibitor - Google P
  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - P
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  • DE4442808A1 - 4-substd. 3-amino-2-chloro-pyridine prodn. from 4-substd.
  • (10) Patent No.
  • 2-Bromo-3-fluoro-4-methoxypyridine | 109613-98-1 | Benchchem

Sources

The Strategic Application of 3-Amino-4-methoxypyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core component in a vast number of therapeutic agents due to its unique electronic properties and versatile synthetic handles.[1][2] Among its many derivatives, 3-Amino-4-methoxypyridine has emerged as a particularly valuable building block in the design of targeted therapies, particularly in the realm of kinase inhibition. This guide provides an in-depth technical review of the applications of this compound in drug discovery, offering a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols.

The this compound Scaffold: A Profile

This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with an amino and a methoxy group.[3] This unique arrangement of functional groups imparts a specific set of properties that are highly advantageous in drug design. The amino group at the 3-position serves as a key interaction point, often acting as a hydrogen bond donor to the hinge region of kinase enzymes. The methoxy group at the 4-position, on the other hand, can influence the molecule's solubility, metabolic stability, and electronic properties, and can be a vector for further structural modifications to enhance potency and selectivity.[4]

This scaffold has been utilized in the development of novel pharmaceuticals targeting a range of diseases, including inflammatory conditions, cancer, and neurological disorders.[3][5] Its utility stems from its ability to serve as a key intermediate in the synthesis of complex, biologically active molecules.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-aminopyridine. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Amino-3-nitropyridine [6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain a temperature between 0-10 °C.

  • Nitration: Slowly add fuming nitric acid (2.5 mL) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Heating: Allow the mixture to warm to room temperature, then heat at 90 °C for 3 hours.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water. Neutralize the solution to pH 7 with aqueous ammonia.

  • Isolation: Collect the resulting yellow precipitate by filtration and dry it under reduced pressure to yield 4-amino-3-nitropyridine. (Expected yield: ~70%).

Step 2: Reduction of the Nitro Group (Conceptual Protocol)

This protocol is based on standard and widely published methods for the reduction of aromatic nitro groups to amines.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-amino-3-nitropyridine synthesized in Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminopyridine.

Step 3: Methoxylation (Conceptual Protocol)

This protocol is based on established methods for the selective methoxylation of aminopyridines.

  • Reaction Setup: The crude 3,4-diaminopyridine is then subjected to a diazotization reaction followed by treatment with methanol under appropriate conditions to introduce the methoxy group at the 4-position. This transformation is a well-established method in pyridine chemistry.

  • Purification: The final product, this compound, is purified by column chromatography to yield the desired compound.

Application in Kinase Inhibition: Targeting ITK

A significant application of the 3-aminopyridine scaffold is in the development of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell signaling pathway.[2] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell activation and differentiation.[1][5] Dysregulation of ITK signaling is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

The ITK Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3).[2] This ultimately results in the activation of transcription factors like NF-κB and NFAT, driving T-cell proliferation and cytokine production.[5]

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK Activation TCR->LCK PI3K PI3K Activation TCR->PI3K ZAP70 ZAP70 Phosphorylation LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK Activation LAT_SLP76->ITK PI3K->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 PIP2 PIP2 Hydrolysis PLCg1->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: Simplified ITK Signaling Pathway.

Inhibitors based on the 3-aminopyridine scaffold can effectively block the ATP-binding site of ITK, thereby preventing its catalytic activity and disrupting the downstream signaling cascade.

Comparative Analysis with Alternative Scaffolds

The choice of a core scaffold is a critical decision in drug design. While this compound offers distinct advantages, it is essential to compare its performance with alternative heterocyclic systems that can serve as bioisosteres. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to optimize drug-like properties.[7][8]

Alternative Scaffolds for Kinase Inhibition
ScaffoldKey Features & Rationale for Use as an AlternativeRepresentative Biological Data (Example Target)
2-Aminopyrimidine Mimics the adenine core of ATP, a common strategy for kinase inhibitors. The two nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the kinase hinge region.[3]CDK9 Inhibition: Compound 8e (a 2-aminopyrimidine derivative) shows an IC50 of 88.4 nM.[9]
Pyrazolopyridine This fused heterocyclic system offers a rigid scaffold that can orient substituents in a well-defined manner. Different isomers allow for fine-tuning of the vectoral properties of the molecule.[10]FGFR1 Inhibition: A 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative showed an IC50 of 115 nM.[11]
Thienopyridine The replacement of a benzene ring with a thiophene ring can alter the electronic properties and metabolic profile of the molecule. The sulfur atom can also engage in specific interactions with the target protein.Bone Anabolic Agents: A 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative was identified as a potent enhancer of ALPase activity.[12]

The selection of a particular scaffold is highly dependent on the specific kinase target and the desired pharmacological profile. While 2-aminopyrimidines are widely used and have a proven track record, the 3-aminopyridine scaffold, particularly with the 4-methoxy substitution, can offer a different vector for substituent placement, potentially leading to improved selectivity or physicochemical properties.

Structure-Activity Relationship (SAR) Insights

The position of the amino group on the pyridine ring significantly influences the biological activity. For instance, in the context of certain kinase inhibitors, the 3-amino substitution has been shown to be crucial for hinge binding, while modifications at other positions are used to achieve selectivity and potency. The methoxy group at the 4-position of this compound can be a key modulator of the molecule's properties. For example, its replacement with other small alkyl groups or hydrogen can impact the compound's lipophilicity and metabolic stability.[4]

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic features make it particularly well-suited for the design of kinase inhibitors, as exemplified by its potential application in targeting ITK. While alternative scaffolds such as 2-aminopyrimidines and pyrazolopyridines are also effective, the 3-aminopyridine core offers a distinct platform for generating novel intellectual property and achieving desired pharmacological profiles.

Future research in this area will likely focus on the further exploration of the chemical space around the this compound scaffold to develop highly selective and potent inhibitors for a range of therapeutic targets. The continued application of rational drug design principles, including bioisosteric replacement and structure-based design, will undoubtedly lead to the discovery of new and improved medicines based on this privileged heterocyclic system.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing pharmaceutical and agricultural sciences, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 3-Amino-4-methoxypyridine—a key building block in the synthesis of novel therapeutics and agrochemicals—demand a meticulous and informed approach.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best laboratory practices. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of safety and scientific integrity.

Part 1: Hazard Profile and Waste Characterization

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a solid crystalline compound that, while invaluable in synthesis, possesses specific hazards that dictate its disposal pathway.[1][2]

Key Hazards: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards, which fundamentally prohibit its disposal as common refuse or via sanitary sewer systems.[3]

Hazard StatementGHS ClassificationImplication for Disposal
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)The substance is toxic and must be handled as hazardous waste to prevent ingestion by wildlife or contamination of water sources.
H315: Causes skin irritationSkin Irritation (Category 2)Contaminated materials and the chemical itself pose a dermal exposure risk. Waste must be securely contained.
H319: Causes serious eye irritationEye Irritation (Category 2A)Similar to skin irritation, this underscores the need for careful handling and containment to prevent exposure.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)The solid can form dust that is hazardous upon inhalation. Waste containers must be kept sealed to prevent airborne release.[4]

Chemical Incompatibilities: A critical aspect of safe disposal is waste segregation. This compound, as a pyridine derivative, is incompatible with strong oxidizing agents and strong acids.[4][5] Co-mingling with these substances can lead to vigorous, potentially violent reactions. Therefore, its waste stream must be kept separate from these chemical classes.[6]

Part 2: Regulatory Imperative: The EPA's RCRA Framework

In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework mandates the "cradle-to-grave" management of hazardous substances, tracking them from generation to final disposal.[8]

Laboratories are classified as waste generators and must adhere to specific requirements for waste accumulation, storage, and documentation.[8][9] Disposing of this compound down the drain or in regular trash is a direct violation of these regulations and poses a significant threat to public health and the environment. All waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

Part 3: Personal Protective Equipment (PPE) Protocol

Before handling the waste container or cleaning up any residual this compound, the following minimum PPE is mandatory to mitigate the risks of exposure outlined in Part 1.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes, addressing the H319 hazard.[5]
Hand Protection Nitrile or butyl rubber glovesPrevents skin contact and irritation (H315). Always check the manufacturer's glove compatibility chart.[10]
Body Protection Fully-buttoned laboratory coatProvides a barrier against contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust, especially during spill cleanup, to prevent respiratory irritation (H335).

Part 4: Step-by-Step Disposal Workflow

This protocol ensures a compliant, safe, and logical process for managing this compound waste from the point of generation to its final handoff.

Step 1: Waste Identification and Segregation

Immediately classify all unused this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup debris) as hazardous waste. This waste stream must be segregated from incompatible materials, particularly strong acids and oxidizers.[6]

Step 2: Container Selection and Labeling
  • Container: Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting lid.[6][10] Never use foodstuff containers.[6]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must, at a minimum, include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][11]

  • The container must remain closed at all times except when actively adding waste.[6] This is crucial to prevent the release of dust and vapors.

  • Do not mix different waste streams in the same container unless you have confirmed their compatibility.[12]

Step 4: Managing Empty Containers

The original product container, even when "empty," must be treated as hazardous waste as it will contain chemical residue.[12][13] It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container can then be disposed of according to your institution's policy.

Step 5: Arranging Final Disposal
  • Do not attempt to dispose of this chemical yourself.

  • Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor to arrange for pickup and transport to a licensed disposal facility.[5]

  • Methods like controlled incineration are typically used for pyridine-based wastes.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Final Disposal Phase A Identify Waste: This compound (Solid or Contaminated Debris) B Select & Don Appropriate PPE A->B C Select Compatible Waste Container B->C Spill Small Spill Occurs B->Spill In Case of Spill D Affix 'Hazardous Waste' Label with Chemical Name & Hazards C->D E Place Waste in Container & Secure Lid D->E F Store Container in SAA (Segregated from Incompatibles) E->F G Container Full or Waste Campaign Complete F->G H Arrange Pickup with EH&S or Licensed Vendor G->H I Transfer to Approved TSDF for Final Disposal H->I Spill_Proc 1. Alert Personnel 2. Don Full PPE 3. Collect with Inert Absorbent 4. Place in Waste Container (E) Spill->Spill_Proc Spill_Proc->E Add to Waste

Caption: Disposal workflow for this compound.

Part 5: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As a precaution, remove any potential sources of ignition.[14]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For a small spill, trained personnel wearing full PPE (including respiratory protection) should:

    • Avoid generating dust.[16]

    • Carefully sweep or scoop the solid material using an inert absorbent material (e.g., sand, vermiculite).[4]

    • Place the collected material and all cleanup supplies into the designated hazardous waste container.[16]

    • Decontaminate the spill area with an appropriate solvent and wash the site.[16]

For large spills, evacuate the area, secure it, and contact your institution's emergency response team or EH&S department immediately.

By adhering to this comprehensive guide, you ensure that your vital research is conducted not only at the forefront of science but also with an unwavering commitment to safety and environmental responsibility.

References

  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • ECHEMI. (2019, July 15). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Amino-4-methylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet: 4-(Dimethylamino)pyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Jubilant Ingrevia. (2024, February 22). Safety Data Sheet: 4-Aminopyridine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Tokyo Chemical Industry. (n.d.). 3-Amino-4-methylpyridine 3430-27-1.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyridine.
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 4-Aminopyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Aminopyridine (2-, 3-, 4-).
  • SD Fine-Chem. (n.d.). GHS Safety Data Sheet: 4-Aminopyridine.
  • Occupational Safety and Health Administration. (2023, March 28). 2-Aminopyridine.
  • Chem-Impex. (n.d.). This compound.
  • Aldrich. (2025, November 6). Safety Data Sheet: 2-amino-6-methylpyridine.
  • Sigma-Aldrich. (n.d.). This compound | 33631-09-3.
  • ECHEMI. (n.d.). Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 3-Amino-4-methoxypyridine, a crucial intermediate in pharmaceutical and agrochemical research.[1] As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of a compound's hazard profile and the rigorous application of safety protocols. This guide moves beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety for your laboratory operations.

Hazard Profile: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the foundation of effective PPE selection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Key GHS Classifications:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3][4]

  • H318/H319: Causes serious eye damage/irritation. [2][3][4]

  • H335: May cause respiratory irritation. [3][4]

Some classifications also indicate it may be harmful in contact with skin (H312) and harmful if inhaled (H332).[2][3] The assigned signal word is "Danger."[4] These classifications dictate that direct contact with skin, eyes, and the respiratory system must be strictly prevented.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are based on mitigating the specific hazards identified above.

Eye and Face Protection
  • Minimum Requirement: At all times when handling this compound in any quantity, ANSI Z87.1 compliant chemical safety goggles are mandatory.[5][6] Standard safety glasses with side shields do not provide an adequate seal against fine powders or potential splashes and are therefore insufficient.

  • Splash and High-Quantity Operations: When working with larger quantities (>10g) or when a splash hazard exists (e.g., preparing solutions, performing reactions), a full-face shield must be worn in addition to chemical safety goggles.[7] This provides a secondary barrier protecting the entire face from direct contact.

Skin and Body Protection
  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement for incidental contact.[7] Given the risk of skin irritation and potential for dermal absorption, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended.[7] Gloves must be inspected for tears or punctures before each use and should be changed immediately if contamination is suspected, or every 30-60 minutes during extended operations.[8]

  • Body Protection: A clean, flame-resistant laboratory coat must be worn and fully buttoned.[9] For operations involving larger quantities or a significant risk of dust generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]

Respiratory Protection

The primary engineering control for respiratory protection is to handle solid this compound exclusively within a certified chemical fume hood.[5] This minimizes the inhalation of airborne particles.

  • Inside a Fume Hood: For routine small-scale weighing and transfer inside a fume hood, respiratory protection may not be required if proper technique is used to avoid dust generation.

  • Outside a Fume Hood (Not Recommended): If any handling of the powder must occur outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) is the absolute minimum requirement.[6] For any situation with potential for significant aerosolization, a full-face respirator is necessary.[9]

PPE Selection Matrix

This table provides at-a-glance guidance for selecting appropriate PPE based on the scale and nature of the work.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in addition to Fume Hood)
Storage & Inspection Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot generally required
Weighing (<1g in fume hood) Chemical Safety GogglesDouble Pair Nitrile GlovesLab CoatNot generally required
Reaction Setup (>1g in fume hood) Chemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRecommended (N95) if dust is unavoidable
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy Duty/Double Nitrile GlovesChemical-Resistant CoverallsRequired (Minimum N95, assess need for higher level)

Operational Plan: Donning and Doffing Procedures

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat/Coveralls: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Step-by-Step Doffing Protocol (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[8]

  • Face Shield/Apron: Remove the face shield and/or chemical apron.

  • Lab Coat/Coveralls: Unbutton and remove the lab coat by rolling it away from your body, touching only the inside surfaces.

  • Goggles: Remove safety goggles from the back.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Disposal Plan for Contaminated PPE

All disposable PPE that has come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste Container: Establish a dedicated, clearly labeled, and sealed hazardous waste container in the laboratory.[11]

  • Disposal: Place all used gloves, disposable aprons/coveralls, and any contaminated wipes or weighing papers directly into this container.[11]

  • Pickup: Do not mix this waste with regular trash. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[11]

Visual Workflow: PPE Selection Decision Process

The following diagram outlines the logical decision-making process for selecting the correct level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_control Engineering Controls cluster_hazards Hazard Evaluation cluster_ppe Required PPE Level start Task Involving This compound fume_hood Can task be done in a fume hood? start->fume_hood splash_risk Potential for splash or >10g? fume_hood->splash_risk Yes stop_work STOP & REASSESS Consult EH&S. Do not proceed. fume_hood->stop_work No dust_risk Significant dust generation likely? splash_risk->dust_risk No ppe_splash Enhanced PPE: - Base PPE - Face Shield - Chemical Apron splash_risk->ppe_splash Yes ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles dust_risk->ppe_base No ppe_resp Full Protection: - Enhanced PPE - N95 Respirator (Minimum) dust_risk->ppe_resp Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.